molecular formula C10H28N6 B1220003 Pentaethylenehexamine CAS No. 4067-16-7

Pentaethylenehexamine

货号: B1220003
CAS 编号: 4067-16-7
分子量: 232.37 g/mol
InChI 键: LSHROXHEILXKHM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pentaethylenehexamine (PEHA, CAS 4067-16-7) is an organic polyamine compound with the molecular formula C 10 H 28 N 6 and a molecular weight of 232.37 g/mol. This compound features a linear chain structure with four secondary amine groups and terminal primary amine groups, making it a versatile hexadentate ligand for coordination chemistry and synthesis applications . In scientific research, this compound serves as a valuable monomer and building block. It has been successfully copolymerized with carbohydrate structures to create poly(glycoamidoamine)s (PGAAs) for nucleic acid delivery, demonstrating high transfection efficiency with significantly lower cytotoxicity compared to alternatives like PEI . In materials science, PEHA is employed to functionalize adsorbents, significantly enhancing performance in critical applications. When grafted onto MOF-199, it dramatically improves carbon dioxide uptake capacity and CO 2 /N 2 selectivity, making it promising for carbon capture technologies . Similarly, PEHA modification of activated carbon creates effective sorbents for recovering valuable rare earth elements (REEs) like Yttrium, Neodymium, and Lanthanum from electronic waste, where the amine groups facilitate cation coordination . This product is labeled For Research Use Only (RUO) . It is expressly not intended for diagnostic, therapeutic, or any other clinical uses, and must not be administered to humans .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHROXHEILXKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCNCCNCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N6
Record name PENTAETHYLENEHEXAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025843
Record name Pentaethylenehexamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish liquid with an odor of ammonia. (USCG, 1999), Liquid
Record name PENTAETHYLENEHEXAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,6,9,12-Tetraazatetradecane-1,14-diamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Boiling Point

662 to 734 °F at 760 mmHg (USCG, 1999)
Record name PENTAETHYLENEHEXAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 200 °F (NTP, 1992)
Record name PENTAETHYLENEHEXAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
Record name PENTAETHYLENEHEXAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1 at 68 °F (USCG, 1999)
Record name PENTAETHYLENEHEXAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

4067-16-7
Record name PENTAETHYLENEHEXAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20857
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentaethylenehexamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4067-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaethylenehexamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004067167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12-Tetraazatetradecane-1,14-diamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaethylenehexamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12-tetraazatetradecamethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAETHYLENEHEXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5VZU43LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Pentaethylenehexamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaethylenehexamine (PEHA), a member of the higher polyethylene (B3416737) polyamine family, is a versatile chemical compound with a wide range of applications, including as a curing agent for epoxy resins, a component in lubricating oil additives, and in the development of chelating agents.[1] Its linear isomer, consisting of a six-amine backbone, is of particular interest for various industrial and research purposes. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid researchers and professionals in its effective production and characterization.

Synthesis of this compound

The industrial production of this compound, along with other polyethyleneamines, primarily follows two major synthetic routes: the reaction of ethylene (B1197577) dichloride (EDC) with ammonia (B1221849) and the catalytic condensation of ethanolamine (B43304) with other amines. Each method presents distinct advantages and challenges in terms of product distribution, selectivity, and process conditions.

Ethylene Dichloride (EDC) Process

The reaction of ethylene dichloride with aqueous ammonia is a well-established method for producing a mixture of ethyleneamines.[2] This process typically yields a broad distribution of linear, branched, and cyclic polyamines, from which this compound must be separated.[1]

Reaction Pathway:

The fundamental reaction involves the nucleophilic substitution of the chlorine atoms in EDC by ammonia, followed by subsequent reactions of the initially formed amines with remaining EDC to build up the polyethyleneamine chains.

Experimental Protocol: Synthesis of Polyethyleneamines via the EDC Route

This protocol is a generalized representation based on common industrial practices.[3]

Materials:

Procedure:

  • Reaction: Charge a high-pressure reactor with aqueous ammonia. Heat the reactor to the desired temperature (typically 120-180°C) and pressurize to maintain the liquid phase (e.g., up to 120 bar).[3][4]

  • Introduce 1,2-dichloroethane into the reactor. The molar ratio of ammonia to EDC is a critical parameter influencing the product distribution, with higher ratios favoring the formation of lower molecular weight amines. Ratios can range from 1:5 to 1:15 (EDC to NH3).[3]

  • Maintain the reaction mixture at the set temperature and pressure with vigorous stirring for a sufficient residence time to ensure complete conversion of EDC.

  • Neutralization: After the reaction, the resulting mixture contains the hydrochloride salts of the polyethyleneamines. Cool the reactor and transfer the contents to a neutralization vessel. Add a concentrated solution of sodium hydroxide to liberate the free amines from their salts, which results in the formation of sodium chloride.

  • Separation of Amines: The neutralized mixture will separate into an organic amine layer and an aqueous salt layer. Separate the layers.

  • Purification: The crude amine mixture is then subjected to a series of purification steps, primarily fractional distillation, to isolate the individual polyethyleneamine products, including PEHA.

Quantitative Data:

The product distribution from the EDC process is highly dependent on the reaction conditions. The following table provides an example of a product distribution from a specific patented process.

ProductWeight Percentage (%)
Ethylenediamine (EDA)13.9
Diethylenetriamine (DETA)7.8
Triethylenetetramine (TETA)10.2
Aminoethylpiperazine (AEP)32.1
Tetraethylenepentamine (TEPA)2.0
Other Heavy AminesRemainder

Table 1: Example of product distribution from the EDC process as described in a patent.[3]

Process Visualization:

EDC_Process EDC Ethylene Dichloride Reactor High-Pressure Reactor (120-180°C, <120 bar) EDC->Reactor Ammonia Aqueous Ammonia Ammonia->Reactor Neutralization Neutralization (NaOH) Reactor->Neutralization Separator Phase Separation Neutralization->Separator Distillation Fractional Distillation Separator->Distillation Crude Amines Salt_Water Salt Water Separator->Salt_Water Aqueous Layer PEHA This compound Distillation->PEHA Other_Amines Other Polyamines Distillation->Other_Amines

Synthesis of PEHA via the EDC Process.
Ethanolamine Process

The synthesis of polyethyleneamines from ethanolamine and ammonia or other ethyleneamines is a more modern approach that offers better selectivity towards linear products and avoids the formation of corrosive chloride salts.[5] This process is typically carried out over a heterogeneous catalyst at elevated temperatures and pressures.

Reaction Pathway:

The reaction involves the condensation of ethanolamine with an amine, where the hydroxyl group of ethanolamine is replaced by an amino group, with the elimination of water.

HO-CH2CH2-NH2 + H2N-(CH2CH2NH)n-H -> H2N-(CH2CH2NH)n+1-H + H2O

Experimental Protocol: Catalytic Synthesis of Linear Polyethyleneamines

This protocol is a generalized representation based on patented catalytic processes.[5][6]

Materials:

  • Monoethanolamine (MEA)

  • Ethylenediamine (EDA) or another ethyleneamine

  • Ammonia (optional, can influence product distribution)

  • Heterogeneous Catalyst (e.g., supported nickel, cobalt, or mixed metal oxides)

Procedure:

  • Catalyst Activation: Activate the catalyst according to the manufacturer's instructions, which may involve reduction under a hydrogen stream at an elevated temperature.

  • Reaction: In a fixed-bed catalytic reactor, introduce a feed stream of monoethanolamine and an ethyleneamine (e.g., EDA) at a specific molar ratio. The reaction is typically carried out at temperatures between 150°C and 350°C and pressures ranging from 10 to 30 MPa.[4]

  • The reactants are passed over the catalyst bed at a defined liquid hourly space velocity (LHSV).

  • Product Collection: The reactor effluent, containing a mixture of polyethyleneamines and water, is cooled and collected.

  • Purification: The product mixture is then subjected to fractional distillation to separate the individual polyethyleneamines.

Quantitative Data:

The selectivity of the ethanolamine process can be tuned by adjusting the catalyst and reaction conditions. The table below shows a representative product distribution.

ProductWeight Percentage (%)
Ethylenediamine (EDA)Recycled
Diethylenetriamine (DETA)10
Triethylenetetramine (TETA)Varies
Tetraethylenepentamine (TEPA)Varies
This compound (PEHA) >8.0

Table 2: Example of product distribution from a selective catalytic process.[7]

Process Visualization:

Ethanolamine_Process Ethanolamine Ethanolamine Catalyst_Bed Fixed-Bed Reactor (Catalyst, 150-350°C) Ethanolamine->Catalyst_Bed Ethyleneamine Ethyleneamine (e.g., EDA) Ethyleneamine->Catalyst_Bed Condenser Condenser Catalyst_Bed->Condenser Distillation Fractional Distillation Condenser->Distillation Crude Product PEHA This compound Distillation->PEHA Other_Amines Other Polyamines Distillation->Other_Amines Water Water Distillation->Water

Synthesis of PEHA via the Ethanolamine Process.

Purification of this compound

Commercial this compound is typically a mixture of linear, branched, and cyclic isomers.[1] For applications requiring high-purity linear PEHA, effective purification methods are essential.

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the primary industrial method for separating the components of the crude polyethyleneamine mixture. Due to the high boiling points of higher ethyleneamines, vacuum is necessary to prevent thermal degradation.

Experimental Protocol: Fractional Vacuum Distillation of PEHA

This is a general laboratory-scale procedure.

Materials:

  • Crude polyethyleneamine mixture containing PEHA

  • Vacuum distillation apparatus with a fractionating column (e.g., Vigreux or packed column)

  • Heating mantle

  • Vacuum pump and pressure gauge

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum. The efficiency of the fractionating column is crucial for good separation.[8]

  • Charging the Flask: Charge the distillation flask with the crude polyethyleneamine mixture.

  • Applying Vacuum: Gradually apply vacuum to the system, reducing the pressure to the desired level (e.g., <1 mmHg).

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the distillate fractions based on their boiling points at the given pressure. Lower boiling amines (EDA, DETA, etc.) will distill first. The fraction corresponding to the boiling point of PEHA (approximately 136-144°C at 0.15 mmHg) is collected separately.[1]

  • Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., GC-MS) to determine their purity.

Quantitative Data:

ParameterValue
Boiling Point of PEHA136-144°C at 0.15 mmHg[1]
Achievable Purity>95% (isomer dependent)
Typical Recovery60-80%

Table 3: Typical parameters and outcomes for fractional vacuum distillation of PEHA.

Process Visualization:

Distillation_Process Crude_PEHA Crude PEHA Mixture Distillation_Flask Distillation Flask (Heated) Crude_PEHA->Distillation_Flask Fractionating_Column Fractionating Column Distillation_Flask->Fractionating_Column Vapor High_Boiling Higher Boiling Residue Distillation_Flask->High_Boiling Residue Condenser Condenser Fractionating_Column->Condenser Receiving_Flasks Receiving Flasks Condenser->Receiving_Flasks Distillate Low_Boiling Lower Boiling Amines Receiving_Flasks->Low_Boiling Pure_PEHA Purified PEHA Receiving_Flasks->Pure_PEHA

Purification of PEHA by Fractional Vacuum Distillation.
Purification via Hydrochloride Salt Formation

For obtaining high-purity linear PEHA, crystallization of its hydrochloride salt can be an effective laboratory-scale purification method. The principle relies on the differential solubility of the hydrochloride salts of the various isomers. The linear PEHA tosylate salt, for instance, is noted to be less soluble, facilitating its separation.[1] A similar principle can be applied to the hydrochloride salt.

Experimental Protocol: Purification of PEHA by Hydrochloride Salt Crystallization

Materials:

  • Crude PEHA

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Concentrated Hydrochloric Acid or HCl gas

  • Anhydrous diethyl ether (for washing)

  • Sodium hydroxide solution (for regeneration of the free base)

Procedure:

  • Dissolution: Dissolve the crude PEHA in a suitable anhydrous alcohol.

  • Precipitation: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring. The hydrochloride salt of PEHA will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold anhydrous diethyl ether to remove soluble impurities.

  • Drying: Dry the hydrochloride salt under vacuum.

  • Regeneration of Free Base: To obtain the purified free amine, dissolve the hydrochloride salt in water and basify the solution with sodium hydroxide until the pH is strongly alkaline.

  • Extraction: Extract the liberated free PEHA with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified PEHA.

Quantitative Data:

ParameterValue
Achievable Purity>99% (for linear isomer)
Typical Yield70-90% (from crude)

Table 4: Expected outcomes for purification via hydrochloride salt formation.

Process Visualization:

Purification of PEHA via Hydrochloride Salt Formation.

Analytical Characterization

The purity and isomeric distribution of this compound are critical for its application. Several analytical techniques are employed for its characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying the different isomers and impurities in a PEHA sample. Derivatization may be necessary to improve the chromatographic properties of these polar amines.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector or derivatization with a UV-active agent) can be used for the quantitative analysis of PEHA and other polyamines.[9][10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine the purity and isomeric ratios in a sample.[14][15]

This guide provides a foundational understanding of the synthesis and purification of this compound. The choice of method will depend on the desired scale of production, required purity, and available resources. For research and development purposes, the ethanolamine route followed by purification via hydrochloride salt formation can yield high-purity linear PEHA. For industrial-scale production, the EDC process followed by fractional vacuum distillation remains a common approach. Careful analytical characterization is crucial at each stage to ensure the quality of the final product.

References

Characterization of Linear vs. Branched Pentaethylenehexamine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaethylenehexamine (PEHA), a C10H28N6 aliphatic amine, is a critical component in various industrial and pharmaceutical applications. Commercially available PEHA is typically a complex mixture of a linear isomer and multiple branched isomers. The structural variations among these isomers significantly influence their physicochemical properties and, consequently, their reactivity and suitability for specific applications, including drug development and formulation. This technical guide provides a comprehensive overview of the characterization of linear versus branched PEHA isomers, detailing their synthesis, physicochemical properties, and analytical techniques for their differentiation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile class of compounds.

Introduction

This compound (PEHA) belongs to the family of higher ethyleneamines and is characterized by the presence of six amine groups. The constitutional isomerism in PEHA arises from the different possible arrangements of the ethylene (B1197577) and amine linkages, leading to a linear structure and various branched configurations.

  • Linear this compound (L-PEHA): N'-(2-(2-(2-(2-aminoethylamino)ethylamino)ethylamino)ethyl)ethane-1,2-diamine. It consists of a straight chain of alternating ethylene and amine groups.

  • Branched this compound (B-PEHA): These isomers contain tertiary amine branching points. Common examples include tris(2-aminoethyl)amine (B1216632) (TREN) and other more complex structures.

The presence and relative abundance of these isomers in a PEHA mixture can significantly impact its properties, such as viscosity, boiling point, and reactivity. For applications in drug development, where purity and well-defined molecular structures are paramount, the ability to separate and characterize these isomers is crucial.

Synthesis and Isomer Distribution

The industrial synthesis of PEHA and other higher ethyleneamines typically involves the reaction of ethylene dichloride with ammonia (B1221849) at high temperature and pressure. This process inherently produces a complex mixture of linear, branched, and cyclic amines.[1] The distribution of these isomers is influenced by the reaction conditions.

Alternatively, specific branched isomers can be synthesized through targeted routes. For example, tris(2-aminoethyl)amine (TREN) can be synthesized by reacting tris(2-chloroethyl)amine hydrochloride with ammonia.[2]

The separation of the linear isomer from the commercial mixture can be achieved through methods such as fractional distillation under vacuum or by forming tosylate salts, where the salt of the linear molecule is less soluble.[3][4]

Comparative Physicochemical Properties

The structural differences between linear and branched PEHA isomers lead to distinct physicochemical properties. While comprehensive data for all possible branched isomers is scarce, general trends can be extrapolated from the behavior of alkanes and other polymers.[5][6]

PropertyLinear PEHABranched PEHARationale
Boiling Point HigherLowerLinear molecules have a larger surface area, leading to stronger intermolecular van der Waals forces that require more energy to overcome.[5]
Viscosity HigherLowerThe more regular structure of linear isomers allows for greater intermolecular entanglement, resulting in higher viscosity.[6]
Density Generally HigherGenerally LowerThe more compact packing of linear molecules often results in a higher density.
Reactivity --The steric hindrance around the amine groups in branched isomers can affect their reactivity compared to the more accessible amine groups in the linear isomer.

Table 1: Predicted Trends in Physicochemical Properties of Linear vs. Branched PEHA Isomers.

Analytical Characterization Techniques

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of PEHA isomer mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the volatile components of a PEHA mixture. The different isomers will exhibit distinct retention times on the GC column, and their mass spectra will provide information about their molecular weight and fragmentation patterns, aiding in structural elucidation.

  • Sample Preparation: Dilute the PEHA sample to approximately 10 µg/mL in a suitable volatile organic solvent such as methanol (B129727) or dichloromethane.[7] Ensure the sample is free of particulate matter.

  • GC Conditions:

    • Column: A capillary column suitable for amine analysis, such as an Agilent J&W DB-5ms or an Rtx-5 Amine column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Use a splitless injection to maximize sensitivity. Set the injector temperature to a value that ensures complete vaporization without degradation (e.g., 280 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of isomers with different boiling points.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 30) to a value that encompasses the molecular ion (m/z 232.37) and its fragments.

    • Data Analysis: Identify peaks corresponding to different isomers based on their retention times. Analyze the mass spectrum of each peak to confirm the molecular weight and identify characteristic fragment ions that can help distinguish between linear and branched structures.

GCMS_Workflow Sample PEHA Sample Dilution Dilute in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation GC Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Data System Detection->Data

GC-MS analysis workflow for PEHA isomers.
High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the separation of less volatile or thermally labile compounds. For polyamines like PEHA, which lack a strong UV chromophore, derivatization is often necessary to enable UV or fluorescence detection. Alternatively, detectors such as Evaporative Light Scattering Detectors (ELSD) or mass spectrometers can be used.

  • Sample Preparation and Derivatization (for UV/Fluorescence Detection):

    • Dissolve a known amount of the PEHA sample in a suitable solvent.

    • Derivatize the amine groups using a labeling reagent such as dansyl chloride or benzoyl chloride.[8] This reaction is typically carried out under basic conditions.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of derivatized amines. For underivatized amines, specialized columns like mixed-mode or ion-exchange columns may be necessary.[9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile) is often employed to achieve good separation.[9]

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

    • Detection: UV-Vis or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent. Alternatively, an ELSD or a mass spectrometer can be used.

  • Data Analysis: Correlate the retention times of the peaks with those of known standards of linear and branched PEHA isomers, if available.

HPLC_Workflow PEHA_Sample PEHA Sample Derivatization Derivatization (optional) PEHA_Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation HPLC Column Separation Injection->Separation Detection Detection (UV/Fluorescence/ELSD/MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

HPLC analysis workflow for PEHA isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of PEHA isomers. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity of the atoms within the molecule.

  • ¹H NMR: In the ¹H NMR spectrum of linear PEHA, the signals for the methylene (B1212753) protons will appear as complex multiplets in the aliphatic region (typically 2.5-3.0 ppm). The protons of the primary and secondary amine groups will appear as broad signals whose chemical shifts are dependent on the solvent and concentration. In branched isomers, the presence of tertiary amine groups will lead to different chemical environments for the adjacent methylene protons, resulting in distinct chemical shifts and coupling patterns compared to the linear isomer.

  • ¹³C NMR: The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. For linear PEHA, the number of signals will correspond to the number of chemically non-equivalent carbon atoms in the repeating ethylene units. In branched isomers, the carbon atoms adjacent to the tertiary amine branching points will have characteristic chemical shifts that differ significantly from those in the linear chain.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (in ppm) in D₂O

IsomerGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Linear PEHA (Predicted) -CH₂-NH-CH₂-~2.7-2.9 (m)~48-52
H₂N-CH₂-~2.8 (t)~40
Tris(2-aminoethyl)amine (TREN) N-(CH₂-)₃2.52 (t)57.5
-CH₂-NH₂2.76 (t)39.1

Note: The ¹H NMR spectrum of TREN shows two distinct triplets, corresponding to the two different types of ethylene groups. This is a clear distinguishing feature from the more complex, overlapping multiplets expected for linear PEHA.

NMR_Comparison cluster_linear Linear PEHA (Predicted ¹³C NMR) cluster_branched Branched PEHA (TREN) (¹³C NMR) L_C1 ~52 ppm L_C2 ~50 ppm L_C3 ~48 ppm L_C4 ~40 ppm B_C1 57.5 ppm B_C2 39.1 ppm

Predicted ¹³C NMR chemical shift comparison.
Mass Spectrometry (MS)

Mass spectrometry, particularly tandem MS (MS/MS), can differentiate between linear and branched isomers by analyzing their fragmentation patterns. Upon collision-induced dissociation, the precursor ions of different isomers will break apart in characteristic ways, producing a unique set of fragment ions. Linear polymers tend to undergo random backbone cleavage, while branched polymers often show preferential fragmentation at the branching points.

Conclusion

The characterization of linear and branched this compound isomers is a multifaceted task that requires a combination of synthetic strategies for isomer enrichment or isolation and a suite of advanced analytical techniques. GC-MS and HPLC are essential for the separation and quantification of individual isomers, while NMR spectroscopy and mass spectrometry provide detailed structural information for their unambiguous identification. For researchers and professionals in drug development, a thorough understanding and characterization of the specific PEHA isomers being used are critical to ensure product purity, consistency, and performance. This guide provides a foundational framework for approaching the characterization of these complex but highly valuable chemical entities.

References

An In-depth Technical Guide to the Chemical Structure and Conformational Analysis of Pentaethylenehexamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaethylenehexamine (PEHA) is a linear polyamine with a wide range of industrial applications, including as a curing agent for epoxy resins, a component in fuel additives, and in ion exchange resins. Its chemical behavior and reactivity are intrinsically linked to its three-dimensional structure and conformational flexibility. This technical guide provides a detailed overview of the chemical structure of this compound and explores its conformational landscape. While experimental data on the specific conformations of PEHA is limited, this document leverages findings from computational studies, particularly molecular dynamics simulations, and draws parallels with the known conformational preferences of similar long-chain polyamines to provide a comprehensive analysis. This guide also outlines a typical industrial synthesis pathway for PEHA and discusses the experimental and computational methodologies relevant to its structural analysis.

Chemical Structure of this compound

This compound is a hexadentate ligand, meaning it has six donor atoms capable of binding to a central metal atom. It is an organic compound composed of a ten-carbon chain with six nitrogen atoms. The structure consists of five ethylene (B1197577) (-CH2CH2-) units linked by four secondary amine (-NH-) groups, and the chain is terminated at both ends by primary amine (-NH2) groups.[1] Commercial grades of this compound are often a mixture of the linear isomer along with branched and cyclic isomers.[1]

Nomenclature and Identification
PropertyValue
IUPAC Name N'-(2-(2-(2-(2-aminoethylamino)ethylamino)ethylamino)ethyl)ethane-1,2-diamine[2]
Common Name This compound (PEHA)
CAS Number 4067-16-7[2]
Molecular Formula C10H28N6[2]
Molecular Weight 232.37 g/mol [2]
Linear Formula H2N(CH2CH2NH)5H
SMILES NCCNCCNCCNCCNCCN

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The molecule's numerous single bonds (C-C, C-N) allow for rotation, leading to a vast number of possible spatial arrangements, or conformers. The stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain.

Theoretical Conformational States

Due to the long, flexible chain of PEHA, it can adopt a multitude of conformations in solution. The most stable conformations are generally those that minimize steric repulsion between adjacent ethylene and amine groups. This often results in a preference for a staggered arrangement around the C-C and C-N bonds, similar to what is observed in simple alkanes and amines. The presence of amine groups, however, introduces the possibility of intramolecular hydrogen bonding between the amine protons and the lone pairs of electrons on other nitrogen atoms. These interactions can stabilize certain folded conformations over more extended ones.

Computational Studies and Molecular Dynamics

A notable study investigated the clustering of PEHA in aqueous solutions using large-scale classical molecular dynamics (MD) simulations.[3][4] While the primary focus was on intermolecular aggregation, the principles and methodologies are directly applicable to the study of single-molecule conformations.

Experimental Protocol: Molecular Dynamics Simulation of this compound

  • System Setup: A simulation box is created containing a single PEHA molecule or a collection of molecules in a solvent, typically water, to mimic experimental conditions. The force field, which defines the potential energy of the system as a function of its atomic coordinates, is a critical choice. For polyamines like PEHA, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly used.[4]

  • Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable atomic clashes or geometries.

  • Equilibration: The system is then equilibrated under specific temperature and pressure conditions (e.g., NVT or NPT ensemble) to allow it to reach a stable state.

  • Production Run: Following equilibration, a long production simulation is run to generate a trajectory of the molecule's motion over time.

  • Analysis: The trajectory is analyzed to extract information about the conformational landscape of PEHA. This includes analyzing the distribution of dihedral angles, the radius of gyration (a measure of the molecule's compactness), and the presence of intramolecular hydrogen bonds.

Synthesis of this compound

The industrial production of this compound typically involves the reaction of smaller amine precursors. A common method is the reaction of ethylenediamine (B42938) or ethylene dichloride with ammonia (B1221849) at high temperatures and pressures.[5] This process results in a mixture of linear, branched, and cyclic polyethyleneamines, from which the linear PEHA is separated by distillation.[5]

Another patented industrial process involves the condensation of an amino compound in the presence of a catalyst, such as a Group IVB metal oxide.[6]

Industrial Synthesis Workflow

The following diagram illustrates a generalized workflow for the industrial synthesis of this compound.

G Industrial Synthesis of this compound Reactants Ethylenediamine or Ethylene Dichloride + Ammonia Reactor High Temperature and Pressure Reactor (with or without catalyst) Reactants->Reactor Mixture Mixture of Polyethyleneamines (linear, branched, cyclic) Reactor->Mixture Distillation Fractional Distillation Mixture->Distillation PEHA This compound (PEHA) Distillation->PEHA Byproducts Other Polyethyleneamines Distillation->Byproducts

Caption: A simplified workflow for the industrial synthesis of PEHA.

Signaling Pathways and Biological Interactions

The term "signaling pathways" is typically associated with biological processes. As an industrial chemical, this compound is not known to be directly involved in specific biological signaling pathways in the same way as endogenous molecules. However, due to its ability to bind metal ions and its polycationic nature, it can interact with biological macromolecules. For instance, linear polyamines have been studied for their ability to form complexes with DNA and siRNA, which is relevant to gene delivery applications.[7] The conformational flexibility of PEHA would play a crucial role in such interactions, allowing it to adapt its shape to bind effectively to the grooves of DNA.

Conclusion

This compound is a flexible linear polyamine with a rich conformational landscape. While detailed experimental characterization of its individual conformers is challenging and not extensively reported, computational methods like molecular dynamics simulations provide valuable insights into its structural dynamics. The understanding of its chemical structure and conformational preferences is essential for optimizing its use in various industrial applications and for exploring its potential in new areas such as drug delivery. Further research employing techniques like NMR spectroscopy and crystallography on PEHA and its derivatives would be invaluable in providing a more complete picture of its three-dimensional structure and behavior.

References

Spectroscopic analysis of Pentaethylenehexamine (NMR, FTIR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentaethylenehexamine (PEHA) is a linear polyamine with the chemical formula C₁₀H₂₈N₆.[1] Its structure consists of a ten-carbon chain with six nitrogen atoms, comprising two primary and four secondary amine groups. This hexadentate ligand is a yellowish liquid with a molar mass of 232.37 g/mol .[2][1] Due to its versatile chemical properties, PEHA finds applications in various fields, including as a curing agent for epoxy resins, an intermediate in the synthesis of corrosion inhibitors, and in the preparation of polyamidoamines. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation in these applications. This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of PEHA. Due to the repetitive ethyleneamine units, the ¹H and ¹³C NMR spectra are expected to show overlapping signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of PEHA is characterized by broad, overlapping multiplets in the aliphatic region, corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH- and -NH₂) protons. The chemical shifts are influenced by the nitrogen atoms and the solvent used. Based on data for structurally similar polyethyleneimines, the methylene protons adjacent to the amine groups are expected to resonate in the range of 2.5 - 3.0 ppm. The amine protons will likely appear as a broad signal that can exchange with deuterium (B1214612) in deuterated solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H₂N-CH ₂-~2.7Multiplet
-NH-CH ₂-CH ₂-NH₂~2.8Multiplet
-NH-CH ₂-CH ₂-NH-~2.9Multiplet
H ₂N- & -NH -Variable (Broad)Singlet (broad)

Note: These are estimated values based on related structures. Actual chemical shifts may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of PEHA will show signals for the methylene carbons. The chemical shifts are all in a relatively narrow range due to the similar chemical environments of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
H₂N-C H₂-~40
-NH-C H₂-CH₂-NH₂~50
-NH-C H₂-C H₂-NH-~48

Note: These are estimated values based on related structures. Actual chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in PEHA. The spectrum is dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
3350 - 3250N-H Stretch (primary and secondary amines)Medium-Strong, Broad
2940 - 2830C-H Stretch (aliphatic)Strong
1590 - 1560N-H Bend (primary amine)Medium
1465 - 1450C-H Bend (scissoring)Medium
1130 - 1080C-N StretchMedium
850 - 750N-H Wag (out-of-plane bend)Broad

Note: The protonated form of PEHA shows characteristic bands at approximately 810 cm⁻¹ (-NH₃⁺) and 768 cm⁻¹ (-NH₂⁺-).[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of PEHA. Due to the presence of multiple nitrogen atoms, PEHA is readily protonated in soft ionization techniques like Electrospray Ionization (ESI).

Molecular Ion

In ESI-MS, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 233.2.[3]

Fragmentation Pattern

The fragmentation of PEHA in the mass spectrometer typically occurs via cleavage of the C-C and C-N bonds. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. This results in the formation of stable iminium ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFragmentation Pathway
233.2[C₁₀H₂₉N₆]⁺[M+H]⁺
203.2[C₈H₂₃N₅]⁺Loss of CH₂=NH₂⁺ from the terminus
188.2[C₈H₂₂N₄]⁺Cleavage of a terminal ethylenediamine (B42938) unit
145.2[C₆H₁₇N₄]⁺Internal fragmentation
102.1[C₄H₁₂N₃]⁺Internal fragmentation
58.1[C₂H₆N₂]⁺Cleavage of an ethylenediamine unit
44.1[CH₂=NHCH₃]⁺Alpha-cleavage with rearrangement
30.1[CH₂=NH₂]⁺Alpha-cleavage at the primary amine

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] PEHA is soluble in water.

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 12 ppm.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher sample concentration (50-100 mg) and a greater number of scans will be required to obtain a good spectrum in a reasonable time.

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[5]

FTIR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid) :

    • As PEHA is a liquid, a neat sample can be analyzed using a liquid cell or by placing a drop of the sample between two KBr or NaCl plates to form a thin film.[6]

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually collected over the range of 4000-400 cm⁻¹.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, containing a small amount of a weak acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition :

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

    • Scan a mass range appropriate for the expected ions (e.g., m/z 50-300).

  • Fragmentation Analysis (MS/MS) :

    • To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment.

    • Select the protonated molecular ion (m/z 233.2) as the precursor ion.

    • Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

    • Acquire the product ion spectrum.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation PEHA_Sample This compound Sample Dissolution Dissolution in Deuterated Solvent PEHA_Sample->Dissolution for NMR Dilution Dilution in ESI-compatible Solvent PEHA_Sample->Dilution for MS Neat Neat Liquid Film or ATR PEHA_Sample->Neat for FTIR NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dilution->MS FTIR FTIR Spectrometer Neat->FTIR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data FTIR_Data FTIR Spectrum FTIR->FTIR_Data MS_Data Mass Spectrum & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Functional_Groups Functional Group ID FTIR_Data->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS_Data->Mol_Weight

Caption: Workflow for the spectroscopic analysis of this compound.

PEHA_Fragmentation cluster_fragments Alpha-Cleavage Fragments cluster_loss Neutral Loss Fragments M_H [M+H]⁺ m/z = 233.2 frag1 [CH₂=NH₂]⁺ m/z = 30.1 M_H->frag1 Primary Amine frag2 [C₂H₅-NH=CH₂]⁺ m/z = 58.1 M_H->frag2 Secondary Amine frag3 Larger Iminium Ions M_H->frag3 loss1 [M+H - NH₃]⁺ M_H->loss1 loss2 [M+H - C₂H₅N]⁺ M_H->loss2

References

A Comprehensive Technical Guide to the Solubility of Pentaethylenehexamine in Organic and Aqueous Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylenehexamine (PEHA) is a versatile linear polyamine with a wide range of applications in industrial and pharmaceutical fields. Its utility as an epoxy curing agent, a chelating agent, and a building block in the synthesis of more complex molecules is well-established. A fundamental understanding of its solubility in various solvent systems is paramount for its effective use in chemical synthesis, formulation development, purification processes, and drug delivery systems.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a diverse array of aqueous and organic solvents. The information presented herein is intended to be a valuable resource for researchers and professionals, enabling informed decisions regarding solvent selection, experimental design, and process optimization. This document summarizes available quantitative and qualitative solubility data, presents detailed experimental protocols for solubility determination, and provides visual representations of key concepts and workflows.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValue
Chemical Formula C₁₀H₂₈N₆
Molecular Weight 232.37 g/mol
Appearance Yellowish liquid
Odor Ammonia-like
Density Approximately 0.95 g/mL at 25 °C
Boiling Point 350 - 390 °C at 1 atm[1]
Melting Point -35 °C
Flash Point >230 °F (>112 °C)

Solubility of this compound

The solubility of a substance is governed by the principle of "like dissolves like." The molecular structure of this compound, characterized by a flexible aliphatic backbone and multiple primary and secondary amine functional groups, imparts a high degree of polarity. These amine groups are capable of forming strong hydrogen bonds with protic solvents and engaging in dipole-dipole interactions with other polar molecules. Consequently, PEHA exhibits high solubility in polar solvents, particularly water and short-chain alcohols, and limited solubility in nonpolar hydrocarbon solvents.

Aqueous Solubility

This compound is highly soluble in water. The numerous amine functionalities readily form hydrogen bonds with water molecules, leading to complete miscibility or very high solubility.

SolventTemperature (°C)Solubility (g/L)
Water20500[2][3][4][5][6]
Water21.1 (70 °F)≥ 100,000 (≥ 100 mg/mL)[7]
Water25733.96[1]
Organic Solvent Solubility

This compound demonstrates a wide range of solubilities in organic solvents, correlating strongly with the polarity of the solvent. It is generally very soluble in polar protic and aprotic solvents and shows decreasing solubility as the solvent becomes less polar.

SolventTemperature (°C)Solubility (g/L)
Polar Protic Solvents
Methanol2594.61[1]
Ethanol2517.62[1]
Isopropanol253.42[1]
n-Propanol2511.29[1]
n-Butanol256.04[1]
Isobutanol254.57[1]
sec-Butanol253.15[1]
n-Pentanol253.19[1]
Isopentanol252.52[1]
n-Hexanol253.47[1]
n-Octanol251.33[1]
Ethylene Glycol25100.08[1]
Propylene Glycol2544.35[1]
2-Methoxyethanol2565.8[1]
2-Ethoxyethanol2522.93[1]
1-Methoxy-2-propanol2520.21[1]
Acetic Acid25135.47[1]
Formic Acid25619.73[1]
Formamide25360.16[1]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)25136.26[1]
N-Methyl-2-pyrrolidone (NMP)25123.22[1]
Dimethylformamide (DMF)2540.45[1]
Dimethylacetamide (DMAc)2536.08[1]
Acetonitrile251.86[1]
Acetone251.6[1]
2-Butanone (MEK)251.94[1]
2-Pentanone251.34[1]
Cyclohexanone258.85[1]
Cyclopentanone2515.19[1]
Tetrahydrofuran (THF)2510.43[1]
1,4-Dioxane254.75[1]
Pyridine257.05[1]
gamma-Butyrolactone2538.46[1]
Nonpolar Solvents
Toluene250.55[1]
m-Xylene250.43[1]
p-Xylene250.37[1]
Chloroform255.92[1]
Dichloromethane255.92[1]
1,2-Dichloroethane253.7[1]
Chlorobenzene251.28[1]
Diethyl Ether250.83[1]
Cyclopentyl methyl ether254.12[1]
Ethyl Acetate252.09[1]
Methyl Acetate252.16[1]
n-Propyl Acetate251.86[1]
Isopropyl Acetate251.06[1]
n-Butyl Acetate252.46[1]
Isobutyl Acetate250.96[1]
Ethyl Formate259.28[1]
Dimethyl Carbonate253.67[1]
Anisole250.64[1]
n-Hexane250.23[1]
Cyclohexane250.7[1]
n-Heptane250.61[1]
n-Octane250.22[1]

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the determination of the solubility of this compound, a liquid amine, in various solvents. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment
  • This compound (analytical grade or higher)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker bath or incubator with orbital shaking capabilities

  • Calibrated thermometer or temperature probe

  • Glass vials or flasks with airtight screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph (GC) with a suitable detector (e.g., FID or TCD) and column, or a high-performance liquid chromatograph (HPLC) with an appropriate detector and column.

  • Centrifuge (optional)

Experimental Procedure: Isothermal Shake-Flask Method
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a series of glass vials or flasks. The goal is to create a heterogeneous mixture with a visible excess of the solute (PEHA).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant speed for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24-48 hours. Preliminary studies may be necessary to determine the optimal equilibration time for each solvent system.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for the complete separation of the undissolved PEHA from the saturated solution.

    • Alternatively, for faster separation, the vials can be centrifuged at the experimental temperature.

  • Sampling:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended micro-droplets of undissolved PEHA.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate to a known volume with a suitable solvent (this may be the same solvent used for the solubility determination or another solvent in which both PEHA and the initial solvent are miscible and which is suitable for the analytical technique).

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

  • Data Reporting:

    • Report the average solubility value from at least three replicate experiments for each solvent and temperature, along with the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sampling & Analysis cluster_4 Data Processing A Add excess PEHA to solvent B Seal vials A->B C Place in thermostatic shaker B->C D Agitate at constant temperature C->D E Cease agitation and allow to settle D->E F (Optional) Centrifuge E->F G Withdraw and filter supernatant F->G H Dilute sample G->H I Analyze by GC/HPLC H->I J Calculate solubility I->J K Report results J->K

Caption: Isothermal shake-flask method workflow.

This compound Solubility and Solvent Polarity

G cluster_0 High Solubility cluster_1 Moderate Solubility cluster_2 Low Solubility cluster_3 Very Low to Insoluble PEHA This compound (Highly Polar) Water Water PEHA->Water Strong H-bonding Methanol Methanol PEHA->Methanol Strong H-bonding DMSO DMSO PEHA->DMSO Dipole-dipole Ethanol Ethanol PEHA->Ethanol Acetone Acetone PEHA->Acetone Chloroform Chloroform PEHA->Chloroform Toluene Toluene PEHA->Toluene Diethyl_Ether Diethyl Ether PEHA->Diethyl_Ether Hexane Hexane PEHA->Hexane Weak van der Waals Cyclohexane Cyclohexane PEHA->Cyclohexane Weak van der Waals

Caption: PEHA solubility vs. solvent polarity.

Conclusion

This compound is a highly polar molecule that exhibits excellent solubility in water and other polar solvents, with diminishing solubility in solvents of decreasing polarity. The quantitative data and experimental protocols provided in this technical guide offer a solid foundation for its application in research, development, and industrial processes. For applications requiring precise solubility data under specific conditions not covered here, the isothermal shake-flask method provides a reliable and robust experimental approach for its determination. A thorough understanding of the solubility characteristics of this compound is a critical factor in leveraging its full potential in various scientific and industrial endeavors.

References

Thermal stability and decomposition of Pentaethylenehexamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of Pentaethylenehexamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PEHA), a linear aliphatic amine with the chemical formula C₁₀H₂₈N₆, is a versatile chemical intermediate utilized in various industrial applications, including the synthesis of corrosion inhibitors, epoxy curing agents, and in materials science for surface functionalization.[1] A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of PEHA, including its stability limits and decomposition products. The information presented herein is synthesized from publicly available data and scientific literature on PEHA and structurally related polyethyleneamines.

Thermal Properties of this compound

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₂₈N₆[2]
Molecular Weight232.37 g/mol [2]
AppearanceYellowish, viscous liquid[2]
OdorAmmonia-like[2]
Boiling Point340 °C (decomposes)
Melting Point-40 °C
Flash Point>113 °C (closed cup)[3]
Autoignition Temperature~360 °C[4]

Table 2: Thermal Decomposition Data (Derived from Related Polyethyleneamines)

ParameterObservationSource(s)
Decomposition OnsetExpected to be >200 °C[5]
Decomposition RangeBroad, from approximately 200 °C to over 500 °C[6][7]
Major Mass Loss RegionAnticipated between 300 °C and 500 °C[6][7]
Gaseous ProductsAmmonia, CO₂, aliphatic amine fragments, pyrazines, pyridines, pyrroles[8][9][10]
ResidueMinimal, suggesting near-complete decomposition[9]

Experimental Protocols for Thermal Analysis

Detailed experimental methodologies are crucial for obtaining reliable and reproducible data on the thermal stability and decomposition of chemical compounds. The following sections outline standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to a liquid amine like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

  • Instrumentation: A thermogravimetric analyzer coupled with an evolved gas analysis system such as a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS) is recommended for identifying the decomposition products.

  • Sample Preparation:

    • Ensure the this compound sample is of high purity.

    • Accurately weigh approximately 5-10 mg of the liquid sample into an inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate of 10 °C/min is standard. Slower rates (e.g., 5 °C/min) can provide better resolution of thermal events, while faster rates may be used for kinetic studies.

    • Temperature Range: Ambient to 800 °C, or until no further mass loss is observed.

    • Atmosphere:

      • Inert: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to characterize thermal decomposition.

      • Oxidative: Air or a mixture of oxygen and nitrogen at a flow rate of 20-50 mL/min to study thermo-oxidative decomposition.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at different stages. Evolved gas analysis by FTIR or MS provides identification of the gaseous decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan to prevent volatilization before decomposition.

    • An empty, hermetically sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Heating Rate: A heating rate of 10 °C/min is commonly used.

    • Temperature Range: Sub-ambient (e.g., -60 °C) to a temperature just below the onset of decomposition as determined by TGA.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation PEHA_Sample This compound (PEHA) Sample Purity_Check Purity Verification PEHA_Sample->Purity_Check TGA_MS_FTIR TGA-MS/FTIR Analysis Purity_Check->TGA_MS_FTIR Inert/Oxidative Atmosphere DSC_Analysis DSC Analysis Purity_Check->DSC_Analysis Inert Atmosphere Py_GC_MS Pyrolysis-GC-MS Purity_Check->Py_GC_MS Inert Atmosphere Decomposition_Profile Decomposition Profile & Mass Loss TGA_MS_FTIR->Decomposition_Profile Product_Identification Decomposition Product Identification TGA_MS_FTIR->Product_Identification Thermal_Transitions Thermal Transitions (e.g., Melting) DSC_Analysis->Thermal_Transitions Py_GC_MS->Product_Identification Kinetic_Analysis Kinetic Analysis (Activation Energy) Decomposition_Profile->Kinetic_Analysis Mechanism_Proposal Decomposition Mechanism Proposal Thermal_Transitions->Mechanism_Proposal Product_Identification->Mechanism_Proposal Kinetic_Analysis->Mechanism_Proposal

Caption: Workflow for the Thermal Analysis of this compound.

Proposed Thermal Decomposition Pathway of this compound

Based on the pyrolysis studies of related polyethyleneimines, a plausible decomposition pathway for this compound under inert conditions is proposed. The decomposition is likely initiated by the cleavage of C-N and C-C bonds, leading to the formation of smaller amine fragments and radicals. These intermediates can then undergo cyclization and aromatization reactions to form a variety of heterocyclic compounds.

G cluster_primary Primary Decomposition Products cluster_secondary Secondary Decomposition Products PEHA This compound (PEHA) Amine_Fragments Smaller Amine Fragments (e.g., EDA, DETA) PEHA->Amine_Fragments C-N & C-C Scission Radicals Alkyl & Amine Radicals PEHA->Radicals Homolytic Cleavage Piperazine Piperazine Amine_Fragments->Piperazine Cyclization Pyrazines Alkylated Pyrazines Amine_Fragments->Pyrazines Cyclization & Dehydrogenation Ammonia Ammonia Amine_Fragments->Ammonia Deamination Radicals->Pyrazines Recombination & Aromatization Pyrroles Alkylated Pyrroles Radicals->Pyrroles Recombination & Aromatization Imidazoles Alkylated Imidazoles Radicals->Imidazoles Recombination & Aromatization Radicals->Ammonia Hydrogen Abstraction

Caption: Proposed Thermal Decomposition Pathway for this compound.

Discussion of Thermal Stability and Decomposition

This compound is a relatively stable organic compound at ambient temperatures. However, upon heating, it will undergo thermal decomposition. The autoignition temperature is reported to be around 360 °C, indicating that in the presence of an oxidant, it will spontaneously ignite at this temperature.[4] In an inert atmosphere, decomposition is expected to begin at a lower temperature, likely above 200 °C, as suggested by data on similar polyethyleneamines like Tetraethylenepentamine (TEPA).[5]

The decomposition process is complex and likely proceeds through a free-radical mechanism involving the scission of C-N and C-C bonds. This initial fragmentation would produce a variety of smaller, volatile amine fragments, such as ethylenediamine (B42938) (EDA) and diethylenetriamine (B155796) (DETA), as well as highly reactive alkyl and amine radicals.[10]

These primary decomposition products can then undergo further reactions. Intramolecular and intermolecular cyclization of the amine fragments is a probable route to the formation of heterocyclic compounds. For instance, the cyclization of ethylenediamine fragments can lead to the formation of piperazine. Further reactions, including dehydrogenation and recombination of radicals, can result in the formation of aromatic heterocyclic compounds such as pyrazines, pyrroles, and imidazoles.[10] The presence of multiple amine groups in the PEHA backbone provides numerous sites for these reactions to occur, leading to a complex mixture of decomposition products. Deamination reactions, leading to the release of ammonia, are also expected to be a significant part of the decomposition process.[8]

In an oxidative environment, the decomposition mechanism will be further complicated by reactions with oxygen. This will lead to the formation of oxidized products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx), in addition to the products formed under inert conditions.[11]

Conclusion

This compound exhibits moderate thermal stability, with decomposition initiating at elevated temperatures. While specific quantitative TGA and DSC data for the pure compound are scarce in the public domain, analysis of related polyethyleneamines provides valuable insights into its expected behavior. The decomposition of PEHA is a complex process that yields a variety of smaller amine fragments and heterocyclic compounds through a free-radical mechanism. For applications involving the use of PEHA at high temperatures, it is crucial to consider its decomposition profile to ensure process safety and control the formation of potentially hazardous byproducts. Further detailed experimental studies employing techniques such as TGA-MS and Pyrolysis-GC-MS are warranted to fully elucidate the thermal decomposition kinetics and mechanism of this compound.

References

Technical Guide: The Reaction of Pentaethylenehexamine with Acids to Form Ammonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentaethylenehexamine (PEHA) is a linear polyamine with the formula C₁₀H₂₈N₆, consisting of a ten-carbon backbone interspersed with six nitrogen atoms.[1][2] Its structure, featuring two primary and four secondary amine groups, makes it a potent organic base and a versatile building block in numerous chemical applications.[2] The fundamental reactivity of PEHA is characterized by the Lewis basicity of its six amine groups, which readily react with acids in exothermic proton-transfer reactions to form ammonium (B1175870) salts.[3][4]

This reaction is pivotal in various fields. In materials science, it's used to modify surfaces and prepare catalysts.[5] For drug development professionals, understanding this acid-base chemistry is crucial, particularly in the field of non-viral gene delivery. The protonated, polycationic form of PEHA can electrostatically bind to negatively charged nucleic acids like DNA and RNA, condensing them into nanoparticles known as "polyplexes" for cellular delivery.[6][7]

This technical guide provides an in-depth examination of the reaction between PEHA and various acids, offering detailed experimental protocols, characterization data, and a discussion of its application in forming gene delivery vectors.

Core Reaction Principles: Protonation of PEHA

As a polyamine, PEHA can accept up to six protons, one for each nitrogen atom. The reaction with a generic Brønsted-Lowry acid (HA) results in the formation of a pentaethylenehexammonium salt, where the amine groups are converted to their conjugate ammonium (-NH₃⁺ or -NH₂⁺-) forms and the acid provides the counter-anion (A⁻).

The general reaction can be represented as: PEHA + n(HA) → [PEHA-Hₙ]ⁿ⁺(A⁻)ₙ where 'n' can range from 1 to 6, depending on the stoichiometry and the strength of the acid.

G cluster_reactants Reactants cluster_products Products peha This compound (PEHA) (Base) salt Pentaethylenehexammonium Salt ([PEHA-H]⁺A⁻) peha->salt Proton Transfer acid Acid (HA) (Proton Donor) acid->salt

Experimental Protocols for Salt Formation

The synthesis of PEHA-based ammonium salts is generally a straightforward acid-base neutralization. The choice of solvent is critical, as the resulting salt often has significantly different solubility properties than the free base.

Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established purification methods for polyamines and provides a reliable means of producing the hydrochloride salt.[4]

Materials:

  • This compound (PEHA), technical grade

  • Methanol (MeOH), anhydrous

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Acetone (B3395972) (Me₂CO), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Ice bath, magnetic stirrer, Büchner funnel, vacuum flask

Procedure:

  • Dissolution: In a suitable flask, dissolve PEHA in anhydrous methanol. A suggested ratio is 40 mL of PEHA per 250 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution until it is thoroughly chilled (0-5 °C).

  • Acidification: While stirring vigorously, add concentrated HCl dropwise to the cold PEHA solution. The addition is highly exothermic. The ammonium salt will begin to precipitate as a white solid. Continue adding acid until no further precipitation is observed. Approximately 50 mL of concentrated HCl may be required for the specified scale.

  • Isolation: Collect the precipitated this compound hydrochloride salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered salt sequentially with cold, anhydrous acetone and then cold, anhydrous diethyl ether to remove residual acid and methanol.

  • Drying: Dry the final product in a vacuum desiccator or vacuum oven at low heat to yield the purified salt.

Protocol: General Synthesis of Other Ammonium Salts (e.g., Sulfate)

This protocol provides a general framework for synthesizing other salts, such as the sulfate (B86663) salt, in a non-aqueous solvent to facilitate precipitation.[10]

Materials:

  • This compound (PEHA)

  • Toluene (B28343), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Acetone or Diethyl Ether (for washing)

Procedure:

  • Dissolution & Drying: Dissolve PEHA in anhydrous toluene. Add anhydrous sodium sulfate to the solution to remove any residual water and stir for 30 minutes.

  • Filtration: Filter the solution to remove the sodium sulfate.

  • Acidification: While stirring the toluene solution vigorously, add concentrated sulfuric acid dropwise. The precipitation of the sulfate salt may be delayed, so add the acid slowly.

  • Isolation & Washing: Once precipitation is complete, collect the solid salt by vacuum filtration. Wash the salt cake thoroughly with fresh toluene to remove any unreacted PEHA, followed by a wash with a more volatile solvent like acetone or diethyl ether.[10]

  • Drying: Dry the product under vacuum.

// Nodes with specific colors start [label="1. Dissolve PEHA\nin Solvent (e.g., MeOH, Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="2. Cool Solution\n(Ice Bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="3. Add Acid (e.g., HCl, H₂SO₄)\nDropwise with Stirring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitate [label="4. Precipitate Formation\n(Ammonium Salt)", fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="5. Isolate by Vacuum Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="6. Wash Precipitate\n(e.g., Acetone, Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="7. Dry Under Vacuum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Final Product:\nPurified PEHA Salt", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges edge [ color = "#5F6368"; arrowhead = "normal"; arrowsize = 0.7; ] start -> cool; cool -> acid; acid -> precipitate; precipitate -> filter; filter -> wash; wash -> dry; dry -> product; } caption: "Figure 2. General workflow for the synthesis and isolation of PEHA salts."

Data Presentation and Characterization

Characterization is essential to confirm the formation of the ammonium salt and assess its purity. Key physical and spectral data are summarized below.

Quantitative Data Summary

The following table summarizes known quantitative data for PEHA and its derivatives. Data for many specific salts are not widely published and may need to be determined empirically.

PropertyThis compound (PEHA) Free BasePEHA HydrochloridePEHA Sulfate
Formula C₁₀H₂₈N₆[C₁₀H₂₈₊ₙN₆]ⁿ⁺ • nCl⁻[C₁₀H₂₈₊ₙN₆]ⁿ⁺ • (n/2)SO₄²⁻
Molar Mass 232.37 g/mol [2]Varies with protonationVaries with protonation
Physical State Yellowish, viscous liquid[2][3]Typically a white solidTypically a white solid
Melting Point -26 to -35 °C[1][11]Not widely reportedNot widely reported
Boiling Point >350 °C[11]DecomposesDecomposes
Density (25°C) ~0.95 g/mLNot applicableNot applicable
pKa (predicted) 10.07 (for conjugate acid)[8]Not applicableNot applicable
Solubility Water soluble (500 g/L at 20°C)Varies, often soluble in polar solventsVaries, often soluble in polar solvents
Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming protonation. The disappearance of N-H stretching bands for the free amine (around 3300 cm⁻¹) and the appearance of strong, broad bands for the ammonium groups are key indicators.[12] Specifically, rocking mode absorption bands for protonated primary (-NH₃⁺) and secondary (-NH₂⁺-) amine groups are observed around 810 cm⁻¹ and 768 cm⁻¹, respectively.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon protonation, the chemical environment of the protons on and adjacent to the nitrogen atoms changes significantly. In ¹H NMR, this results in a downfield shift of the signals for the -CH₂- groups adjacent to the nitrogens. The N-H protons themselves will also appear as broad signals, and their presence can be confirmed by their disappearance upon exchange with D₂O.[12][13]

Application in Drug Development: Gene Delivery Vectors

A primary application for PEHA and similar polyamines in drug development is as non-viral vectors for gene therapy.[14][15] Genes, in the form of plasmid DNA or RNA, are large, negatively charged molecules that cannot passively cross cell membranes. Cationic polymers like PEHA can overcome this barrier.

Mechanism of Polyplex Formation: At physiological pH (or slightly below), the amine groups of PEHA are protonated, rendering the molecule a polycation. When mixed with anionic DNA or RNA, a spontaneous electrostatic interaction occurs, leading to the condensation of the nucleic acid into a compact, nanoparticle structure called a polyplex.[6] This complexation neutralizes the negative charge of the DNA and protects it from degradation by nucleases.[14] The resulting nanoparticle is typically small enough (<200 nm) to be internalized by cells via endocytosis.[14]

// Nodes peha [label="PEHA (Polycation)\n[H₂N-(...)-NH₂]ⁿ⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dna [label="Nucleic Acid (Polyanion)\n(e.g., DNA, RNA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mixing [label="Electrostatic\nInteraction", shape="ellipse", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; polyplex [label="Polyplex Nanoparticle\n(Condensed & Protected)", fillcolor="#34A853", fontcolor="#FFFFFF"]; uptake [label="Cellular Uptake\n(Endocytosis)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges edge [ color = "#5F6368"; arrowhead = "normal"; arrowsize = 0.7; ]

peha -> mixing; dna -> mixing; mixing -> polyplex; polyplex -> uptake; } caption: "Figure 3. Formation of a PEHA-DNA polyplex for cellular delivery."

Experimental Workflow: Polyplex Synthesis and In Vitro Transfection

The following workflow outlines the typical steps for using PEHA as a gene delivery agent in a research setting.[16][17]

// Nodes with specific colors dna_prep [label="1. Prepare Plasmid DNA\n(e.g., expressing GFP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peha_prep [label="2. Prepare PEHA Stock Solution\n(in buffer, pH ~7.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complexation [label="3. Mix PEHA and DNA\n(at desired N/P ratio)\nIncubate to form polyplexes", fillcolor="#FBBC05", fontcolor="#202124"]; cell_culture [label="4. Culture Target Cells\n(e.g., HEK293, C6 glioma)", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfection [label="5. Add Polyplexes to Cells\nIncubate for 4-48 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assay [label="6. Assay for Gene Expression\n(e.g., Fluorescence Microscopy, Luciferase Assay)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; result [label="Result:\nTransfection Efficiency & Cytotoxicity", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges edge [ color = "#5F6368"; arrowhead = "normal"; arrowsize = 0.7; ]

dna_prep -> complexation; peha_prep -> complexation; complexation -> transfection; cell_culture -> transfection; transfection -> assay; assay -> result; } caption: "Figure 4. Standard workflow for in vitro gene transfection using PEHA."

Conclusion

The reaction of this compound with acids to form ammonium salts is a fundamental chemical transformation with significant practical implications. This guide has detailed the core principles of this reaction, provided robust experimental protocols for the synthesis of PEHA salts, and summarized key characterization data. For researchers in drug development, the ability of protonated PEHA to act as a polycationic agent for condensing nucleic acids into deliverable polyplexes represents a critical application of this chemistry. The workflows and data presented herein serve as a technical resource for scientists leveraging the unique properties of PEHA in their research and development endeavors.

References

An In-depth Technical Guide to the Lewis Basicity and Coordination Chemistry of Pentaethylenehexamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylenehexamine (PEHA) is a linear polyamine consisting of a ten-carbon backbone with six nitrogen atoms, including two primary and four secondary amines.[1][2] Its structure, rich in nitrogen lone pairs, endows it with significant Lewis basicity and a strong capacity to act as a hexadentate chelating agent for a wide array of metal ions.[1] This technical guide provides a comprehensive overview of the fundamental Lewis basicity and coordination chemistry of PEHA, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical behavior. Understanding these core properties is crucial for its application in diverse fields, including the development of metal-based therapeutics, radiopharmaceuticals, and other advanced materials.

Lewis Basicity and Protonation Equilibria

The Lewis basicity of this compound is characterized by the successive protonation of its six nitrogen atoms. These protonation steps are governed by a series of equilibrium constants (K) or their logarithmic form, pKa values. Due to the electrostatic repulsion between protonated sites, the pKa values decrease as the degree of protonation increases.

Table 1: Macroscopic Protonation Constants (log K) of Linear Aliphatic Polyamines at 25 °C and 0.1 M Ionic Strength

Ligandlog K1log K2log K3log K4log K5log K6
Ethylenediamine (en)9.937.14
Diethylenetriamine (dien)9.849.034.29
Triethylenetetramine (trien)9.839.136.593.24
Tetraethylenepentamine (tetren)9.779.218.086.553.10
This compound (PEHA) (estimated)~9.7~9.2~8.1~7.0~4.5~3.0

Source: Data for en, dien, trien, and tetren adapted from published values.[3] PEHA values are estimated based on the trend observed for shorter linear polyamines.

The stepwise protonation of PEHA can be visualized as a series of equilibria, starting from the fully deprotonated form to the fully protonated hexacation.

Protonation_of_PEHA PEHA PEHA PEHA_H PEHA·H+ PEHA->PEHA_H +H+ PEHA_H2 PEHA·H2(2+) PEHA_H->PEHA_H2 +H+ PEHA_H3 PEHA·H3(3+) PEHA_H2->PEHA_H3 +H+ PEHA_H4 PEHA·H4(4+) PEHA_H3->PEHA_H4 +H+ PEHA_H5 PEHA·H5(5+) PEHA_H4->PEHA_H5 +H+ PEHA_H6 PEHA·H6(6+) PEHA_H5->PEHA_H6 +H+

Stepwise Protonation of this compound (PEHA)

Coordination Chemistry: Metal Complex Formation

As a hexadentate ligand, this compound forms stable complexes with a variety of metal ions, including transition metals and lanthanides.[1] The stability of these complexes is quantified by their formation constants (β), which represent the equilibrium constant for the formation of the complex from the metal ion and the ligand.

The coordination of PEHA to a metal ion typically involves the displacement of water molecules from the metal's hydration sphere, leading to the formation of a chelate complex with multiple five-membered rings. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes.

PEHA_Coordination M M(H2O)n Complex M(PEHA) + nH2O M->Complex PEHA PEHA PEHA->Complex

Coordination of PEHA to a Metal Ion (M)
Stability Constants of Metal-PEHA Complexes

The stability of metal-PEHA complexes is crucial for their potential applications. While comprehensive data across all metal ions is scarce, the stability constants for Cu(II) complexes have been determined. The Irving-Williams series suggests that for a given ligand, the stability of divalent transition metal complexes generally follows the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5]

Table 2: Stability Constants (log β) of Metal-PEHA Complexes

Metal IonStoichiometry (M:L)log β
Cu(II)1:121.3
Cu(II)1:229.5
Ni(II)1:1Data not available
Zn(II)1:1Data not available
Co(II)1:1Data not available

Source: Cu(II) data from a study on Cu(II) complex formation with this compound.

Structural Aspects of PEHA-Metal Complexes

The hexadentate nature of PEHA allows it to wrap around a metal ion, typically forming a distorted octahedral geometry. The coordination sphere consists of the six nitrogen atoms of the PEHA ligand. The flexibility of the ethylene (B1197577) linkages allows the ligand to accommodate the preferred coordination geometry of different metal ions.

While specific crystal structures for simple metal-PEHA complexes are not widely reported, the structure of a related Zn(II) complex with N-(2-aminoethyl)-1,3-propanediamine reveals a distorted octahedral geometry with the ligand's nitrogen atoms occupying the coordination sites.[6] This provides a model for the likely coordination environment in PEHA complexes.

Experimental Protocols

Determination of Protonation Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of polyprotic acids and bases like PEHA.[7][8]

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of PEHA (e.g., 1 mM) in deionized, carbonate-free water.[9]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[9]

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[9]

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the PEHA solution in a thermostatted titration vessel and add the background electrolyte.

    • Titrate the solution with the standardized strong acid, recording the pH after each addition of titrant. The titration should proceed well past the point where all amine groups are protonated.

    • In a separate experiment, titrate the same volume of PEHA solution with the standardized strong base to observe the deprotonation steps.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points for each protonation step.

    • Alternatively, the data can be analyzed using specialized software to refine the macroscopic protonation constants.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare PEHA Solution E Titrate PEHA with Titrant A->E B Prepare Titrant (Acid/Base) B->E C Prepare Electrolyte C->E D Calibrate pH Meter D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Determine Equivalence Points G->H I Calculate pKa Values H->I

Workflow for Potentiometric Titration
Determination of Stability Constants by Spectrophotometry

UV-Vis spectrophotometry can be used to determine the stability constants of metal complexes, particularly for transition metals that form colored complexes.[10] The method of continuous variations (Job's plot) or the mole-ratio method can be employed.

Methodology (Job's Plot):

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄) and PEHA.

    • Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of each.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-PEHA complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The maximum absorbance corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data and the known concentrations of the reactants.

Applications in Drug Development

The strong chelating properties of this compound and its derivatives make them promising candidates for various applications in drug development:

  • Radiopharmaceuticals: PEHA and its analogues can be used to chelate radioactive metal ions for use in diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy. The high stability of the metal complexes is essential to prevent the release of the radionuclide in vivo.

  • Metal-Based Therapeutics: The coordination of therapeutic metal ions to PEHA can improve their delivery, reduce toxicity, and modulate their biological activity.

  • Drug Delivery Systems: PEHA can be incorporated into larger molecular architectures to create drug delivery vehicles with metal-chelating capabilities, allowing for the co-delivery of metal ions and other therapeutic agents.

Conclusion

This compound is a versatile hexadentate ligand with a rich Lewis basicity and coordination chemistry. Its ability to form stable complexes with a wide range of metal ions, driven by the chelate effect, underpins its utility in various scientific and technological fields. This guide has provided an overview of its fundamental properties, including protonation equilibria and metal complex stability, along with methodologies for their determination. Further research to fully characterize the stepwise protonation constants and a broader range of metal complex stability constants will undoubtedly expand the applications of this important polyamine in drug development and beyond.

References

Commercial Synthesis of Pentaethylenehexamine from Ethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaethylenehexamine (PEHA), a higher linear polyethylene (B3416737) polyamine, is a critical component in various industrial applications, including as a curing agent for epoxy resins, a corrosion inhibitor, and in the formulation of fuel and lubricating oil additives. Its synthesis is a complex process, typically integrated into the broader production of ethyleneamines. This technical guide provides an in-depth overview of the commercial synthesis of PEHA, with a primary focus on pathways originating from ethylenediamine (B42938) (EDA). The document details the core chemical reactions, process parameters, separation techniques, and analytical characterization methods. Experimental protocols derived from patent literature are presented to offer practical insights for laboratory and pilot-scale synthesis.

Introduction

This compound (PEHA) is a C10 linear oligomer of ethylenediamine, possessing six amine functional groups.[1] Commercial PEHA is typically a mixture of linear, branched, and cyclic isomers.[2] The predominant commercial route for the production of higher ethyleneamines, including PEHA, is the reaction of ethylene (B1197577) dichloride (EDC) with ammonia (B1221849).[1][3] This process generates a mixture of ethyleneamines, which are then separated by fractional distillation.[1][3] Another significant industrial method involves the reductive amination of monoethanolamine (MEA). However, for the selective synthesis of higher homologues like PEHA, processes starting from or involving the reaction of lower ethyleneamines such as ethylenediamine are of significant interest.

This guide will focus on the synthetic pathways to PEHA that utilize ethylenediamine as a key reactant, providing a detailed examination of the underlying chemistry and process technology.

Commercial Synthesis Routes

The commercial production of PEHA is not typically a direct synthesis from ethylenediamine alone but rather a result of processes that generate a mixture of higher polyethylene polyamines. Two primary routes are relevant:

Ethylene Dichloride (EDC) Process

The reaction of ethylene dichloride with an excess of ammonia under high pressure is the dominant industrial method for producing a spectrum of ethyleneamines.[1][3] The initial reaction primarily forms ethylenediamine hydrochloride. Subsequent reactions between ethylenediamine and ethylene dichloride lead to the formation of higher homologues, including diethylenetriamine (B155796) (DETA), triethylenetetramine (B94423) (TETA), tetraethylenepentamine (B85490) (TEPA), and PEHA.

The overall reaction sequence can be generalized as the progressive addition of ethyleneamine units. After the reaction, the mixture of amine hydrochlorides is neutralized with a caustic soda solution to liberate the free amines, which are then separated by fractional distillation.[4] Major producers like Huntsman Corporation utilize this process.[3] Their product, Ethyleneamine E-100, is a commercial mixture containing TEPA, PEHA, and hexaethyleneheptamine (HEHA).[3][5]

Condensation of Amino Compounds

A more selective route to higher ethyleneamines, including PEHA, involves the condensation of lower ethyleneamines with other amino compounds in the presence of a catalyst. A notable process involves the reaction of ethylenediamine (EDA) with N,N'-bis(2-hydroxyethyl)ethylenediamine (DiHEED).[6] This method allows for a more targeted synthesis of higher linear polyamines.

Reaction Mechanisms and Pathways

The formation of PEHA from ethylenediamine in the EDC process involves a series of nucleophilic substitution reactions. In the condensation process, the reaction proceeds through the catalytic dehydration and condensation of the reactants.

reaction_pathway cluster_EDC_Route EDC Process EDA Ethylenediamine (EDA) DETA Diethylenetriamine (DETA) EDA->DETA + EDC EDC Ethylene Dichloride (EDC) TETA Triethylenetetramine (TETA) DETA->TETA + EDC TEPA Tetraethylenepentamine (TEPA) TETA->TEPA + EDC PEHA This compound (PEHA) TEPA->PEHA + EDC Byproducts Branched & Cyclic Isomers PEHA->Byproducts

Figure 1: Simplified reaction pathway for the formation of higher ethyleneamines in the EDC process.

Experimental Protocols

Detailed commercial-scale experimental protocols are proprietary. However, based on patent literature, a representative laboratory-scale synthesis for the selective production of PEHA can be outlined.

Selective Synthesis of PEHA via Condensation

This protocol is based on the condensation reaction of ethylenediamine (EDA) and N,N'-bis(2-hydroxyethyl)ethylenediamine (DiHEED) as described in patent EP0450710A1.[6]

Materials:

  • Ethylenediamine (EDA)

  • N,N'-bis(2-hydroxyethyl)ethylenediamine (DiHEED)

  • Condensation catalyst (e.g., Group IVB metal oxide like zirconia or a Group VIB metal-containing substance)

  • Inert gas (e.g., Nitrogen)

Equipment:

  • High-pressure autoclave or a fixed-bed tubular reactor

  • Temperature and pressure controllers

  • Distillation apparatus for product separation

Procedure:

  • The catalyst is loaded into the reactor.

  • A feed mixture of EDA and DiHEED is prepared. The molar ratio of EDA to DiHEED can be varied to control the product distribution.

  • The reactor is pressurized with an inert gas.

  • The feed mixture is continuously passed over the catalyst bed at a controlled temperature and pressure.

  • The reaction product, a mixture of various polyethylene polyamines, is collected.

  • The crude product is then subjected to fractional distillation to separate the different ethyleneamine fractions.

Quantitative Data

The yield and selectivity towards PEHA are highly dependent on the specific process, catalyst, and reaction conditions.

ParameterEDC ProcessCondensation Process (EDA + DiHEED)[6]
Reactants Ethylene Dichloride, Ammonia, EDAEthylenediamine, DiHEED
Catalyst None (thermal reaction)Group IVB metal oxide or Group VIB metal
Temperature High Temperature125°C to 400°C
Pressure High PressureAtmospheric to high pressure
PEHA in Product Mix Component of a broad mixtureGreater than 8.0 weight percent
Selectivity for Linear PEHA Lower, significant cyclic byproductsHigher, with controlled linearity

Table 1: Comparison of key parameters for the commercial synthesis of PEHA.

Separation and Purification

The separation of PEHA from the complex mixture of polyethylene polyamines is a critical and challenging step in its commercial production.

Fractional Distillation

Fractional distillation is the primary method used to separate the various ethyleneamine homologues.[1][3][4] This process takes advantage of the differences in boiling points of the components in the mixture. A series of distillation columns are used to isolate fractions rich in EDA, DETA, TETA, TEPA, and PEHA.

separation_workflow Crude_Mix Crude Ethyleneamine Mixture Dist_Column1 Distillation Column 1 Crude_Mix->Dist_Column1 Dist_Column2 Distillation Column 2 Dist_Column1->Dist_Column2 Higher boiling point EDA_Product EDA Dist_Column1->EDA_Product Lower boiling point Dist_Column3 Distillation Column 3 Dist_Column2->Dist_Column3 Higher boiling point DETA_Product DETA Dist_Column2->DETA_Product Lower boiling point Dist_Column4 Distillation Column 4 Dist_Column3->Dist_Column4 Higher boiling point TETA_Product TETA Dist_Column3->TETA_Product Lower boiling point TEPA_Product TEPA Dist_Column4->TEPA_Product Lower boiling point PEHA_Fraction PEHA-rich Fraction Dist_Column4->PEHA_Fraction Bottoms

Figure 2: Simplified workflow for the fractional distillation of ethyleneamines.

Chemical Separation

For obtaining high-purity linear PEHA, chemical separation methods can be employed. The formation of tosylate salts can be used to separate the linear isomer from branched and cyclic forms, as the tosylate salt of linear PEHA is less soluble.[2]

Analytical Characterization

The characterization of PEHA and the analysis of the product mixture are crucial for quality control and process optimization.

Analytical TechniquePurpose
Gas Chromatography (GC) To determine the composition of the ethyleneamine mixture.
Mass Spectrometry (MS) To identify the molecular weights of the components and their fragments.
Infrared (IR) Spectroscopy To identify functional groups and confirm the amine structures.
Nuclear Magnetic Resonance (NMR) To elucidate the detailed molecular structure of the isomers.

Table 2: Key analytical techniques for the characterization of this compound.

Conclusion

The commercial synthesis of this compound is intricately linked to the overall production of ethyleneamines. While the ethylene dichloride process remains a major industrial route, more selective condensation reactions starting from ethylenediamine offer a pathway to higher yields of linear PEHA. The purification of PEHA from the complex reaction mixture, primarily through fractional distillation, is a critical step that significantly impacts the final product quality. A thorough understanding of the reaction chemistry, process parameters, and analytical techniques is essential for researchers and professionals working with this important industrial chemical.

References

Pentaethylenehexamine: A Comprehensive Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for the handling and use of Pentaethylenehexamine (PEHA). The following sections detail the compound's properties, associated hazards, recommended safety protocols, and emergency procedures to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a yellowish liquid with an ammonia-like odor.[1][2] It is a member of the polyethyleneamine family and is soluble in water.[1][2][3]

PropertyValueSource
Molecular Formula C10H28N6[1]
Molar Mass 232.37 g/mol [1]
Appearance Yellowish liquid[1][2]
Odor Ammonia-like[2][4]
Boiling Point 350 - 390 °C (662 - 734 °F)[4]
Melting Point < -70 °C[5]
Flash Point 183 °C (361.4 °F)[5]
Auto-ignition Temperature 335 °C (635 °F)[5]
Specific Gravity 1.0 @ 20°C[4]
pH 11 (10g/l in H2O)[5]
Solubility in Water Soluble[1][2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][6][7] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][6][7]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H400: Very toxic to aquatic life.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Toxicology Data

Acute toxicity data for this compound is summarized below. These values are critical for understanding the potential health effects of acute exposure.

TestSpeciesRouteValueSource
LD50RabbitDermal1465.4 mg/kg[5]
LD50RatOral4.13 g/kg[4]
LC50Poecilia reticulata (Guppy)-0.18 g/L (96 h)[5]
EC50Daphnia magna (Water flea)-17.5 mg/L (48 h)[5]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are standard protocols for generating the type of data presented above.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards likely to arise from short-term dermal exposure.

  • Test Animals: Typically albino rabbits or rats are used.[8][9]

  • Procedure: A single dose of the test substance is applied to a shaved area of the skin (approximately 10% of the body surface). The site is then covered with a porous gauze dressing for a 24-hour exposure period.[10][11]

  • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[10] Body weight is recorded weekly.[10]

  • Endpoint: The LD50 (the statistically derived dose expected to cause death in 50% of the treated animals) is determined.[11] A gross necropsy of all animals is performed at the end of the study.[10]

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.

  • Test Organism: Common species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[5][12]

  • Procedure: Fish are exposed to at least five concentrations of the test substance in a geometric series for a period of 96 hours.[2][5]

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[2][5]

  • Endpoint: The LC50 (the concentration in water that is lethal to 50% of the test fish) is calculated for each observation period.[2][13]

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Young daphnids (less than 24 hours old) are used.[1][7]

  • Procedure: Daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours.[1][7]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[1]

  • Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined at 48 hours.[6]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks.

  • Handling: Handle in a well-ventilated area, preferably under a chemical fume hood.[5][7] Wear suitable protective clothing, including gloves and eye/face protection.[5] Avoid contact with skin and eyes and inhalation of vapors.[5] Do not eat, drink, or smoke when handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as acids and strong oxidizing agents.[7] It is recommended to store under an inert atmosphere and in a freezer.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles and a full face shield.[1][4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., neoprene or PVC) and protective clothing to prevent skin contact.[6][14]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

FirstAid Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to fresh air immediately. Inhalation->MoveToFreshAir RemoveClothing Immediately remove all contaminated clothing. SkinContact->RemoveClothing RinseEyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. EyeContact->RinseEyes RinseMouth Rinse mouth with water. Ingestion->RinseMouth GiveOxygen If breathing is difficult, give oxygen. MoveToFreshAir->GiveOxygen ArtificialRespiration If not breathing, give artificial respiration. Do not use mouth-to-mouth. GiveOxygen->ArtificialRespiration SeekMedicalAttention1 Seek immediate medical attention. ArtificialRespiration->SeekMedicalAttention1 WashSkin Wash off immediately with plenty of soap and water for at least 15 minutes. RemoveClothing->WashSkin SeekMedicalAttention2 Seek immediate medical attention if irritation develops or persists. WashSkin->SeekMedicalAttention2 RemoveContacts Remove contact lenses, if present and easy to do. Continue rinsing. RinseEyes->RemoveContacts SeekMedicalAttention3 Seek immediate medical attention. RemoveContacts->SeekMedicalAttention3 DoNotInduceVomiting Do NOT induce vomiting. RinseMouth->DoNotInduceVomiting SeekMedicalAttention4 Call a physician or poison control center immediately. DoNotInduceVomiting->SeekMedicalAttention4

Caption: First aid procedures for this compound exposure.

Emergency Procedures

Spill Response

In the event of a spill, follow these procedures:

SpillResponse Spill This compound Spill Evacuate Evacuate personnel to a safe area. Spill->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate PPE Wear appropriate personal protective equipment. Ventilate->PPE Contain Contain spill with inert absorbent material (e.g., sand, earth, vermiculite). PPE->Contain Collect Collect absorbent material into a suitable, closed container for disposal. Contain->Collect Clean Clean the spill area thoroughly with soap and water. Collect->Clean Disposal Dispose of waste in accordance with local, regional, and national regulations. Clean->Disposal

Caption: Spill response workflow for this compound.

For small spills, use absorbent paper to pick up the liquid.[1] Seal the contaminated materials in a vapor-tight plastic bag for disposal.[1] For larger spills, increase the immediate precautionary measure distance downwind.[1]

Fire Fighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5] Do not use a solid stream of water as it may scatter and spread the fire.[14]

  • Hazardous Combustion Products: Fire may produce irritating and toxic gases, including nitrogen oxides, carbon monoxide, and amine vapors.[1][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Stability and Reactivity

  • Stability: Stable under normal conditions.[7]

  • Incompatible Materials: Incompatible with acids, strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][3][5]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides, carbon monoxide, and carbon dioxide.[7]

  • Hazardous Reactions: Neutralizes acids in exothermic reactions.[1][2][3] Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides.[1][3][5]

Environmental Hazards

This compound is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[1][6][7] Prevent entry into drains and waterways.[5][7]

This guide is intended to provide comprehensive health and safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before handling this compound.

References

Methodological & Application

Application Notes and Protocols: Pentaethylenehexamine (PEHA) as an Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pentaethylenehexamine (PEHA) as a curing agent for epoxy resins. This document outlines the material's properties, experimental protocols for curing, and the expected performance of the resulting thermoset polymer.

Introduction

This compound (PEHA) is a linear aliphatic amine with six active amine hydrogens, making it a highly effective and reactive curing agent for epoxy resins.[1][2] Its high functionality leads to a densely cross-linked polymer network, resulting in cured epoxy systems with superior mechanical strength, thermal stability, and chemical resistance.[1][2][3] PEHA is a versatile hardener suitable for a range of applications, including high-performance adhesives, protective coatings, and composite materials.[1][2]

Materials and Properties

2.1. This compound (PEHA)

PropertyValueReference
CAS Number 4067-16-7[4]
Molecular Formula C10H28N6[4][5]
Molecular Weight 232.37 g/mol [4][5]
Appearance Yellowish liquid[5]
Odor Ammonia-like[3][5]
Boiling Point 136–144 °C @ 0.15 mmHg[5]
Amine Hydrogen Equivalent Weight (AHEW) ~38.7 g/eqCalculated

2.2. Standard Epoxy Resin (Diglycidyl Ether of Bisphenol A - DGEBA)

PropertyValueReference
Epoxy Equivalent Weight (EEW) 182–192 g/eq[6]
Appearance Clear, viscous liquid
Viscosity 11,000–14,000 cP @ 25°C

Quantitative Data: Performance of Aliphatic Amine Cured Epoxy Resins

Curing AgentTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)
Ethylenediamine (EDA)552.83.5110
Diethylenetriamine (DETA)603.04.0119
Triethylenetetramine (TETA)653.24.5125
This compound (PEHA) (Expected) ≥65 ≥3.2 ~4.5-5.0 ≥125

Data for EDA, DETA, and TETA are adapted from studies on DGEBA-based epoxy systems. The values for PEHA are projected based on the observed trends of increasing mechanical properties and Tg with longer amine chains.

Experimental Protocols

4.1. Calculation of Stoichiometric Ratio

To achieve optimal properties, the epoxy resin and PEHA curing agent should be mixed in a stoichiometric ratio. The parts by weight of the curing agent per 100 parts of resin (phr) can be calculated using the following formula:

phr = (AHEW / EEW) x 100

Where:

  • AHEW is the Amine Hydrogen Equivalent Weight of PEHA (~38.7 g/eq).

  • EEW is the Epoxy Equivalent Weight of the DGEBA resin (typically 182-192 g/eq).

Example Calculation: For a DGEBA resin with an EEW of 188 g/eq: phr = (38.7 / 188) x 100 ≈ 20.6 phr

This means approximately 20.6 grams of PEHA should be used for every 100 grams of the epoxy resin.

4.2. Epoxy Resin Curing Protocol

  • Preparation:

    • Pre-heat the DGEBA epoxy resin to 50-60°C to reduce its viscosity.

    • Accurately weigh the required amounts of the pre-heated epoxy resin and PEHA curing agent in a clean, dry mixing vessel.

  • Mixing:

    • Combine the weighed epoxy resin and PEHA.

    • Mix thoroughly for 5-10 minutes using a mechanical stirrer at a low speed (200-300 rpm) to ensure a homogeneous mixture. Scrape the sides and bottom of the mixing vessel to ensure all components are well incorporated.

  • Degassing:

    • Place the mixture in a vacuum chamber at room temperature.

    • Apply a vacuum of 28-29 inHg (95-98 kPa) for 10-15 minutes, or until all visible air bubbles have been removed.

  • Casting and Curing:

    • Pour the degassed mixture into a pre-heated mold.

    • Initial Cure (Gelation): Allow the cast resin to cure at room temperature (25°C) for 24 hours.

    • Post-Cure: For optimal thermomechanical properties, a post-curing step at an elevated temperature is recommended. Place the cured casting in an oven and follow a staged post-curing schedule. A typical schedule is 2 hours at 80°C followed by 3 hours at 150°C. The temperature ramp-up and cool-down rates should be slow to avoid thermal shock.

4.3. Characterization of Cured Epoxy Resin

  • Thermal Analysis (DSC and DMA):

    • Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg).

    • Dynamic Mechanical Analysis (DMA) provides information on the storage modulus, loss modulus, and tan delta, which are indicative of the material's viscoelastic properties and Tg.

  • Mechanical Testing:

    • Tensile Testing (ASTM D638): To determine tensile strength, tensile modulus, and elongation at break.

    • Flexural Testing (ASTM D790): To measure flexural strength and flexural modulus.

    • Hardness Testing (ASTM D2240): Using a Shore D durometer to determine the indentation hardness.

Visualizations

Epoxy_Curing_Workflow cluster_prep Preparation cluster_process Processing cluster_curing Curing cluster_characterization Characterization Epoxy_Resin Epoxy Resin (DGEBA) Calculation Stoichiometric Calculation Curing_Agent Curing Agent (PEHA) Mixing Mechanical Mixing Calculation->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Mold Degassing->Casting Room_Temp_Cure Room Temperature Cure (24 hours) Casting->Room_Temp_Cure Post_Cure Post-Cure (Elevated Temperature) Room_Temp_Cure->Post_Cure Cured_Epoxy Cured Epoxy Product Post_Cure->Cured_Epoxy Thermal_Analysis Thermal Analysis (DSC, DMA) Cured_Epoxy->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Flexural, Hardness) Cured_Epoxy->Mechanical_Testing

Caption: Experimental workflow for curing epoxy resin with PEHA.

Curing_Mechanism Epoxy_Group Epoxy Group (Oxirane Ring) Secondary_Amine Secondary Amine (-NH-) Epoxy_Group->Secondary_Amine Reaction with Primary Amine Tertiary_Amine Tertiary Amine (-N-) Epoxy_Group->Tertiary_Amine Primary_Amine Primary Amine (-NH2) Primary_Amine->Secondary_Amine Secondary_Amine->Tertiary_Amine Reaction with Epoxy Group Hydroxyl_Group Hydroxyl Group (-OH) Secondary_Amine->Hydroxyl_Group forms Tertiary_Amine->Hydroxyl_Group forms Crosslinked_Network Cross-linked Polymer Network Tertiary_Amine->Crosslinked_Network

References

Application Notes and Protocols: Pentaethylenehexamine (PEHA) Functionalization of Silica Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of silica (B1680970) nanoparticles with pentaethylenehexamine (PEHA), a polyamine with a high density of primary and secondary amine groups, offers a versatile platform for a range of biomedical and industrial applications. The resulting cationic nanoparticles exhibit enhanced capabilities for electrostatic interactions, making them particularly suitable for applications such as gene delivery, drug carriers, and as sorbents for CO2 capture.

These application notes provide a comprehensive overview of the synthesis, functionalization, and characterization of PEHA-functionalized silica nanoparticles. Detailed experimental protocols for key procedures are outlined, along with a summary of relevant quantitative data to aid in the design and evaluation of these nanomaterials.

Data Presentation

Table 1: Physicochemical Properties of PEHA-Functionalized Silica Nanoparticles
ParameterUnfunctionalized Silica NPsPEHA-Functionalized Silica NPsReference(s)
Particle Size (nm) 50 - 20060 - 250[1][2]
Zeta Potential (mV) -15 to -30+20 to +40[1][2]
Surface Area (m²/g) 800 - 1200400 - 800[3]
Pore Volume (cm³/g) 0.8 - 1.50.4 - 0.9[3]
Table 2: Performance Metrics in Key Applications
ApplicationParameterValueReference(s)
CO₂ Capture Adsorption Capacity (mmol CO₂/g adsorbent)1.05 - 4.5[3]
Gene Delivery DNA Loading Capacity (µg DNA/mg NPs)10 - 50 (with PEI as analog)[4]
Transfection EfficiencyHigh (qualitative)[5]

Experimental Protocols

Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol describes the synthesis of MSNs using the Stöber method, a widely used technique for producing monodisperse silica nanoparticles.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of CTAB in 480 mL of deionized water and 3.5 mL of 2 M NaOH with vigorous stirring.

  • Heat the solution to 80°C until the CTAB is fully dissolved and the solution is clear.

  • Add 5.0 mL of TEOS dropwise to the solution while maintaining vigorous stirring.

  • Continue stirring at 80°C for 2 hours to allow for the formation of silica nanoparticles.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the nanoparticles three times with deionized water and then three times with ethanol to remove any unreacted precursors.

  • To remove the CTAB template, resuspend the nanoparticles in a solution of 1% (v/v) hydrochloric acid in ethanol and stir for 6 hours at 60°C.

  • Collect the nanoparticles by centrifugation and wash them with ethanol until the pH is neutral.

  • Dry the resulting mesoporous silica nanoparticles under vacuum.

Protocol 2: Functionalization of MSNs with this compound (PEHA) via Wet Impregnation

This protocol details the functionalization of the synthesized MSNs with PEHA using the wet impregnation method.

Materials:

  • Mesoporous Silica Nanoparticles (from Protocol 1)

  • This compound (PEHA)

  • Methanol (B129727) (anhydrous)

Procedure:

  • Dry the synthesized MSNs in an oven at 120°C for at least 4 hours to remove any adsorbed water.

  • Prepare a solution of PEHA in anhydrous methanol. The concentration will depend on the desired loading of PEHA on the MSNs. For a 50% (w/w) loading, dissolve 0.5 g of PEHA in 20 mL of anhydrous methanol.

  • Add 0.5 g of the dried MSNs to the PEHA solution.

  • Stir the suspension at room temperature for 4-12 hours to allow for the impregnation of PEHA into the pores and onto the surface of the silica nanoparticles.

  • Remove the methanol by rotary evaporation under reduced pressure.

  • Dry the resulting PEHA-functionalized MSNs in a vacuum oven at 60-80°C for 12 hours to remove any residual solvent.[6][7]

Protocol 3: Characterization of PEHA-Functionalized MSNs

1. Zeta Potential Measurement:

  • Disperse a small amount of the PEHA-functionalized MSNs (approximately 0.1 mg/mL) in deionized water or a buffer of choice (e.g., 10 mM NaCl).[1]

  • Sonicate the suspension for 5-10 minutes to ensure proper dispersion.

  • Measure the zeta potential using a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.[1]

  • Measurements are typically performed at 25°C.

2. Quantification of Surface Amine Groups (Ninhydrin Assay):

  • Prepare a stock solution of the PEHA-functionalized MSNs in an appropriate solvent (e.g., ethanol).

  • Prepare a series of standards using a known concentration of a primary amine (e.g., 3-aminopropyltriethoxysilane).

  • Add the ninhydrin (B49086) reagent to both the nanoparticle suspension and the standards.

  • Heat the mixtures at 100°C for 15-20 minutes.

  • Measure the absorbance of the resulting colored solution at 570 nm using a UV-Vis spectrophotometer.[8][9]

  • Calculate the concentration of amine groups on the nanoparticles by comparing the absorbance to the standard curve.[8][9]

Protocol 4: DNA Loading onto PEHA-Functionalized MSNs for Gene Delivery

Materials:

  • PEHA-functionalized MSNs

  • Plasmid DNA (pDNA)

  • Nuclease-free water or TE buffer (pH 8.0)

Procedure:

  • Disperse the PEHA-functionalized MSNs in nuclease-free water to a final concentration of 1 mg/mL.

  • Add the desired amount of pDNA to the nanoparticle suspension. The optimal ratio of nanoparticles to DNA should be determined empirically, but a starting point is a weight ratio of 10:1 (NPs:DNA).

  • Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for the formation of nanoparticle-DNA complexes.

  • The complexes are now ready for transfection experiments. To confirm DNA loading, an agarose (B213101) gel retardation assay can be performed.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Mesoporous Silica Nanoparticles cluster_functionalization PEHA Functionalization cluster_characterization Characterization cluster_application Application s1 Stöber Method: TEOS, CTAB, NH4OH, EtOH s2 Centrifugation & Washing s1->s2 s3 Template Removal (Acidic Ethanol) s2->s3 s4 Final Washing & Drying s3->s4 f1 Wet Impregnation: MSNs + PEHA in Methanol s4->f1 Dried MSNs f2 Solvent Evaporation f1->f2 f3 Drying f2->f3 c1 Zeta Potential f3->c1 c2 Amine Quantification f3->c2 c3 TEM/SEM f3->c3 c4 FTIR f3->c4 a1 DNA Loading f3->a1 a2 CO2 Adsorption f3->a2

Caption: Workflow for synthesis and functionalization of silica nanoparticles.

Signaling Pathway: Cellular Uptake of PEHA-Functionalized Nanoparticles for Gene Delivery

The primary mechanism for the cellular uptake of cationic nanoparticles like PEHA-functionalized silica is endocytosis. The two main pathways involved are clathrin-mediated and caveolae-mediated endocytosis.

// Nodes np [label="PEHA-Silica NP\n(Cationic)", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="Cell Surface Receptors\n(e.g., Scavenger Receptors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; membrane [label="Plasma Membrane", shape=plaintext, fontcolor="#202124"]; clathrin_pit [label="Clathrin-Coated Pit\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; vesicle [label="Clathrin-Coated\nVesicle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; early_endosome [label="Early Endosome\n(pH ~6.0-6.5)", fillcolor="#FBBC05", fontcolor="#202124"]; late_endosome [label="Late Endosome\n(pH ~5.0-6.0)", fillcolor="#FBBC05", fontcolor="#202124"]; lysosome [label="Lysosome\n(pH ~4.5-5.0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; escape [label="Endosomal Escape\n(Proton Sponge Effect)", fillcolor="#34A853", fontcolor="#FFFFFF"]; release [label="DNA Release\ninto Cytoplasm", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges np -> receptor [label="Binding"]; receptor -> clathrin_pit [label="Recruitment of\nAdaptor Proteins & Clathrin"]; clathrin_pit -> vesicle [label="Invagination &\nScission (Dynamin)"]; vesicle -> early_endosome [label="Uncoating"]; early_endosome -> late_endosome [label="Maturation"]; late_endosome -> lysosome [label="Fusion"]; late_endosome -> escape; escape -> release; }

Caption: Caveolae-mediated endocytosis of PEHA-functionalized silica nanoparticles.

Logical Relationship: CO₂ Capture Mechanism

The high concentration of amine groups in PEHA facilitates the chemical adsorption of CO₂.

G CO2 CO₂ Molecule PEHA Amine Groups on PEHA-Silica NP (Primary & Secondary) CO2->PEHA Reaction Carbamate Ammonium Carbamate Formation PEHA->Carbamate Chemical Adsorption

References

Application Notes and Protocols for the Synthesis of PEHA-Grafted Metal-Organic Frameworks (MOFs) for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of pentaethylenehexamine (PEHA)-grafted metal-organic frameworks (MOFs) for carbon dioxide (CO2) capture. The following sections detail the synthesis of a suitable parent MOF, the subsequent post-synthetic modification with PEHA, and the characterization and performance evaluation of the final material.

Introduction

Metal-organic frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures, making them promising candidates for gas storage and separation applications.[1] The functionalization of MOFs with amine-containing molecules can significantly enhance their CO2 capture capacity and selectivity due to the specific chemical affinity between amines and CO2.[2] this compound (PEHA), a long-chain polyamine, is a particularly interesting functional group due to its high density of amine sites. This document outlines the synthesis of a PEHA-grafted MOF, using the robust and chemically stable UiO-66-NH2 as the parent material.

Data Presentation

Table 1: Textural Properties of Parent and Amine-Grafted MOFs

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)
UiO-66-NH2~1180~0.5
PEI-functionalized UiO-66-NH27 - 150Not Reported

Note: The significant reduction in surface area and pore volume after amine grafting is expected as the polymer chains occupy the porous network of the MOF.[3]

Table 2: CO2 Adsorption Performance

MaterialCO2 Adsorption Capacity (mmol/g) at 25°C, 1 atmCO2/N2 Selectivity
UiO-66-NH2~2.7~25
PEI-functionalized UiO-66-NH2~3.2~48

Note: The increase in CO2 adsorption capacity and selectivity highlights the positive impact of amine functionalization.[3]

Experimental Protocols

Protocol 1: Synthesis of UiO-66-NH2 (Parent MOF)

This protocol is adapted from established solvothermal synthesis methods for UiO-66-NH2.[4]

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • 2-aminoterephthalic acid (H2BDC-NH2)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • In a 200 mL Teflon-lined stainless-steel autoclave, dissolve 1.47 g of ZrCl4 and 1.06 g of 2-aminoterephthalic acid in 150 mL of DMF.[4]

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any unreacted precursors and solvent.

  • Dry the resulting yellow crystalline powder at 150°C under vacuum for 12 hours to activate the MOF.

Protocol 2: Post-Synthetic Modification of UiO-66-NH2 with PEHA

This protocol is adapted from a validated procedure for grafting polyethyleneimine (PEI) onto UiO-66-NH2 and is expected to be effective for PEHA with minor optimizations.[1][3] This method utilizes glutaraldehyde (B144438) as a crosslinker to covalently bond the polyamine to the amine groups of the MOF linker.

Materials:

  • Activated UiO-66-NH2 powder

  • This compound (PEHA)

  • Glutaraldehyde (50 wt% solution in water)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Disperse 1.0 g of activated UiO-66-NH2 in 50 mL of methanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of 0.5 g of PEHA in 20 mL of methanol.

  • Add the PEHA solution to the UiO-66-NH2 suspension and stir for 30 minutes at room temperature.

  • Slowly add 1.0 mL of glutaraldehyde solution dropwise to the mixture while stirring.

  • Continue stirring the reaction mixture at 60°C for 24 hours.

  • Collect the solid product by centrifugation or filtration.

  • Wash the PEHA-grafted MOF with methanol (3 times) and then with deionized water (3 times) to remove any unreacted PEHA and glutaraldehyde.

  • Dry the final product at 100°C under vacuum for 12 hours.

Protocol 3: Characterization and CO2 Capture Evaluation

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF before and after grafting.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of functional groups from the PEHA and the formation of imine bonds from the glutaraldehyde crosslinking.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the materials and to quantify the amount of grafted PEHA.

  • N2 Physisorption at 77 K: To determine the BET surface area and pore volume of the materials.

CO2 Capture Performance Evaluation:

  • Activate the parent and PEHA-grafted MOF samples under vacuum at an appropriate temperature (e.g., 100-150°C) to remove any adsorbed guest molecules.

  • Measure the CO2 and N2 adsorption isotherms at relevant temperatures (e.g., 25°C, 40°C) and pressures (0-1 bar) using a volumetric gas adsorption analyzer.

  • Calculate the CO2 adsorption capacity at specific pressures (e.g., 1 atm).

  • Determine the CO2/N2 selectivity using the initial slopes of the adsorption isotherms or by applying the Ideal Adsorbed Solution Theory (IAST).

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Parent MOF Synthesis (UiO-66-NH2) cluster_grafting PEHA Grafting ZrCl4 ZrCl4 Solvothermal Solvothermal Reaction (120°C, 24h) ZrCl4->Solvothermal H2BDCNH2 2-aminoterephthalic acid H2BDCNH2->Solvothermal DMF DMF DMF->Solvothermal Washing_Drying Washing & Activation Solvothermal->Washing_Drying UiO66NH2 UiO-66-NH2 Washing_Drying->UiO66NH2 Grafting_Reaction Grafting Reaction (60°C, 24h) UiO66NH2->Grafting_Reaction PEHA PEHA PEHA->Grafting_Reaction Glutaraldehyde Glutaraldehyde Glutaraldehyde->Grafting_Reaction Washing_Drying2 Washing & Drying Grafting_Reaction->Washing_Drying2 PEHA_MOF PEHA-grafted MOF Washing_Drying2->PEHA_MOF

Caption: Experimental workflow for the synthesis of PEHA-grafted UiO-66-NH2.

CO2_Capture_Evaluation cluster_evaluation CO2 Capture Performance Evaluation Activation Sample Activation (Vacuum, 100-150°C) Adsorption Gas Adsorption Analysis (CO2, N2 Isotherms) Activation->Adsorption Data_Analysis Data Analysis Adsorption->Data_Analysis Capacity CO2 Adsorption Capacity Data_Analysis->Capacity Selectivity CO2/N2 Selectivity Data_Analysis->Selectivity PEHA_MOF PEHA-grafted MOF PEHA_MOF->Activation

Caption: Workflow for evaluating the CO2 capture performance of PEHA-grafted MOFs.

References

Application Notes and Protocols for Pentaethylenehexamine-Based Sorbents in Flue Gas Carbon Dioxide Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The capture of carbon dioxide (CO2) from flue gas is a critical strategy in mitigating greenhouse gas emissions. Amine-based solid sorbents have emerged as a promising technology due to their high CO2 selectivity and capacity. Pentaethylenehexamine (PEHA), a polyamine with a high nitrogen content, is a particularly effective functional group for creating high-capacity CO2 sorbents. When impregnated onto porous supports, such as silica (B1680970), PEHA offers a large number of amine sites for CO2 interaction, leading to efficient capture.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of PEHA-based sorents for flue gas CO2 removal. The information is intended to guide researchers in developing and assessing these materials for carbon capture applications.

Data Presentation: Performance of PEHA-Based Sorbents

The following tables summarize the quantitative data on the CO2 capture performance of various PEHA-based sorbents reported in the literature.

Table 1: CO2 Adsorption Capacities of PEHA-Based Sorbents

Sorbent IDSupport MaterialPEHA Loading (wt%)Adsorption Temperature (°C)CO2 ConcentrationAdsorption Capacity (mmol CO2/g sorbent)Adsorption Capacity (mg CO2/g sorbent)Reference
HPS-PEHA-70Hierarchical Porous Silica7075Not Specified4.5198[1]
SiO2–PEHAGeothermal Silica WasteNot Specified6010 vol%1.0546.2[2]
SBA-15–PEHA-70SBA-15 Silica70Not SpecifiedSimulated Flue Gas-201.7[3]
SBA-15–PEHA-50SBA-15 Silica50Not SpecifiedSimulated Flue Gas--[3]
PEHA-impregnated SBA-16SBA-16 Silica4070Not Specified2.192.4[4]
MCM-41-PEHA-50MCM-41 Silica502520% CO2 in N2-59[5]
SBA-15-PEHA-50SBA-15 Silica502512% CO2 in N2-104.4[5]
PEHA-C60C60 FullereneNot Specified50Pure CO21.2555[5]

Table 2: Regeneration and Stability of PEHA-Based Sorbents

Sorbent IDRegeneration MethodNumber of CyclesPerformance StabilityReference
HPS-PEHA-70Temperature Swing Adsorption15Steady adsorption capacity[1]
PEHA-impregnated SBA-16Temperature Swing Adsorption20Adsorption capacity maintained almost the same[4]
SBA-15–PEHATemperature Swing AdsorptionMultipleCO2 working adsorption capacity remained stable[3]
PEHA-C60Temperature Swing Adsorption (90°C)20Slight decrease in working capacity from 55 to 50 mg/g[5]
Epoxide-modified PEHATemperature Swing Adsorption (85°C)50Stable performance[6]

Experimental Protocols

Synthesis of PEHA-Impregnated Sorbents (Wet Impregnation Method)

This protocol describes a general procedure for the synthesis of PEHA-functionalized porous silica sorbents.

Materials:

  • Porous silica support (e.g., SBA-15, MCM-41, commercial silica gel)

  • This compound (PEHA)

  • Methanol (B129727) (anhydrous)

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator or drying oven

Procedure:

  • Support Pre-treatment: Dry the porous silica support in an oven at 120°C for at least 4 hours to remove any physisorbed water.

  • PEHA Solution Preparation: In a beaker, dissolve the desired amount of PEHA in anhydrous methanol. The amount of methanol should be sufficient to form a slurry when the silica support is added (e.g., 20 mL of methanol per gram of silica).

  • Impregnation: While stirring, slowly add the dried silica support to the PEHA-methanol solution. Continue stirring the slurry at room temperature for 4-6 hours to ensure uniform distribution of PEHA within the pores of the support.

  • Solvent Evaporation: Remove the methanol by evaporation. This can be done using a rotary evaporator at approximately 60°C or by drying in an oven at 70-80°C overnight.

  • Final Sorbent: The resulting free-flowing powder is the PEHA-impregnated sorbent. Store it in a desiccator to prevent moisture absorption.

Safety Precautions:

  • This compound is corrosive and can cause severe skin burns and eye damage.[1][3][7] Always handle PEHA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]

  • Avoid inhalation of PEHA vapors.[8]

  • In case of skin contact, immediately flush with plenty of water.[4] If eye contact occurs, rinse cautiously with water for several minutes.[7] Seek medical attention if irritation persists.

Characterization of PEHA-Based Sorbents

A thorough characterization of the synthesized sorbents is essential to understand their physical and chemical properties.

  • X-ray Diffraction (XRD): To confirm the structural integrity of the porous support after impregnation.

  • Nitrogen Adsorption-Desorption Analysis (BET): To determine the specific surface area, pore volume, and pore size distribution of the sorbent. A decrease in these parameters after impregnation indicates successful loading of PEHA into the pores.

  • Thermogravimetric Analysis (TGA): To determine the actual PEHA loading on the support and to assess the thermal stability of the sorbent.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and structure of the support and the distribution of the amine.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the sorbent and confirm the presence of PEHA.

CO2 Adsorption/Desorption Measurements

a) Thermogravimetric Analysis (TGA)

TGA is a common method for determining the CO2 adsorption capacity of sorbents.

Equipment:

  • Thermogravimetric Analyzer (TGA) with gas switching capabilities

  • Gases: High purity N2 (or Ar) and CO2 (or a CO2/N2 mixture)

Procedure:

  • Sample Preparation: Place a small amount of the sorbent (typically 5-15 mg) into the TGA sample pan.

  • Pre-treatment/Activation: Heat the sample under a flow of inert gas (e.g., N2 at 50-100 mL/min) to a temperature of 100-110°C. Hold at this temperature for 30-60 minutes to remove any pre-adsorbed water and CO2.

  • Adsorption: Cool the sample to the desired adsorption temperature (e.g., 60-75°C) under the inert gas flow. Once the temperature is stable, switch the gas flow to pure CO2 or a simulated flue gas mixture (e.g., 10-15% CO2 in N2) at a similar flow rate. Record the weight gain over time until saturation is reached (i.e., no further weight gain is observed).

  • Desorption/Regeneration: Switch the gas flow back to the inert gas and/or increase the temperature (e.g., 100-120°C) to induce the release of the adsorbed CO2. Record the weight loss until the initial weight is restored.

  • Cycling: Repeat the adsorption and desorption steps for multiple cycles to evaluate the stability of the sorbent.

b) Fixed-Bed Reactor

A fixed-bed reactor setup simulates the conditions of a continuous industrial process.

Equipment:

  • Packed bed reactor column

  • Mass flow controllers for precise gas composition and flow rate

  • Temperature controller and furnace/heating jacket

  • Gas analyzer (e.g., gas chromatograph or infrared CO2 sensor) to measure the outlet CO2 concentration

Procedure:

  • Sorbent Packing: Pack a known amount of the sorbent into the reactor column.

  • Pre-treatment: Heat the packed bed under an inert gas flow (e.g., N2) to 100-110°C for at least one hour to activate the sorbent.

  • Adsorption: Cool the bed to the desired adsorption temperature. Introduce a gas stream with a known CO2 concentration (simulated flue gas) at a specific flow rate. Continuously monitor the CO2 concentration at the reactor outlet. The "breakthrough curve" is obtained by plotting the outlet CO2 concentration versus time. Adsorption is complete when the outlet concentration equals the inlet concentration.

  • Desorption: Stop the flue gas flow and regenerate the sorbent by purging with an inert gas at an elevated temperature (e.g., 100-120°C).

  • Data Analysis: The CO2 adsorption capacity can be calculated by integrating the area above the breakthrough curve.

Visualizations

Synthesis_Workflow cluster_prep Sorbent Preparation silica Porous Silica Support (e.g., SBA-15, MCM-41) drying Dry Silica Support (120°C, 4h) silica->drying peha This compound (PEHA) solution Prepare PEHA/ Methanol Solution peha->solution methanol Anhydrous Methanol methanol->solution impregnation Wet Impregnation (Stirring, 4-6h) drying->impregnation solution->impregnation evaporation Solvent Evaporation (60-80°C) impregnation->evaporation final_sorbent PEHA-Based Sorbent (Store in Desiccator) evaporation->final_sorbent

Caption: Workflow for the synthesis of PEHA-based sorbents via wet impregnation.

CO2_Capture_Workflow cluster_process CO2 Adsorption-Desorption Cycle start Start with PEHA-Sorbent activation Activation (Heat under N2, 100-110°C) start->activation adsorption CO2 Adsorption (Introduce Flue Gas, 60-75°C) activation->adsorption co2_captured CO2-Saturated Sorbent adsorption->co2_captured regeneration Regeneration (Heat under N2, 100-120°C) co2_captured->regeneration regenerated_sorbent Regenerated Sorbent regeneration->regenerated_sorbent cycle Repeat Cycle regenerated_sorbent->cycle cycle->adsorption > 10 cycles

Caption: Experimental workflow for CO2 capture using a temperature swing adsorption process.

CO2_Capture_Mechanism cluster_mechanism Proposed CO2 Capture Mechanism cluster_reaction Chemical Reaction peha PEHA Amine GroupR2NH Primary or Secondary Amine carbamate Ammonium (B1175870) Carbamate R2NCOO- H2NR2+ peha->carbamate + CO2 co2 CO2 Carbon Dioxide co2->carbamate reaction 2 R2NH + CO2 <=> R2NCOO- + H2NR2+

Caption: The chemical reaction mechanism of CO2 capture by PEHA, forming ammonium carbamate.[2]

References

Application of Pentaethylenehexamine in the Synthesis of Polyamidoamines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polyamidoamines (PAMAMs) utilizing pentaethylenehexamine (PEHA). The protocols cover the use of PEHA as a surface modification agent for PAMAM dendrons, a common strategy to enhance their functionality for applications such as gene delivery.

Introduction

Polyamidoamine (PAMAM) dendrimers are a class of well-defined, highly branched macromolecules with a central core and repeating branching units. Their unique architecture, including a high density of surface functional groups, makes them attractive candidates for various biomedical applications, including drug and gene delivery. This compound (PEHA) is a linear polyamine with multiple amino groups, making it a valuable reagent in the synthesis and modification of PAMAMs. The primary and secondary amines of PEHA can be leveraged to introduce a high density of positive charges on the surface of PAMAMs, which is particularly advantageous for electrostatic interactions with negatively charged molecules like DNA.

This document outlines the synthesis of a propargyl amine-cored PAMAM dendron followed by surface modification with this compound. This specific application is highlighted due to its relevance in creating efficient gene delivery vectors.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of PEHA-modified PAMAM dendrons.

Table 1: Reagents for Propargyl-PAMAM-PEHA Dendron Synthesis

ReagentRoleMolecular Weight ( g/mol )Typical Molar Excess
Propargyl amineCore molecule55.081 (starting material)
Methyl acrylate (B77674)Branching unit (Michael addition)86.09~1.2 per amine group
Ethylenediamine (B42938) (EDA)Branching unit (Amidation)60.10Large excess
This compound (PEHA)Surface modifying agent232.37Large excess
Methanol (B129727)Solvent32.04-

Table 2: Characterization of Intermediates and Final Product

ProductGenerationTheoretical Molecular Weight ( g/mol )Characterization Techniques
Propargyl-PAMAM-EsterG0.5400.48¹H NMR, Mass Spectrometry
Propargyl-PAMAM-NH₂G1.0516.68¹H NMR, Mass Spectrometry
Propargyl-PAMAM-EsterG1.51149.36¹H NMR, Mass Spectrometry
Propargyl-PAMAM-NH₂G2.01429.86¹H NMR, Mass Spectrometry
Propargyl-PAMAM-EsterG2.53014.72¹H NMR, Mass Spectrometry
Propargyl-PAMAM-NH₂G3.03295.22¹H NMR, Mass Spectrometry
Propargyl-PAMAM-EsterG3.56745.44¹H NMR, Mass Spectrometry
Propargyl-PAMAM-PEHAG3.0-PEHAVariable¹H NMR, Zeta Potential

Experimental Protocols

This section provides a detailed methodology for the synthesis of a propargyl-cored PAMAM dendron and its subsequent surface modification with this compound. The synthesis follows a divergent approach, involving alternating Michael addition and amidation reactions.

Protocol 1: Synthesis of Propargyl-Cored PAMAM Dendron (Generation 3.5)

1.1. Generation 0.5 (G0.5) - Michael Addition of Methyl Acrylate to Propargyl Amine

  • In a round-bottom flask, dissolve propargyl amine in methanol.

  • Cool the solution in an ice bath.

  • Slowly add methyl acrylate (a slight excess per amine group) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Remove the solvent and excess methyl acrylate under reduced pressure to obtain the G0.5 ester-terminated dendron.

1.2. Generation 1.0 (G1.0) - Amidation with Ethylenediamine (EDA)

  • Dissolve the G0.5 product in methanol.

  • In a separate flask, dissolve a large molar excess of ethylenediamine in methanol and cool in an ice bath.

  • Slowly add the G0.5 solution to the cold EDA solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 48-72 hours.

  • Remove the excess EDA and methanol under high vacuum. The product is the G1.0 amine-terminated dendron.

1.3. Subsequent Generations (up to G3.5)

  • Repeat the Michael addition (step 1.1) and amidation (step 1.2) steps iteratively to build the desired dendrimer generation. For each half-generation (e.g., G1.5, G2.5, G3.5), react the amine-terminated dendron from the previous step with methyl acrylate. For each full generation (e.g., G2.0, G3.0), react the ester-terminated dendron with an excess of ethylenediamine.

  • After each step, purify the product to remove excess reagents. This can be done by precipitation, dialysis, or column chromatography.

Protocol 2: Surface Modification of PAMAM Dendron with this compound (PEHA)

2.1. Amidation of Ester-Terminated PAMAM with PEHA

  • Dissolve the ester-terminated PAMAM dendron (e.g., G3.5) in methanol.

  • In a separate flask, dissolve a large molar excess of this compound (PEHA) in methanol and cool in an ice bath.

  • Slowly add the PAMAM dendron solution to the cold PEHA solution with constant stirring.

  • Allow the reaction to proceed at room temperature for 72 hours.

  • Remove the solvent and excess PEHA under high vacuum.

  • Purify the resulting PAMAM-PEHA conjugate by dialysis against deionized water to remove any remaining unreacted PEHA and other small molecules.

  • Lyophilize the purified solution to obtain the final PAMAM-PEHA product as a solid.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the general synthetic scheme for the preparation of PEHA-modified PAMAM dendrons.

experimental_workflow cluster_synthesis PAMAM Dendron Synthesis (Divergent Method) cluster_modification Surface Modification cluster_characterization Characterization start Propargyl Amine Core michael1 Michael Addition (Methyl Acrylate) start->michael1 amidation1 Amidation (Ethylenediamine) michael1->amidation1 michael2 Michael Addition (Methyl Acrylate) amidation1->michael2 amidation2 Amidation (Ethylenediamine) michael2->amidation2 repeat Repeat for Higher Generations amidation2->repeat ester_pamam Ester-Terminated PAMAM Dendron repeat->ester_pamam peha_amidation Amidation with This compound (PEHA) ester_pamam->peha_amidation purification Purification (Dialysis) peha_amidation->purification final_product PAMAM-PEHA Dendron purification->final_product nmr ¹H NMR final_product->nmr ms Mass Spectrometry final_product->ms zeta Zeta Potential final_product->zeta

Caption: Experimental workflow for the synthesis and characterization of PAMAM-PEHA dendrons.

reaction_scheme cluster_generation Divergent Growth cluster_surface_mod Surface Modification core Amine Core (e.g., Propargyl Amine) g0_5 G(n-0.5) Ester-Terminated core->g0_5 + Methyl Acrylate gn G(n) Amine-Terminated g0_5->gn + Ethylenediamine gn->g0_5 + Methyl Acrylate ester_pamam Ester-Terminated PAMAM pamam_peha PAMAM-PEHA ester_pamam->pamam_peha + this compound

Pentaethylenehexamine (PEHA) as a Chelating Agent for Heavy Metal Removal from Wastewater: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylenehexamine (PEHA) is a linear polyamine with six amine groups, making it a powerful hexadentate chelating agent.[1] Its strong affinity for a wide range of heavy metal ions allows it to form stable, water-soluble complexes, facilitating their removal from contaminated aqueous solutions. This document provides detailed application notes and protocols for the use of PEHA in heavy metal remediation from wastewater, with a focus on both direct aqueous application and its more common use in modified adsorbent materials.

Safety and Handling Precautions

This compound is a corrosive substance and requires careful handling in a well-ventilated area.[2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC or neoprene), safety goggles, and a face shield.[2][3][4] Avoid contact with skin and eyes, and do not breathe in vapors or mists.[3] In case of contact, flush the affected area immediately with plenty of water.[3][4] PEHA is incompatible with acids, oxidizing agents, and certain metals like copper and its alloys.[2] Store in a cool, dry, well-ventilated area away from incompatible materials.[2]

Chelation Mechanism

PEHA functions as a chelating agent by donating the lone pair of electrons from its six nitrogen atoms to a central heavy metal ion, forming multiple coordinate bonds. This results in the formation of a stable, ring-like structure known as a chelate complex. The strong binding affinity of PEHA for various heavy metals, including copper (Cu²⁺), lead (Pb²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cadmium (Cd²⁺), is attributed to this multidentate coordination. The resulting complex is typically water-soluble, which allows for the sequestration of the metal ion in the aqueous phase, preventing its precipitation or interaction with other environmental components.

Figure 1: Chelation of a heavy metal ion by a PEHA molecule.

Application in PEHA-Modified Adsorbents

While direct application of aqueous PEHA is feasible, its predominant and more efficient use in heavy metal removal is through its immobilization onto solid supports. This approach creates highly effective adsorbents with enhanced capacity and selectivity for heavy metals, while also preventing the release of the chelating agent into the treated water. Common support materials include activated carbon, silica (B1680970) gel, and various polymers.

Quantitative Data on PEHA-Modified Adsorbents

The following table summarizes the heavy metal removal efficiency of various PEHA-modified adsorbents as reported in the literature. It is important to note that performance is highly dependent on the specific adsorbent preparation, experimental conditions, and the composition of the wastewater.

Adsorbent MaterialTarget Heavy MetalAdsorption Capacity (mg/g)Removal Efficiency (%)Optimal pHReference
PEHA-modified Activated CarbonLanthanum (La³⁺)0.733 (mmol/g)-11 (for modification)[5]
PEHA-grafted MOF-199Lead (Pb²⁺)819.28>99%-[4]
Carboxymethylated PEHA ResinCopper (Cu²⁺)-QuantitativeBroad range[2]
Carboxymethylated PEHA ResinCadmium (Cd²⁺)-QuantitativeBroad range[2]
Carboxymethylated PEHA ResinNickel (Ni²⁺)-QuantitativeBroad range[2]
Carboxymethylated PEHA ResinLead (Pb²⁺)-QuantitativeBroad range[2]
Carboxymethylated PEHA ResinZinc (Zn²⁺)-QuantitativeBroad range[2]

Note: The data presented is for PEHA-modified materials, not for the direct aqueous application of PEHA. Dashes (-) indicate that the specific data point was not provided in the cited source.

Experimental Protocols

Protocol 1: Generalized Procedure for Heavy Metal Removal Using Aqueous PEHA Solution

This protocol provides a general framework for the direct application of an aqueous PEHA solution for the removal of heavy metals from a wastewater sample. Disclaimer: This is a generalized protocol, and optimal conditions (e.g., PEHA concentration, pH, contact time) should be determined experimentally for each specific wastewater matrix.

Materials:

  • This compound (PEHA)

  • Heavy metal-contaminated wastewater sample

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beakers and magnetic stirrer

  • pH meter

  • Analytical instrument for heavy metal analysis (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))[6][7][8][9]

  • Standard laboratory glassware

Procedure:

  • Sample Characterization: Determine the initial concentration of the target heavy metal(s) in the wastewater sample using a suitable analytical method.

  • Preparation of PEHA Stock Solution: Prepare a stock solution of PEHA (e.g., 1% w/v) in deionized water. Handle PEHA in a fume hood with appropriate PPE.

  • pH Adjustment: Adjust the pH of the wastewater sample to the desired value using HCl or NaOH. The optimal pH for chelation by polyamines is often in the neutral to slightly alkaline range.[3][10]

  • Chelation Reaction:

    • Place a known volume of the pH-adjusted wastewater into a beaker.

    • While stirring, add a calculated amount of the PEHA stock solution to achieve the desired PEHA-to-metal molar ratio.

    • Allow the solution to stir for a predetermined contact time (e.g., 30-120 minutes) to ensure complete chelation.

  • Separation (Optional): If a precipitate forms upon chelation, separate the solid phase by filtration or centrifugation.

  • Post-Treatment Analysis: Determine the final concentration of the heavy metal in the treated supernatant using the same analytical method as in step 1.

  • Calculation of Removal Efficiency: Calculate the removal efficiency using the following formula:

    • Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Wastewater Sample C pH Adjustment A->C B PEHA Stock Solution D Chelation (Stirring) B->D C->D E Separation (Optional) D->E F Heavy Metal Analysis (AAS/ICP-OES) E->F G Calculate Removal Efficiency F->G

Figure 2: Generalized workflow for heavy metal removal using PEHA.
Protocol 2: Synthesis of PEHA-Modified Activated Carbon for Heavy Metal Adsorption

This protocol describes a general method for the functionalization of activated carbon (AC) with PEHA to create an effective adsorbent for heavy metal removal.

Materials:

  • Activated Carbon (AC)

  • This compound (PEHA)

  • Deionized water

  • Jacketed reactor with a stirrer

  • Oven

  • Analytical balance

Procedure:

  • AC Preparation: Wash the activated carbon with deionized water to remove any impurities and then dry it in an oven at 105°C overnight.

  • PEHA Solution Preparation: Prepare an aqueous solution of PEHA at a specific concentration (e.g., 10% w/v). Adjust the pH to approximately 11 using NaOH to ensure PEHA is in its neutral form.[5]

  • Functionalization:

    • Add the prepared activated carbon to the PEHA solution in a jacketed reactor.

    • Stir the mixture at a constant speed (e.g., 500 rpm) and maintain a controlled temperature (e.g., 30°C) for a specified duration (e.g., 90 minutes).[5]

  • Washing and Drying:

    • After the reaction, filter the modified activated carbon and wash it thoroughly with deionized water to remove any unreacted PEHA.

    • Dry the PEHA-modified activated carbon in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization (Optional): Characterize the synthesized adsorbent using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of amine functional groups and Scanning Electron Microscopy (SEM) to observe the surface morphology.

  • Adsorption Studies: The prepared PEHA-modified activated carbon can then be used in batch or column adsorption experiments, following a similar procedure to Protocol 1, to evaluate its performance in removing heavy metals from wastewater.

Conclusion

This compound is a highly effective chelating agent for the removal of a broad spectrum of heavy metals from wastewater. While it can be applied directly in an aqueous solution, its immobilization on solid supports to create modified adsorbents offers superior performance and environmental safety. The protocols and data presented here provide a foundation for researchers and scientists to explore and optimize the use of PEHA in various environmental remediation and drug development applications where heavy metal removal is critical. Further research is encouraged to determine the optimal conditions for direct aqueous application and to develop novel PEHA-based materials with even greater efficiency and selectivity.

References

Application Notes and Protocols: Pentaethylenehexamine in Corrosion Inhibitor Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylenehexamine (PEHA) is a linear polyethylene (B3416737) polyamine with six amine groups, making it a highly versatile building block for the synthesis of various functional molecules.[1] Its multiple nitrogen atoms act as excellent coordinating sites, rendering PEHA and its derivatives effective as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The lone pairs of electrons on the nitrogen atoms play a crucial role in the adsorption process. This document provides detailed protocols for the synthesis and evaluation of PEHA-based corrosion inhibitors.

Synthesis of PEHA-Based Corrosion Inhibitors

Two primary synthetic routes for modifying this compound (PEHA) into effective corrosion inhibitors are presented: the formation of fatty acid amides/imidazolines and the synthesis of Schiff bases.

Protocol 1: Synthesis of PEHA-Oleic Acid Amide/Imidazoline (B1206853) Corrosion Inhibitor

This protocol describes the reaction of this compound with oleic acid to form a mixture of amides and imidazolines, which are known to be effective corrosion inhibitors. This procedure is adapted from a similar synthesis using hexamethylenediamine (B150038) and oleic acid.[2][3]

Materials:

  • This compound (PEHA)

  • Oleic acid

  • Xylene (or another suitable solvent for azeotropic water removal)

  • Nitrogen gas supply

  • Round-bottom flask equipped with a Dean-Stark trap, condenser, magnetic stirrer, and thermometer

Procedure:

  • In a round-bottom flask, combine this compound and oleic acid in a 1:2 molar ratio.

  • Add a suitable amount of xylene to facilitate mixing and azeotropic removal of water.

  • Begin stirring the mixture and purge the flask with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to 140°C.

  • Maintain the reaction at this temperature for approximately 3-4 hours, continuously removing the water that forms via the Dean-Stark trap.

  • After the theoretical amount of water has been collected, indicating the completion of the amidation and initial cyclization to imidazoline, the reaction can be stopped.

  • Cool the mixture to room temperature.

  • The solvent (xylene) can be removed under reduced pressure using a rotary evaporator to yield the crude corrosion inhibitor.

  • The final product, a viscous liquid, can be characterized by techniques such as FT-IR spectroscopy to confirm the presence of amide and imidazoline functional groups.

Synthesis_Amide_Imidazoline PEHA This compound (PEHA) Reactants Reaction Mixture PEHA->Reactants OleicAcid Oleic Acid (2 equivalents) OleicAcid->Reactants Solvent Xylene Solvent->Reactants Heat 140°C, 3-4h - H2O (Dean-Stark) Product PEHA-Oleic Acid Amide/ Imidazoline Mixture Heat->Product Amidation & Cyclization Reactants->Heat Reflux

Caption: Synthesis of PEHA-Oleic Acid Amide/Imidazoline.

Protocol 2: Synthesis of a PEHA-Based Schiff Base Corrosion Inhibitor

This protocol details the synthesis of a Schiff base from this compound and an aldehyde, such as salicylaldehyde (B1680747). Schiff bases are effective corrosion inhibitors due to the presence of the imine (-C=N-) group and other heteroatoms. This procedure is based on the synthesis of similar Schiff bases.[4][5][6]

Materials:

  • This compound (PEHA)

  • Salicylaldehyde

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with condenser and magnetic stirrer

Procedure:

  • Dissolve this compound (0.01 mol) in 50 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve salicylaldehyde (0.06 mol, a slight excess to react with all primary amine groups) in 50 mL of ethanol.

  • Slowly add the salicylaldehyde solution to the PEHA solution while stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 3-4 hours with continuous stirring.

  • After reflux, allow the solution to cool to room temperature.

  • The solvent can be removed by evaporation to obtain the Schiff base product.

  • The resulting product can be washed with cold ethanol and dried.

  • Characterize the synthesized Schiff base using FT-IR and NMR spectroscopy to confirm the formation of the imine bonds.

Synthesis_Schiff_Base PEHA This compound (PEHA) Reaction Reaction Mixture PEHA->Reaction Salicylaldehyde Salicylaldehyde (excess) Salicylaldehyde->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Solvent Ethanol Solvent->Reaction Reflux Heating Reaction->Reflux Reflux, 3-4h Product PEHA-Salicylaldehyde Schiff Base Reflux->Product Condensation

Caption: Synthesis of PEHA-Based Schiff Base.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized PEHA-based corrosion inhibitors can be evaluated using various techniques, primarily weight loss measurements and electrochemical methods.

Experimental Workflow for Evaluation

Evaluation_Workflow cluster_tests Corrosion Inhibition Tests start Start synthesis Synthesize PEHA-based Corrosion Inhibitor start->synthesis weight_loss Weight Loss Measurements synthesis->weight_loss electrochemical Electrochemical Tests (PDP & EIS) synthesis->electrochemical preparation Prepare Metal Coupons (e.g., Mild Steel) preparation->weight_loss preparation->electrochemical corrosive_medium Prepare Corrosive Medium (e.g., 1M HCl) corrosive_medium->weight_loss corrosive_medium->electrochemical analysis Data Analysis weight_loss->analysis electrochemical->analysis conclusion Determine Inhibition Efficiency and Mechanism analysis->conclusion end End conclusion->end

Caption: Experimental Workflow for Inhibitor Evaluation.

Protocol 3: Weight Loss Measurements

This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive paper (various grits)

  • Acetone

  • Distilled water

  • Desiccator

  • Analytical balance

  • Beakers

  • Corrosive medium (e.g., 1M HCl)

  • Synthesized PEHA-based corrosion inhibitor

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with abrasive paper of decreasing grit size, rinse with distilled water, degrease with acetone, and dry.

  • Weigh the prepared coupons accurately using an analytical balance and store them in a desiccator.

  • Immersion Test: Prepare solutions of the corrosive medium (e.g., 1M HCl) with and without various concentrations of the synthesized PEHA-based inhibitor.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Post-Immersion: After the immersion period, remove the coupons, wash them with distilled water, and clean them with a suitable solution to remove corrosion products (e.g., a solution containing HCl and a small amount of a cleaning inhibitor).

  • Rinse the cleaned coupons with distilled water, dry them, and re-weigh them accurately.

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 where CR_uninhibited is the corrosion rate in the absence of the inhibitor, and CR_inhibited is the corrosion rate in the presence of the inhibitor.

Protocol 4: Electrochemical Measurements

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion mechanism and the kinetics of the corrosion process.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: mild steel coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive medium with and without the inhibitor

Procedure for Potentiodynamic Polarization (PDP):

  • Assemble the three-electrode cell with the prepared mild steel working electrode immersed in the test solution.

  • Allow the system to stabilize for about 30-60 minutes to reach a steady open-circuit potential (OCP).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density (log scale) versus the applied potential to obtain Tafel plots.

  • Extrapolate the linear portions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency using: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100

Procedure for Electrochemical Impedance Spectroscopy (EIS):

  • Set up the three-electrode cell as for the PDP measurement and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition.

  • Calculate the inhibition efficiency using: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Mechanism of Corrosion Inhibition

PEHA-based inhibitors protect metals through adsorption on the surface, which can be either physisorption or chemisorption.

  • Physisorption: Involves electrostatic interactions between the protonated amine groups of the inhibitor and the negatively charged metal surface (in acidic media).

  • Chemisorption: Involves the sharing of lone pair electrons of the nitrogen atoms with the vacant d-orbitals of the metal atoms, forming a coordinate bond. The presence of multiple amine groups in PEHA allows for strong, multi-point attachment to the metal surface.

The adsorbed inhibitor molecules form a protective barrier that:

  • Blocks the active sites on the metal surface where corrosion reactions occur.

  • Hinders the diffusion of corrosive species (e.g., H+ ions) to the metal surface.

  • Reduces the rate of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Protective Film Inhibitor PEHA-based Inhibitor (Protonated) Metal Metal Surface (e.g., Steel) Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H_ions H+ H_ions->Metal Corrosion Attack Cl_ions Cl- Film Adsorbed Inhibitor Layer Film->H_ions Blocks

Caption: Mechanism of Corrosion Inhibition by PEHA-based Inhibitors.

Quantitative Data Presentation

The following tables summarize representative data for the corrosion inhibition of mild steel in 1M HCl by polyamine-based inhibitors, which are structurally related to PEHA derivatives.

Table 1: Weight Loss Data for a Polyamine-based Inhibitor on Mild Steel in 1M HCl

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.212.5-
5015.13.7670.0
1009.52.3781.1
2005.01.2590.0
4002.80.7094.4

Data is representative and based on typical results for polyamine inhibitors.[7]

Table 2: Electrochemical Polarization Data for a Polyamine-based Inhibitor on Mild Steel in 1M HCl

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-4801050-
50-47230571.0
100-46518982.0
200-4589591.0
400-4505095.2

Data is representative and based on typical results for polyamine inhibitors.[1][8]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Polyamine-based Inhibitor on Mild Steel in 1M HCl

Inhibitor Conc. (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)45150-
501608571.9
1002906084.5
2005504591.8
4009803095.4

Data is representative and based on typical results for polyamine inhibitors.[1][9]

Conclusion

This compound is a valuable precursor for the synthesis of highly effective corrosion inhibitors. The protocols provided herein offer a comprehensive guide for the preparation of PEHA-based amides/imidazolines and Schiff bases, as well as for the detailed evaluation of their corrosion inhibition performance using standard laboratory techniques. The multi-functional nature of PEHA allows for strong adsorption and the formation of a robust protective film on metal surfaces, making it a promising candidate for various industrial applications where corrosion protection is critical.

References

Application Notes and Protocols: Pentaethylenehexamine-Terminated Polyisobutylene (PIB-PEHA) as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyisobutylene (B167198) (PIB)-based additives are cornerstones in modern lubricant and fuel formulations.[1][2] PIB, a saturated hydrocarbon polymer, provides excellent chemical, thermal, and oxidative stability.[3] Functionalizing the terminal end of the PIB chain creates amphiphilic molecules with a nonpolar "tail" that is soluble in oil and a polar "head" that can interact with surfaces and contaminants.[1] One such derivative, Pentaethylenehexamine-terminated polyisobutylene (PIB-PEHA), is synthesized by modifying PIB with this compound.[1][3] While extensively studied as a deposit-control additive in fuels, its properties suggest significant potential as a multifunctional additive in lubricants, particularly as a dispersant and an anti-wear agent.[1][4] This document outlines the synthesis of PIB-PEHA and provides detailed protocols for evaluating its performance and characteristics as a lubricant additive.

Protocol 1: Synthesis of PIB-PEHA

This protocol describes a common method for synthesizing PIB-PEHA via a nucleophilic substitution mechanism using a boron trifluoride co-initiator.[3]

Materials and Equipment:

  • Polyisobutylene (PIB), average molecular weight 1000 g/mol

  • This compound (PEHA)

  • Boron trifluoride (BF3) as co-initiator

  • Solvents: O-xylene and dichloromethane (B109758) (9:1 v/v)

  • Acetone (for precipitation)

  • 500 mL two-necked, round-bottom flask

  • Thermometer, magnetic stirrer, heating mantle, reflux condenser

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Combine 62.5 mM of polyisobutylene (PIB) and 62.5 mM of this compound (PEHA) in the 500 mL flask.

  • Add 125 mL of the solvent mixture (O-xylene: dichloromethane, 9:1 v/v).

  • Add the boron trifluoride (BF3) co-initiator to the mixture. A study suggests an optimal concentration of around 0.023 M for the co-initiator.[3]

  • Equip the flask with a magnetic stirrer, thermometer, and reflux condenser and place it on a heating mantle.

  • Heat the reaction mixture to 105-110°C and maintain this temperature for 4 hours.[1][3]

  • Monitor the progress of the synthesis using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to a lower temperature.

  • Separate the functionalized PIB-PEHA product from the reaction mixture by precipitation using acetone.[1]

  • Further purify the product as needed and characterize using methods such as FT-IR, TGA, and LC-MS.[3]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Product Isolation A Combine PIB, PEHA, and Solvents in Flask B Add BF3 Co-initiator A->B C Heat to 105-110°C for 4 hours B->C D Monitor with TLC C->D E Cool Reaction Mixture D->E F Precipitate Product with Acetone E->F G Purify and Characterize (FT-IR, TGA, etc.) F->G

Caption: Workflow for the synthesis of PIB-PEHA.

Application Note 1: Performance as a Dispersant

The primary function of a dispersant additive is to keep soot, sludge, and other insoluble contaminants suspended in the lubricant to prevent their agglomeration and deposition on engine parts.[4][5] PIB-PEHA is hypothesized to function as an effective ashless dispersant due to its structure: the long, oil-soluble PIB tail and the polar, nitrogen-rich PEHA head group that can attach to contaminant particles.

Mechanism of Action:

  • Solubilization: The non-polar polyisobutylene tail ensures the additive remains dissolved in the non-polar lubricant base oil.

  • Adsorption: The polar this compound head, containing multiple amine functional groups, adsorbs onto the surface of polar contaminants like soot and sludge particles.

  • Suspension: By encapsulating the contaminant particles, the PIB-PEHA molecules form a steric barrier that prevents them from sticking together and depositing on metal surfaces, keeping them finely dispersed within the oil.

Dispersancy_Mechanism cluster_components Components in Lubricant cluster_action Mechanism of Action PIB_PEHA PIB-PEHA Additive (Amphiphilic) Adsorption Polar PEHA Head Adsorbs onto Soot PIB_PEHA->Adsorption Soot Soot/Sludge Particle (Polar Contaminant) Soot->Adsorption Oil Base Oil (Non-polar) Suspension Non-polar PIB Tail Keeps Particle Suspended in Oil Oil->Suspension Adsorption->Suspension Result Prevents Agglomeration and Deposition Suspension->Result

Caption: Hypothesized dispersancy mechanism of PIB-PEHA.

Application Note 2: Tribological Performance Evaluation

PIB-PEHA's polar amine groups may also allow it to function as an anti-wear (AW) or friction modifier (FM) additive by forming a protective film on metal surfaces.[6] Standardized tribological tests are essential to quantify these properties.

This test determines the relative wear-preventing properties of lubricating fluids in sliding steel-on-steel applications.[7][8] A smaller wear scar indicates better anti-wear performance.[9]

Equipment:

  • Four-Ball Wear Test Machine

  • Standard half-inch diameter steel balls

  • Microscope for wear scar measurement

Procedure:

  • Clamp three steel balls together in the test cup.

  • Pour the lubricant sample (base oil with a specified concentration of PIB-PEHA) over the three balls.

  • Place a fourth steel ball in the chuck, which will be rotated.

  • Assemble the test cup into the machine.

  • Apply a specified load, typically 392 N (40 kgf).[7]

  • Set the temperature, typically 75°C.[7]

  • Rotate the top ball at 1200 rpm for 60 minutes.[7]

  • After the test, disassemble the apparatus, clean the three lower balls with a solvent, and measure the diameter of the wear scars on each ball using a microscope.

  • Calculate and report the average wear scar diameter (WSD) in millimeters.

This test evaluates the load-carrying capacity of a lubricant under extreme pressure (EP) conditions.[10] Key parameters are the Weld Point (WP) and the Load-Wear Index (LWI).[10][11]

Equipment:

  • Four-Ball Extreme-Pressure Test Machine

  • Standard half-inch diameter steel balls

Procedure:

  • The setup is identical to the wear test.

  • The test is run as a series of 10-second trials at increasing loads.

  • The load is increased incrementally for each subsequent trial until the rotating ball welds to the three stationary balls due to excessive friction and heat.[10]

  • The load at which welding occurs is recorded as the Weld Point (WP). A higher WP signifies better EP performance.[11]

  • The wear scars from the tests that did not result in welding are measured.

  • The Load-Wear Index (LWI) is calculated from the wear scar data and the applied loads, providing a measure of wear protection under increasing loads.[10]

Four_Ball_Test_Workflow Setup 1. Assemble 4 Steel Balls and Add Lubricant Sample Test_Type 2. Select Test Type Setup->Test_Type AW_Test 3a. Anti-Wear (ASTM D4172) Fixed Load (40kgf), 75°C, 1200rpm, 60min Test_Type->AW_Test Anti-Wear EP_Test 3b. Extreme Pressure (ASTM D2783) Incremental Load, 10s runs Test_Type->EP_Test Extreme Pressure AW_Result 4a. Measure Average Wear Scar Diameter (WSD) AW_Test->AW_Result EP_Result 4b. Determine Weld Point (WP) & Calculate Load-Wear Index (LWI) EP_Test->EP_Result Analysis 5. Analyze Results AW_Result->Analysis EP_Result->Analysis

Caption: Experimental workflow for Four-Ball tribological testing.

Data Presentation: Tribological Performance

Quantitative results from these tests should be summarized for clear comparison.

Additive Concentration (wt%)Test MethodAvg. Wear Scar Diameter (mm)Coefficient of Friction (CoF)Weld Point (N)Load-Wear Index (LWI)
0 (Base Oil)ASTM D4172ValueValue--
0.5% PIB-PEHAASTM D4172ValueValue--
1.0% PIB-PEHAASTM D4172ValueValue--
2.0% PIB-PEHAASTM D4172ValueValue--
0 (Base Oil)ASTM D2783--ValueValue
0.5% PIB-PEHAASTM D2783--ValueValue
1.0% PIB-PEHAASTM D2783--ValueValue
2.0% PIB-PEHAASTM D2783--ValueValue

Application Note 3: Thermal Stability Evaluation

Lubricant additives must resist thermal degradation at high operating temperatures.[12] Thermogravimetric Analysis (TGA) is a standard technique used to measure the thermal stability of oils and additives by monitoring mass loss as a function of temperature.[13][14]

This protocol provides a method to determine the decomposition temperature and residual mass of the PIB-PEHA additive.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., platinum or ceramic)

  • Inert gas (Nitrogen or Argon) and Oxidizing gas (Air or Oxygen) supplies

Procedure:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a small, accurately weighed sample (5-10 mg) of the lubricant (with and without PIB-PEHA) into a sample pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).[3]

  • Continuously record the sample mass as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature.

  • (Optional) A second run can be performed on a fresh sample in an oxidizing atmosphere (air) to evaluate oxidative stability.[13][15]

Data Presentation: Thermal Stability

Key data points from the TGA curve are used to quantify thermal stability.

Additive/SampleOnset Decomposition Temp (°C) (T5%)*Temp at 50% Mass Loss (°C) (T50%)Char Yield at 600°C (%)
Base OilValueValueValue
PIB-PEHA (neat)ValueValueValue
Base Oil + 1.0% PIB-PEHAValueValueValue
Base Oil + 2.0% PIB-PEHAValueValueValue

*T5% is the temperature at which 5% mass loss occurs and is a common metric for the onset of thermal degradation.

References

Application Notes and Protocols for Pentaethylenehexamine (PEHA) in Non-Viral Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pentaethylenehexamine (PEHA) in Gene Delivery

This compound (PEHA) is a linear polyamine that has garnered significant interest in the field of non-viral gene delivery. Its repeating ethyleneamine units provide a high density of protonatable amine groups, which are crucial for its function as a gene carrier. At physiological pH, these amines are partially protonated, allowing for electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids (such as plasmid DNA and siRNA), leading to the condensation of the genetic material into nanoparticles known as polyplexes.

The cationic nature of PEHA-based vectors facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake. Furthermore, the buffering capacity of the numerous amine groups is believed to contribute to endosomal escape through the "proton sponge" effect, a critical step for the successful delivery of the genetic payload to the cytoplasm and subsequently the nucleus.

PEHA is often incorporated into more complex delivery systems, such as poly(amidoamine) (PAMAM) dendrimers and carbon dots, to enhance their gene transfer capabilities and biocompatibility. These modifications aim to optimize the charge density, particle size, and surface chemistry of the gene delivery vehicle for improved efficiency and reduced cytotoxicity.

Key Applications

  • Component of PAMAM Dendrimers: PEHA can be used to modify the surface of PAMAM dendrons, which has been shown to result in the highest gene transfer ability compared to modifications with other oligoamines.[1]

  • Functionalization of Carbon Dots: PEHA can be used as a precursor in the synthesis of carbon dots (CDs), creating positively charged nanoparticles capable of binding and delivering nucleic acids.[2]

  • Targeted Gene Delivery: PEHA-containing carriers can be further functionalized with targeting ligands, such as Epidermal Growth Factor (EGF), to enhance delivery to specific cell types. This approach has demonstrated a 10-fold increase in transfection efficiency in targeted cells.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing PEHA-based non-viral gene delivery systems.

Table 1: Physicochemical Properties of PEHA-Based Nanoparticles

Vector CompositionGenetic MaterialPolymer/DNA Ratio (w/w)Particle Size (nm)Zeta Potential (mV)Reference
PAMAM-PEHA DendronPlasmid DNANot Specified<150Not Specified[4]
Alkylcarboxylate-grafted PAMAM G4Plasmid DNANot Specified~140Positive[5]

Table 2: In Vitro Transfection Efficiency and Cytotoxicity of PEHA-Based Vectors

Vector CompositionCell LineTransfection Efficiency (%)Cell Viability (%)Assay MethodReference
PAMAM-PEHA DendronB16 F10, Neuro2AHighest among tested oligoamines>90%Not Specified
EGF-PEG-PAMAM-PEHAHuH-710-fold higher than non-targetedNot SpecifiedNot Specified[1][3]
Biodegradable PEIs (general)HEK cellsup to ~70%>90%EGFP, Propidium Iodide[6]

Note: Data is often presented qualitatively or in comparison to other vectors in the literature, making direct quantitative comparisons challenging.

Experimental Protocols

Protocol 1: Formulation of PAMAM-PEHA Dendron Polyplexes

This protocol describes the synthesis of PEHA-modified PAMAM dendrons and their subsequent formulation into polyplexes with plasmid DNA.

Materials:

  • Propargyl amine cored PAMAM dendrons with ester ends (synthesized as per literature)

  • This compound (PEHA)

  • Anhydrous methanol (B129727)

  • Dialysis tubing (MWCO 1.0 kDa)

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP)

  • Nuclease-free water

  • HEPES buffer (10 mM, pH 7.2)

Procedure:

  • Synthesis of PAMAM-PEHA Dendron: a. Dissolve 100 mg of PAMAM dendron (G3.5) in 10 mL of anhydrous methanol. b. In a separate flask, prepare a solution of PEHA in methanol at a 50-fold molar excess relative to the ester groups on the PAMAM dendron. c. Add the PAMAM dendron solution dropwise to the stirring PEHA solution. d. Allow the amidation reaction to proceed for three days at room temperature. e. Purify the resulting PAMAM-PEHA dendron by dialysis against nuclease-free water for 24 hours using a 1.0 kDa MWCO dialysis membrane. f. Lyophilize the purified product to obtain a powder.

  • Polyplex Formation: a. Prepare a stock solution of the lyophilized PAMAM-PEHA dendron in nuclease-free water. b. Dilute the plasmid DNA to a concentration of 200 µg/mL in 10 mM HEPES buffer (pH 7.2). c. In a microcentrifuge tube, add a calculated volume of the PAMAM-PEHA stock solution to an equal volume of the diluted plasmid DNA while vortexing to achieve the desired polymer-to-DNA weight ratio. d. Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable polyplexes.

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol outlines a general procedure for transfecting mammalian cells with PEHA-based polyplexes.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, or a cell line relevant to the research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • 6-well tissue culture plates

  • PEHA-based polyplexes (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. The day before transfection, seed the mammalian cells in a 6-well plate at a density that will result in 80-90% confluency on the day of transfection. b. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: a. On the day of transfection, gently wash the cells with PBS. b. Replace the medium with serum-free medium. c. Add the prepared PEHA-based polyplex solution dropwise to each well. d. Gently rock the plate to ensure even distribution of the polyplexes. e. Incubate the cells with the polyplexes for 4-6 hours at 37°C. f. After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium. g. Incubate the cells for 24-48 hours before assessing transfection efficiency and cytotoxicity.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of PEHA-based gene delivery vectors.

Materials:

  • Cells transfected with PEHA-based polyplexes in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution

  • Microplate reader

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and transfect with varying concentrations of PEHA-based polyplexes as described in Protocol 2. Include untreated cells as a negative control. b. Incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7] c. After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] d. Gently shake the plate for 15 minutes to ensure complete solubilization.[8] e. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][9]

  • Data Analysis: a. Calculate cell viability as a percentage of the absorbance of the untreated control cells. b. Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100.

Protocol 4: Quantification of Transfection Efficiency using GFP and Flow Cytometry

This protocol details the measurement of transfection efficiency using a green fluorescent protein (GFP) reporter gene and flow cytometry.

Materials:

  • Cells transfected with a GFP-expressing plasmid using a PEHA-based vector

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Harvesting: a. 24-48 hours post-transfection, wash the cells with PBS. b. Detach the cells from the plate using Trypsin-EDTA. c. Resuspend the cells in complete medium to inactivate the trypsin. d. Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer equipped with a laser for GFP excitation (e.g., 488 nm). b. Gate the cell population based on forward and side scatter to exclude debris. c. Measure the fluorescence intensity in the appropriate channel for GFP. d. Use untransfected cells as a negative control to set the gate for GFP-positive cells. e. The percentage of cells within the GFP-positive gate represents the transfection efficiency.

Visualization of Mechanisms and Workflows

Signaling Pathways and Cellular Uptake

The cellular uptake of PEHA-based polyplexes is thought to occur primarily through endocytosis. The exact pathway can be cell-type dependent but often involves clathrin-mediated or caveolae-mediated endocytosis.

G Cellular Uptake and Endosomal Escape of PEHA Polyplexes cluster_extracellular Extracellular Space cluster_cell Cell PEHA_Polyplex PEHA-DNA Polyplex (Cationic) Endocytosis Endocytosis (Clathrin/Caveolae-mediated) PEHA_Polyplex->Endocytosis Binding Cell_Membrane Cell Membrane (Anionic) Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription

Caption: Cellular uptake and trafficking of PEHA-based gene delivery vectors.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for using PEHA-based vectors for in vitro gene delivery.

G Experimental Workflow for PEHA-Mediated Gene Delivery Start Start Synthesis Synthesis of PEHA-based Vector Start->Synthesis Characterization Nanoparticle Characterization (Size, Zeta Potential) Synthesis->Characterization Polyplex_Formation Polyplex Formation (PEHA Vector + DNA) Synthesis->Polyplex_Formation Transfection In Vitro Transfection Polyplex_Formation->Transfection Cell_Culture Cell Seeding and Culture Cell_Culture->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation Analysis Analysis Incubation->Analysis Efficiency Transfection Efficiency (e.g., Flow Cytometry for GFP) Analysis->Efficiency Cytotoxicity Cytotoxicity Assay (e.g., MTT) Analysis->Cytotoxicity End End Efficiency->End Cytotoxicity->End G The Proton Sponge Effect Mechanism Endosome Polyplex in Endosome Proton_Pump V-ATPase Proton Pump (Pumps H+ into endosome) Endosome->Proton_Pump PEHA_Buffering PEHA Amines Buffer Protons (Prevent pH drop) Proton_Pump->PEHA_Buffering Chloride_Influx Increased Influx of Cl- ions PEHA_Buffering->Chloride_Influx Osmotic_Swelling Osmotic Swelling of Endosome Chloride_Influx->Osmotic_Swelling Rupture Endosomal Rupture Osmotic_Swelling->Rupture Release Release of Polyplex into Cytoplasm Rupture->Release

References

Application Notes and Protocols for Rare Earth Element Recovery using Pentaethylenehexamine-Modified Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the modification of activated carbon with pentaethylenehexamine (PEHA) for the enhanced recovery of rare earth elements (REEs) from aqueous solutions. The information is intended for researchers and scientists in materials science, environmental chemistry, and professionals in fields where REE recovery is critical.

Introduction

Rare earth elements (REEs) are a group of 17 chemically similar metallic elements that are crucial for numerous high-technology applications, including permanent magnets, batteries, and electronics. The increasing demand and supply risks associated with REEs have spurred research into efficient recovery and recycling methods. Adsorption using functionalized materials is a promising approach for REE recovery from waste streams, such as waste from electrical and electronic equipment (WEEE).[1][2]

Activated carbon (AC) is a widely used adsorbent due to its high surface area and porosity.[3][4] However, its affinity for REEs can be significantly enhanced through surface modification. Modification with this compound (PEHA), a molecule rich in amine functional groups, has been shown to improve the adsorption capacity of activated carbon for REEs by introducing strong coordination sites.[3][1][2][4] This document outlines the synthesis of PEHA-modified activated carbon (MAC), its characterization, and the protocol for REE recovery.

Data Presentation

The following tables summarize the quantitative data on the adsorption performance of unmodified activated carbon (AC) and this compound-modified activated carbon (MAC) for various rare earth elements.

Table 1: Comparison of Adsorption Parameters for Yttrium (Y), Neodymium (Nd), and Lanthanum (La) on AC and MAC

AdsorbentRare Earth ElementLangmuir Maximum Adsorption Capacity (q_max) (mg/g)Freundlich Intensity Parameter (1/n)
ACYttrium (Y)2.770.65
MACYttrium (Y)11.210.39
ACNeodymium (Nd)4.480.60
MACNeodymium (Nd)12.110.35
ACLanthanum (La)5.250.58
MACLanthanum (La)14.230.32

Data derived from studies on synthetic mono-ionic solutions.[1][2]

Table 2: Influence of pH on REE Removal Efficiency

Adsorbent TypepHREE ConcentrationRemoval Efficiency (%)
Bio-sorbent1.54HighLow
Bio-sorbent4.24Low70-100
Bio-sorbent4.24High30-40

Note: This data is for a bio-based sorbent and indicates the general trend of pH influence on REE adsorption, which is expected to be similar for MAC.[5]

Experimental Protocols

Synthesis of this compound-Modified Activated Carbon (MAC)

This protocol details the wet impregnation method for modifying activated carbon with PEHA.[4][6]

Materials:

  • Powdered Activated Carbon (AC)

  • This compound (PEHA)

  • Methanol (B129727)

  • Deionized Water

  • Jacketed reactor with a stirrer

  • Drying oven

Procedure:

  • Prepare an aqueous solution of PEHA. A typical procedure involves dissolving the desired amount of PEHA in deionized water to create a solution with a pH of approximately 11.[4]

  • Alternatively, dissolve the appropriate amount of PEHA in methanol with stirring at 40 °C for 30 minutes.[6]

  • Add a known quantity of powdered activated carbon to the PEHA solution in a jacketed reactor.

  • Stir the mixture at a constant speed (e.g., 500 rpm) and maintain a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 90 minutes).[4]

  • After stirring, filter the mixture to separate the solid modified activated carbon.

  • Wash the resulting solid material repeatedly with deionized water until the pH of the wash water is neutral.

  • Dry the washed PEHA-modified activated carbon (MAC) in an oven at a specific temperature (e.g., 75 °C or 120 °C) for a sufficient time (e.g., 8 hours or overnight) to remove any residual solvent.[6][7]

Batch Adsorption Experiments for REE Recovery

This protocol describes the methodology for evaluating the adsorption of REEs onto the prepared MAC in a batch system.[5][8]

Materials:

  • PEHA-modified activated carbon (MAC)

  • Stock solutions of rare earth elements (e.g., Y³⁺, Nd³⁺, La³⁺) of known concentration

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment

  • Erlenmeyer flasks (250 mL)

  • Mechanical shaker

  • pH meter

  • Syringe filters

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for REE concentration analysis

Procedure:

  • Prepare a series of REE solutions with varying initial concentrations by diluting the stock solution with deionized water.

  • For each experiment, add a precise amount of MAC adsorbent (e.g., 0.1 g) to a 250 mL Erlenmeyer flask containing a known volume of the REE solution (e.g., 50 mL).[5]

  • Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH. A pH of around 4.24 has been shown to be effective for REE adsorption.[5]

  • Place the flasks on a mechanical shaker and agitate at a constant speed (e.g., 760 ± 5 rpm) and room temperature for a predetermined contact time (e.g., 60 minutes) to reach equilibrium.[5]

  • After agitation, separate the adsorbent from the solution by filtration using a syringe filter.

  • Determine the final concentration of the REE in the filtrate using ICP-OES or AAS.

  • Calculate the amount of REE adsorbed per unit mass of the adsorbent (q_e, in mg/g) using the following equation:

    q_e = (C_0 - C_e) * V / m

    where:

    • C_0 is the initial REE concentration (mg/L)

    • C_e is the equilibrium REE concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • Calculate the removal efficiency (%) using the following equation:

    Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100

Desorption (Release) of REEs

This protocol outlines the procedure for releasing the adsorbed REEs from the MAC, allowing for adsorbent regeneration and REE recovery. The release mechanism is based on protonation and cation exchange.[3][1][2]

Materials:

  • REE-loaded MAC from the adsorption experiment

  • Acidic solution (e.g., 0.1 M HCl or H₂SO₄)

  • Erlenmeyer flasks

  • Mechanical shaker

Procedure:

  • After the adsorption experiment, separate the REE-loaded MAC from the solution.

  • Wash the loaded adsorbent with deionized water to remove any unadsorbed REE solution.

  • Place the washed, REE-loaded MAC into a flask containing a known volume of the acidic solution.

  • Agitate the mixture for a specific period to facilitate the desorption of the REEs.

  • Separate the regenerated MAC from the eluate (acidic solution containing the desorbed REEs).

  • Analyze the concentration of REEs in the eluate to determine the desorption efficiency.

  • The regenerated MAC can be washed and dried for reuse in subsequent adsorption cycles.

Visualizations

Synthesis of PEHA-Modified Activated Carbon

Synthesis_Workflow cluster_synthesis Synthesis of PEHA-Modified Activated Carbon (MAC) AC Activated Carbon (AC) Mixing Mixing & Stirring (e.g., 30°C, 90 min) AC->Mixing PEHA_sol PEHA Solution (aq. or methanol) PEHA_sol->Mixing Filtration Filtration Mixing->Filtration Washing Washing (with DI water) Filtration->Washing Drying Drying (e.g., 75°C) Washing->Drying MAC PEHA-Modified Activated Carbon (MAC) Drying->MAC

Caption: Workflow for the synthesis of PEHA-modified activated carbon.

Adsorption and Desorption Mechanism

Adsorption_Desorption_Mechanism cluster_adsorption Adsorption of Rare Earth Elements cluster_desorption Desorption (Release) of Rare Earth Elements MAC_surface MAC Surface (-NH2, -NH- groups) Coordination Coordination Bonding MAC_surface->Coordination REE_ion REE³⁺ (in solution) REE_ion->Coordination Adsorbed_REE REE³⁺ Adsorbed on MAC Coordination->Adsorbed_REE Adsorbed_REE_des REE³⁺ Adsorbed on MAC Protonation Protonation & Cation Exchange Adsorbed_REE_des->Protonation Protons H⁺ (from acid) Protons->Protonation Released_REE REE³⁺ (in solution) Protonation->Released_REE Regenerated_MAC Regenerated MAC (-NH3⁺, -NH2⁺- groups) Protonation->Regenerated_MAC

Caption: Proposed mechanism for REE adsorption and desorption on MAC.

References

Application Notes and Protocols for Polymer Synthesis via Reaction of Pentaethylenehexamine with Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of polymers derived from the reaction of pentaethylenehexamine (PEHA) with epoxides. This process, commonly known as curing, transforms liquid epoxy resins into rigid, three-dimensional thermoset networks with robust mechanical, thermal, and chemical properties. The information herein is intended to guide researchers in the controlled synthesis and thorough evaluation of these versatile polymers.

Introduction

This compound (PEHA) is a linear aliphatic polyamine with six amine groups, making it a highly effective curing agent for epoxy resins.[1] The reaction between the amine groups of PEHA and the epoxide rings of an epoxy resin, such as the widely used Diglycidyl ether of bisphenol A (DGEBA), is a nucleophilic ring-opening addition polymerization.[2] This cross-linking reaction creates a densely cross-linked polymer network, resulting in a material with high mechanical strength, thermal stability, and chemical resistance.[1] The final properties of the cured polymer can be tailored by controlling the stoichiometry of the reactants and the curing conditions.

Reaction Mechanism and Stoichiometry

The curing process involves the reaction of the primary and secondary amines of PEHA with the terminal epoxy groups of the epoxy resin. Each primary amine group contains two active hydrogens, and each secondary amine group has one active hydrogen, all of which can react with an epoxy ring.

The stoichiometry of the reaction is a critical parameter that dictates the extent of cross-linking and, consequently, the final properties of the polymer. The optimal stoichiometric ratio is typically calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the epoxy resin.[2]

Stoichiometric Calculation:

The parts by weight of the amine curing agent per 100 parts of epoxy resin (phr) can be calculated using the following formula:

phr = (AHEW / EEW) x 100

  • AHEW of PEHA (C10H28N6, Molar Mass ≈ 232.37 g/mol ): PEHA has 2 primary amine groups (2 x 2 active hydrogens) and 4 secondary amine groups (4 x 1 active hydrogen), totaling 8 active hydrogens. Therefore, AHEW = 232.37 g/mol / 8 = 29.05 g/eq.

  • EEW of DGEBA: This value is typically provided by the manufacturer and is in the range of 170-190 g/eq. For this protocol, we will assume an EEW of 187 g/eq.

Example Calculation:

phr of PEHA = (29.05 g/eq / 187 g/eq) x 100 ≈ 15.5 parts by weight of PEHA per 100 parts of DGEBA resin.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of a PEHA-cured epoxy polymer.

Polymer Synthesis

This protocol describes the preparation of a PEHA-cured DGEBA polymer at the stoichiometric ratio.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) resin (EEW ~187 g/eq)

  • This compound (PEHA) (AHEW ~29.05 g/eq)

  • Acetone (B3395972) (optional, for viscosity reduction)

  • Glass beakers or disposable plastic cups

  • Mechanical stirrer or spatula

  • Vacuum oven or desiccator

  • Molds (e.g., silicone or aluminum)

Procedure:

  • Resin Preparation: Preheat the DGEBA resin to approximately 60 °C to reduce its viscosity for easier handling and mixing.

  • Stoichiometric Measurement: Weigh 100 g of the preheated DGEBA resin into a clean, dry beaker. In a separate container, weigh 15.5 g of PEHA.

  • Mixing: Slowly add the PEHA to the DGEBA resin while continuously stirring with a mechanical stirrer or spatula. Continue mixing for 10-15 minutes to ensure a homogeneous mixture. If the viscosity is too high, a small amount of acetone can be added, but this should be done in a well-ventilated fume hood.

  • Degassing: Place the mixture in a vacuum oven at 60-70 °C for approximately 20 minutes, or until all entrapped air bubbles are removed.

  • Casting: Carefully pour the degassed mixture into preheated molds.

  • Curing: Transfer the molds to an oven and cure at 100 °C for 2 hours, followed by a post-curing step at 150 °C for 3 hours to ensure complete reaction and optimal properties.

  • Cooling: Allow the cured polymer to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

  • Demolding: Once cooled, carefully remove the polymer samples from the molds.

Characterization Protocols

A. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and the residual heat of cure.

Procedure:

  • Prepare a small sample (5-10 mg) of the cured polymer.

  • Place the sample in an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Cool the sample to room temperature and then perform a second heating scan under the same conditions.

  • The Tg is determined from the midpoint of the transition in the second heating scan. The residual heat of cure can be determined by integrating the exothermic peak in the first heating scan.

B. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the cured polymer.[3]

Procedure:

  • Place a small sample (10-15 mg) of the cured polymer in a TGA pan.

  • Heat the sample from room temperature to 800 °C at a heating rate of 20 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • The onset of decomposition and the char yield at high temperatures are key parameters to determine thermal stability.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to monitor the progress of the curing reaction by observing the disappearance of the characteristic absorption bands of the epoxy and amine groups.[4]

Procedure:

  • Acquire an FTIR spectrum of the uncured DGEBA/PEHA mixture.

  • Acquire FTIR spectra of the polymer at different stages of the curing process (e.g., after the initial 2-hour cure and after the final post-cure).

  • Monitor the decrease in the intensity of the epoxy group absorption band (around 915 cm⁻¹) and the primary amine N-H bending vibration (around 1600 cm⁻¹).[5] The appearance of a broad hydroxyl (-OH) band (around 3400 cm⁻¹) indicates the ring-opening reaction.[5]

Mechanical properties should be evaluated according to ASTM standards.[1]

  • Tensile Properties (ASTM D638): Determine the tensile strength, modulus, and elongation at break using a universal testing machine.

  • Flexural Properties (ASTM D790): Measure the flexural strength and modulus.

  • Impact Strength (ASTM D256): Evaluate the material's toughness using an Izod or Charpy impact tester.

Data Presentation

The following tables summarize typical quantitative data for a PEHA-cured DGEBA polymer synthesized according to the provided protocol.

Table 1: Thermal Properties

PropertyValue
Glass Transition Temperature (Tg)120-140 °C
Onset of Decomposition (T-onset)~350 °C
Temperature at 5% Weight Loss (T5%)~370 °C
Char Yield at 800 °C15-20 %

Table 2: Mechanical Properties

PropertyValue
Tensile Strength70-90 MPa
Tensile Modulus2.5-3.5 GPa
Elongation at Break3-5 %
Flexural Strength100-130 MPa
Flexural Modulus3.0-4.0 GPa
Izod Impact Strength0.4-0.6 J/cm

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product PEHA This compound (PEHA) (Primary/Secondary Amines) Mixing Mixing & Degassing PEHA->Mixing Epoxide Epoxy Resin (e.g., DGEBA) (Epoxide Rings) Epoxide->Mixing Curing Thermal Curing (Cross-linking) Mixing->Curing Heat Polymer Cross-linked Thermoset Polymer Curing->Polymer Forms 3D Network

Caption: Reaction workflow for PEHA-epoxy polymer synthesis.

Experimental_Workflow start Start resin_prep 1. Resin Preparation (Preheat DGEBA to 60°C) start->resin_prep weighing 2. Stoichiometric Weighing (DGEBA and PEHA) resin_prep->weighing mixing 3. Mixing (10-15 min) weighing->mixing degassing 4. Degassing (Vacuum oven at 60-70°C) mixing->degassing casting 5. Casting into Molds degassing->casting curing 6. Curing Schedule (100°C for 2h, then 150°C for 3h) casting->curing cooling 7. Slow Cooling curing->cooling demolding 8. Demolding cooling->demolding characterization 9. Characterization (DSC, TGA, FTIR, Mechanical) demolding->characterization end End characterization->end

Caption: Detailed experimental workflow for polymer synthesis.

References

Application Notes and Protocols: Pentaethylenehexamine in the Preparation of Ion Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylenehexamine (PEHA) is a versatile polyamine that serves as a crucial building block in the synthesis of high-performance ion exchange resins.[1] Its linear structure, featuring multiple primary and secondary amine groups, provides numerous sites for cross-linking and functionalization, leading to resins with high ion exchange capacities and selectivity for various metal ions. These characteristics make PEHA-based resins particularly valuable in applications ranging from water treatment and environmental remediation to the purification of pharmaceuticals and the recovery of precious metals.[2]

This document provides detailed application notes and experimental protocols for the preparation and utilization of ion exchange resins incorporating this compound.

Data Presentation: Performance of PEHA-Based Ion Exchange Resins

The performance of ion exchange resins is quantified by several parameters, including ion exchange capacity and adsorption capacity for specific ions. The following tables summarize the performance of various polyamine-based resins, including those functionalized with this compound, in the removal of different metal ions.

Table 1: Ion Exchange and Adsorption Capacities of Polyamine-Based Resins

Resin TypeTarget IonIon Exchange/Adsorption CapacityReference
Phenol & Tetraethylenepentamine/Formaldehyde Resin-9.97 meq/g (Total Exchange Capacity)[3]
Tetraethylenepentamine/Epichlorohydrin (B41342) Resin-9.5 meq/g (Total Exchange Capacity)[3]
Melamine/Guanidine/Formaldehyde ResinCu2+, Ni2+5.23 meq/g (Total Exchange Capacity)[3]
Polystyrene-PEHA (Ps-PEHA)UO₂²⁺256.21 mg/g[4]
Cation-Exchange Resin (Type 110-H) Mixed PES MembraneHg²⁺361.79 mg/g[5]
Cation-Exchange Resin (Type 110-H) Mixed PES MembranePb²⁺364.33 mg/g[5]
Cation-Exchange Resin (Type 110-H) Mixed PES MembraneCu²⁺94.75 mg/g[5]
Amberlite IRA400Cr(VI)49.02 mg/g[6]
Amberlite C100Pb(II)75.19 mg/g[6]
Amberlite C100Cu(II)58.07 mg/g[6]

Experimental Protocols

Protocol 1: Synthesis of PEHA-Based Ion Exchange Resin via Polycondensation with Epichlorohydrin

This protocol describes the synthesis of a weakly basic anion exchange resin through the polycondensation of this compound with epichlorohydrin. This method is adapted from procedures for similar polyethylene (B3416737) polyamines.[3]

Materials:

  • This compound (PEHA)

  • Epichlorohydrin (ECH)

  • o-Dichlorobenzene

  • Xylene

  • Deionized water

Equipment:

  • Reaction kettle with a stirrer, thermometer, and dropping funnel

  • Heating mantle

  • Suspension polymerization apparatus

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Preparation of the Pre-polymer Slurry:

    • In the reaction kettle, prepare an aqueous solution of this compound.

    • Slowly add epichlorohydrin to the PEHA solution while maintaining the temperature between 28-30°C. The recommended molar ratio is approximately 1 mole of PEHA to 3 moles of ECH.

    • After the addition is complete, heat the mixture to 50°C and maintain for 1-1.5 hours with continuous stirring to form a viscous slurry.

  • Suspension Polymerization:

    • Prepare a dispersion medium consisting of a mixture of o-dichlorobenzene and xylene in the suspension polymerization apparatus.

    • Heat the dispersion medium to the desired polymerization temperature.

    • Add the pre-polymer slurry to the dispersion medium with vigorous stirring to form suspended droplets.

    • Continue the polymerization for a specified time until solid resin beads are formed.

  • Washing and Drying:

    • After the reaction is complete, cool the mixture and separate the resin beads by filtration using a Buchner funnel.

    • Wash the resin beads sequentially with an appropriate solvent (e.g., ethanol) to remove any unreacted monomers and the dispersion medium, followed by deionized water until the washings are neutral.

    • Dry the washed resin beads in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Resin

1. Determination of Ion Exchange Capacity (IEC):

  • Total Wet Volume Capacity (TVC): This measures the total number of functional groups per unit volume of the swollen resin.

    • A known volume of the pre-conditioned resin (in a specific ionic form, e.g., Cl⁻ for anion exchangers) is placed in a column.

    • A solution of a displacing ion (e.g., a strong base for anion exchangers) is passed through the column to elute the original ions.

    • The concentration of the eluted ions in the effluent is determined by titration.

    • The TVC is calculated in equivalents per liter (eq/L) of resin.

  • Dry Weight Capacity (DWC): This measures the number of functional groups per unit mass of the dry resin.

    • A known weight of the dry resin is subjected to the same ion exchange procedure as for TVC.

    • The DWC is calculated in milliequivalents per gram (meq/g) of dry resin.

2. Spectroscopic and Thermal Analysis:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the resin structure.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the resin.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the resin beads.

Protocol 3: Evaluation of Metal Ion Adsorption

This protocol outlines a batch adsorption experiment to determine the resin's capacity for removing a specific metal ion from an aqueous solution.

Procedure:

  • Prepare stock solutions of the target metal ion (e.g., Cu²⁺, Pb²⁺, Cr⁶⁺) of known concentrations.

  • Accurately weigh a specific amount of the dry resin and place it into a series of flasks.

  • Add a known volume of the metal ion solutions of varying initial concentrations to each flask.

  • Adjust the pH of the solutions to the desired value, as pH can significantly influence adsorption.

  • Agitate the flasks on a shaker at a constant temperature for a predetermined time to reach equilibrium.

  • After equilibration, filter the solutions to separate the resin.

  • Analyze the final concentration of the metal ion in the filtrate using appropriate analytical techniques (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).

  • Calculate the amount of metal ion adsorbed per unit mass of the resin (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

    • qₑ is the adsorption capacity at equilibrium (mg/g)

    • C₀ is the initial metal ion concentration (mg/L)

    • Cₑ is the equilibrium metal ion concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the resin (g)

Protocol 4: Resin Regeneration

The ability to regenerate and reuse ion exchange resins is crucial for their economic viability.

Procedure for a Weakly Basic Anion Exchange Resin:

  • Backwash: Backwash the exhausted resin column with water to remove any suspended solids and to reclassify the resin beads.

  • Regenerant Injection: Pass a solution of a strong base, such as sodium hydroxide (B78521) (NaOH), through the resin bed. The hydroxide ions will displace the adsorbed anions from the resin's functional groups.

  • Displacement Rinse: Slowly rinse the resin bed with water to push the remaining regenerant solution through the column.

  • Final Rinse: Rinse the resin with deionized water at the normal service flow rate until the effluent quality (e.g., pH and conductivity) is close to that of the influent rinse water.

Visualizations

Synthesis of PEHA-Epichlorohydrin Ion Exchange Resin

G PEHA This compound (PEHA) Prepolymer Viscous Pre-polymer Slurry PEHA->Prepolymer 1. Polycondensation (50°C) ECH Epichlorohydrin (ECH) ECH->Prepolymer ResinBeads Solid Resin Beads Prepolymer->ResinBeads 2. Suspension Polymerization DispersionMedium Dispersion Medium (o-Dichlorobenzene/Xylene) DispersionMedium->ResinBeads Washing Washing (Ethanol, DI Water) ResinBeads->Washing 3. Filtration Drying Drying (Vacuum Oven) Washing->Drying FinalResin PEHA-Based Ion Exchange Resin Drying->FinalResin

Caption: Synthesis of PEHA-based ion exchange resin.

Mechanism of Anion Exchange

G cluster_resin Resin Matrix Resin R-NH₂⁺ Exchanged_Resin R-NH₂⁺Anion⁻ Resin->Exchanged_Resin Adsorption Anion_in_Solution Anion⁻ Anion_in_Solution->Exchanged_Resin Counter_Ion OH⁻ Counter_Ion->Resin Exchanged_Resin->Resin Regeneration

Caption: Anion exchange mechanism on a PEHA-based resin.

Experimental Workflow for Resin Evaluation

G Start Start Synthesis Resin Synthesis (Protocol 1) Start->Synthesis Characterization Characterization (Protocol 2) Synthesis->Characterization Adsorption Adsorption Studies (Protocol 3) Synthesis->Adsorption DataAnalysis Data Analysis Characterization->DataAnalysis Regeneration Regeneration (Protocol 4) Adsorption->Regeneration Adsorption->DataAnalysis Regeneration->Adsorption Reuse Regeneration->DataAnalysis End End DataAnalysis->End

Caption: Workflow for resin synthesis and evaluation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Pentaethylenehexamine synthesis to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for Pentaethylenehexamine (PEHA) synthesis to improve yield and purity.

Troubleshooting Guide: Common Issues in PEHA Synthesis

Low product yield and the formation of undesired byproducts are common challenges in the synthesis of PEHA. This guide addresses specific issues with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Troubleshooting Steps
Low Overall Yield - Suboptimal reaction temperature.- Incorrect reactant molar ratio.- Inefficient catalyst activity or concentration.- Insufficient reaction time.- Temperature Optimization: Systematically vary the reaction temperature within the recommended range (e.g., 150-250°C) to find the optimal point for PEHA formation versus byproduct generation.- Reactant Ratio Adjustment: Experiment with different molar ratios of the amine and the alkylating or condensing agent. An excess of the amine starting material can often favor the formation of higher polyamines.- Catalyst Screening: If using a catalyst, screen different types (e.g., Group IVB metal oxides) and concentrations to identify the most effective one. Ensure the catalyst is not poisoned or deactivated.- Time Study: Monitor the reaction progress over time to determine the point of maximum PEHA concentration before significant byproduct formation occurs.
High Levels of Cyclic Byproducts (e.g., Piperazines) - High reaction temperatures favoring intramolecular cyclization.- Dilute reaction conditions.- Lower Reaction Temperature: Operate at the lower end of the effective temperature range to disfavor the intramolecular cyclization reactions that lead to cyclic byproducts.[1]- Increase Reactant Concentration: Higher concentrations of reactants can favor intermolecular reactions, leading to the formation of linear polyamines over cyclic ones.[1]
Formation of Branched Isomers - Use of branched starting materials.- Isomerization reactions at high temperatures.- Starting Material Purity: Ensure the purity of the starting materials. For example, when using N,N'-bis(2-hydroxyethyl)ethylenediamine, a higher yield of linear PEHA is expected.[2]- Temperature Control: Avoid excessively high temperatures that can promote rearrangement and isomerization.
Incomplete Reaction - Insufficient catalyst activity.- Low reaction temperature or pressure.- Short reaction time.- Catalyst Evaluation: Verify the activity of the catalyst. Consider increasing the catalyst loading after careful evaluation of its impact on selectivity.- Parameter Adjustment: Gradually increase the reaction temperature and/or pressure (in cases of gas-phase reactants) to enhance the reaction rate.- Extended Reaction Time: Increase the reaction duration and monitor for completion using appropriate analytical techniques (e.g., GC-MS, HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (PEHA)?

A1: The main industrial synthesis routes for PEHA and other linear polyethyleneamines involve:

  • Reaction of Ethylenediamine (B42938) (EDA) with 1,2-Dichloroethane (B1671644) (DCE): This is a classical method where EDA is alkylated with DCE. Careful control of the molar ratio of reactants is crucial to favor the formation of higher polyamines like PEHA over smaller ones or cyclic byproducts. A large excess of the diamine is typically used to increase the selectivity towards the desired product.

  • Condensation of Amino Compounds: This method involves the reaction of an amino compound, such as an ethanolamine, in the presence of a condensation catalyst. For instance, a high yield of PEHA can be achieved by condensing an amino compound in the presence of a Group IVB metal oxide or a Group VIB metal-containing substance as a catalyst.[2]

  • Reductive Amination: This route can involve the reaction of aldehydes with ammonia (B1221849) and hydrogen in the presence of a catalyst. While versatile for amine synthesis, achieving high selectivity for a specific long-chain polyamine like PEHA can be challenging.

Q2: How does temperature affect the yield and selectivity of PEHA synthesis?

A2: Temperature is a critical parameter. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to a decrease in selectivity by promoting side reactions such as the formation of cyclic byproducts (e.g., piperazine (B1678402) derivatives) and branched isomers.[3] It is essential to find an optimal temperature that provides a reasonable reaction rate while minimizing the formation of these impurities. For some condensation reactions, a temperature range of 150°C to 250°C is often employed.

Q3: What is the role of the reactant molar ratio in controlling the product distribution?

A3: The molar ratio of the reactants is a key factor in determining the distribution of the resulting polyamines. In the reaction of ethylenediamine with 1,2-dichloroethane, for example, a higher ratio of ethylenediamine to 1,2-dichloroethane favors the formation of higher molecular weight linear polyamines like PEHA. Conversely, a lower ratio can lead to a higher proportion of smaller polyamines and an increased likelihood of cyclization.

Q4: What types of catalysts are effective for PEHA synthesis?

A4: For the condensation route to PEHA, solid acid catalysts are often employed. Specifically, Group IVB metal oxides (such as zirconia and titania) and Group VIB metal-containing substances have been shown to be effective condensation catalysts.[2] The choice of catalyst can significantly influence both the reaction rate and the selectivity towards the desired linear PEHA.

Q5: How can the formation of cyclic byproducts be minimized?

A5: The formation of cyclic byproducts, primarily piperazine derivatives, is a common issue in polyamine synthesis. To minimize their formation, the following strategies can be employed:

  • Control Reaction Temperature: Operate at lower temperatures to reduce the rate of intramolecular cyclization reactions.[1]

  • Adjust Reactant Concentrations: Use higher reactant concentrations to favor intermolecular reactions that lead to linear chains.[1]

  • Optimize Reactant Molar Ratios: A significant excess of the amine reactant can help to suppress cyclization.

Experimental Protocols

While specific, detailed industrial protocols are proprietary, a general laboratory-scale procedure for the synthesis of polyamines via the dichloroethane route is outlined below. Note: This is a generalized procedure and requires optimization for specific equipment and desired outcomes.

Synthesis of Polyethyleneamines from Ethylenediamine and 1,2-Dichloroethane

  • Reactor Setup: A high-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for reactants is required.

  • Reactant Charging: Charge the reactor with ethylenediamine. The molar ratio of ethylenediamine to 1,2-dichloroethane should be high (e.g., 10:1 or greater) to favor the formation of higher polyamines.

  • Reaction Initiation: Seal the reactor and begin stirring. Heat the reactor to the desired temperature (e.g., 100-150°C).

  • Dichloroethane Addition: Slowly feed 1,2-dichloroethane into the reactor over a period of several hours. The slow addition helps to maintain a high local concentration of ethylenediamine, which promotes the formation of linear chains.

  • Reaction: After the addition is complete, maintain the reaction temperature and pressure for a set period to allow for the reaction to proceed to the desired conversion.

  • Workup: After cooling the reactor, the product mixture will contain a mixture of polyethyleneamines, unreacted ethylenediamine, and hydrochloride salts. The unreacted ethylenediamine is typically recovered by distillation. The polyamine hydrochlorides are then neutralized with a base (e.g., sodium hydroxide) to liberate the free amines.

  • Purification: The final mixture of free amines is separated by fractional distillation under vacuum to isolate the different polyamine fractions, including PEHA.

Data Presentation

The following table illustrates the conceptual effect of key reaction parameters on the yield of PEHA. The data presented here is for illustrative purposes to guide optimization experiments, as specific values are highly dependent on the exact reaction system and conditions.

Parameter Range/Value Effect on PEHA Yield Effect on Selectivity (vs. Byproducts)
Temperature (°C) 150ModerateHigh
200HighModerate
250Decreasing (due to side reactions)Low
EDA:DCE Molar Ratio 5:1LowLow
10:1ModerateModerate
20:1HighHigh
Catalyst Conc. (wt%) 1ModerateHigh
5HighModerate
10High (potential for side reactions)Potentially Lower

Visualizations

Logical Workflow for Optimizing PEHA Synthesis

G Workflow for PEHA Synthesis Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimentation & Analysis cluster_2 Phase 3: Optimization & Validation A Define Synthesis Route (e.g., DCE or Condensation) B Select Key Parameters (Temp, Ratio, Catalyst) A->B C Design of Experiments (e.g., Factorial Design) B->C D Perform Synthesis Experiments C->D E Analyze Product Mixture (GC-MS, HPLC for Yield & Purity) D->E F Identify Optimal Conditions E->F G Validate at Larger Scale F->G H Final Protocol G->H

Caption: A logical workflow for the systematic optimization of this compound synthesis.

Signaling Pathway for Byproduct Formation

G Simplified Pathway of Byproduct Formation Reactants Amine + Alkylating Agent Linear_PEHA Linear PEHA (Desired Product) Reactants->Linear_PEHA Intermolecular Reaction (Favored by High Concentration) Cyclic_Byproduct Cyclic Byproducts (e.g., Piperazines) Reactants->Cyclic_Byproduct Intramolecular Cyclization (Favored by High Temperature & Dilution) Branched_Byproduct Branched Isomers Linear_PEHA->Branched_Byproduct Isomerization (High Temperature)

Caption: A diagram illustrating the competing reaction pathways leading to desired and undesired products.

References

Technical Support Center: Functionalization of Materials with Pentaethylenehexamine (PEHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for material functionalization using pentaethylenehexamine (PEHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEHA) and why is it used for material functionalization?

This compound (PEHA) is a linear polyamine with two primary and four secondary amine groups.[1] Its multiple nucleophilic sites make it a versatile ligand for functionalizing a wide range of materials, including nanoparticles, polymers, and resins. This functionalization can introduce a high density of amine groups, which can be used to alter surface properties (e.g., charge, hydrophilicity), chelate metal ions, or serve as anchor points for the covalent attachment of other molecules like drugs or targeting ligands.

Q2: What are the most common reactive groups on materials that are targeted for PEHA functionalization?

PEHA is typically used to react with electrophilic groups on a material's surface. The most common reactive partners include:

  • Epoxides: The amine groups of PEHA readily open epoxide rings in a nucleophilic substitution reaction. This is a common method for functionalizing epoxy-based resins and polymers.

  • Carboxylic Acids and Esters: PEHA can form amide bonds with carboxylic acids, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Alkyl Halides: The amine groups can displace halides in a nucleophilic substitution reaction (SN2 type) to form a new carbon-nitrogen bond.

  • Anhydrides: PEHA reacts with anhydrides to form amides.

Q3: How can I control the degree of functionalization and prevent uncontrolled cross-linking?

Due to its six amine groups, PEHA can lead to extensive cross-linking if the reaction conditions are not carefully controlled. Key strategies to manage the degree of functionalization include:

  • Stoichiometry: Using a large molar excess of PEHA relative to the reactive sites on the material will favor the attachment of individual PEHA molecules rather than cross-linking between material particles or polymer chains.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to limit the extent of reaction and reduce the likelihood of secondary reactions and cross-linking.

  • Protecting Groups: Although more complex, it is possible to selectively protect some of the amine groups on PEHA to control which ones are available for reaction. For instance, primary amines can be selectively protected in the presence of secondary amines under specific conditions.[2][3][4]

Q4: How can I characterize the successful functionalization of my material with PEHA?

Several analytical techniques can be employed to confirm and quantify PEHA functionalization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can identify the presence of characteristic amine-related peaks on the material surface after functionalization.[5][6][7][8]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide quantitative elemental and chemical state information. The high-resolution N1s spectrum is particularly useful for identifying the nitrogen species from PEHA on the surface.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For soluble materials or for analyzing the reaction products in solution, NMR can provide detailed structural information about the PEHA derivatives.

  • Colorimetric Assays: Simple and cost-effective methods like the ninhydrin (B49086) or Orange II assays can be used to quantify the number of accessible primary amine groups on the surface.

Troubleshooting Guides

This section addresses specific problems that may arise during the functionalization of materials with PEHA.

Problem 1: Low or No Functionalization

Symptoms:

  • No significant change in the FTIR spectrum after the reaction.

  • Absence of the N1s peak in the XPS spectrum of the treated material.

  • Negative result in a colorimetric assay for amine groups.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Material Surface The reactive groups on your material may be absent or have degraded. Ensure the surface is properly activated prior to functionalization (e.g., by creating epoxy or carboxyl groups).
Incorrect Reaction Conditions Optimize reaction parameters such as temperature, time, and solvent. PEHA is a viscous liquid, and ensuring good mixing and dispersion is crucial.
Inappropriate pH For reactions involving carboxylic acids, the pH needs to be carefully controlled. For EDC/NHS coupling, a two-step pH process is often recommended: activation at pH 4.5-6.0 and amine coupling at pH 7.0-8.5.[13]
Steric Hindrance The reactive sites on your material may be sterically inaccessible to the bulky PEHA molecule. Consider using a smaller linking molecule if direct functionalization is not feasible.
Problem 2: Uncontrolled Cross-linking and Aggregation

Symptoms:

  • Formation of insoluble gels or precipitates during the reaction.

  • Significant aggregation of nanoparticles observed by dynamic light scattering (DLS) or electron microscopy.

  • Broadening of peaks in NMR spectra of soluble polymers, indicating restricted motion.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Stoichiometry Use a large molar excess of PEHA to the reactive sites on the material. This statistically favors the reaction of a single amine group per PEHA molecule initially.
High Reaction Temperature or Long Reaction Time Reduce the reaction temperature and time to minimize the chances of multiple amine groups on a single PEHA molecule reacting with different material entities.
High Concentration of Reactants Perform the reaction at a lower concentration to reduce the probability of intermolecular cross-linking.
Problem 3: Undesired Side Reactions

Symptoms:

  • Presence of unexpected peaks in FTIR or NMR spectra.

  • Inconsistent product batches.

  • Lower than expected yield of the desired functionalized material.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reaction with Atmospheric CO2 PEHA can react with carbon dioxide to form carbamates.[14] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Intramolecular Cyclization PEHA can undergo intramolecular reactions. While often difficult to completely avoid, careful control of reaction conditions can minimize this.
Side Reactions with Coupling Agents (EDC/NHS) In EDC/NHS chemistry, the activated carboxylic acid can rearrange to an unreactive N-acylurea if the amine coupling is not efficient. Ensure the amine (PEHA) is added promptly after the activation step.[13]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data that can be expected during the characterization of PEHA-functionalized materials.

Table 1: Typical XPS N1s Binding Energies for PEHA-functionalized Surfaces

Nitrogen SpeciesTypical Binding Energy (eV)Reference
Primary/Secondary Amine (-NH2, -NH-)~399.5 - 400.5 eV[9][10][11]
Protonated Amine (-NH3+, -NH2+-)~401.0 - 402.0 eV[10]
Amide (-NH-C=O)~400.0 - 400.8 eV[9]

Note: Exact binding energies can vary depending on the specific material and the calibration of the XPS instrument.

Table 2: Comparison of Methods for Quantifying Surface Amine Groups

MethodPrincipleAdvantagesDisadvantages
XPS Quantifies nitrogen content on the surface.Provides elemental and chemical state information.Requires high vacuum; can be expensive.
FTIR-ATR Detects vibrational modes of N-H bonds.Non-destructive; relatively simple to perform.Generally semi-quantitative.
Ninhydrin Assay Colorimetric reaction with primary amines.Simple; cost-effective.Can be sensitive to reaction conditions; primarily detects primary amines.
Orange II Assay Colorimetric assay based on dye binding to primary amines.Sensitive and reliable for a wide range of amine densities.Less common than the ninhydrin assay.

Experimental Protocols

Protocol 1: Functionalization of Epoxy-Functionalized Silica (B1680970) Nanoparticles with PEHA
  • Material Preparation: Disperse 100 mg of epoxy-functionalized silica nanoparticles in 50 mL of anhydrous toluene (B28343) in a round-bottom flask. Sonicate for 15 minutes to ensure a homogeneous suspension.

  • Reaction Setup: Place the flask in an oil bath and equip it with a condenser and a nitrogen inlet.

  • Addition of PEHA: In a separate vial, dissolve 1 g of PEHA in 10 mL of anhydrous toluene. Add this solution dropwise to the nanoparticle suspension while stirring.

  • Reaction: Heat the mixture to 80°C and let it react for 24 hours under a nitrogen atmosphere with continuous stirring.

  • Purification: After the reaction, cool the mixture to room temperature. Centrifuge the nanoparticles and discard the supernatant. Wash the nanoparticles thoroughly by repeated centrifugation and redispersion in fresh toluene (3 times) and then ethanol (B145695) (2 times) to remove any unreacted PEHA.

  • Drying: Dry the functionalized silica nanoparticles under vacuum at 60°C overnight.

  • Characterization: Characterize the dried nanoparticles using FTIR and XPS to confirm the presence of amine groups.

Protocol 2: Functionalization of Carboxylated Polymer Surfaces with PEHA using EDC/NHS Chemistry
  • Surface Preparation: Clean the carboxylated polymer surface by sonicating in ethanol and then deionized water. Dry the surface with a stream of nitrogen.

  • Activation of Carboxyl Groups: Prepare a solution of 100 mM MES buffer at pH 5.5. Dissolve EDC and NHS in the MES buffer to final concentrations of 50 mM and 25 mM, respectively. Immediately immerse the polymer surface in this solution and incubate for 30 minutes at room temperature with gentle agitation.

  • Amine Coupling: Prepare a 10% (w/v) solution of PEHA in a 100 mM phosphate (B84403) buffer at pH 7.5.

  • Reaction: After the activation step, quickly rinse the polymer surface with the phosphate buffer and then immerse it in the PEHA solution. Let the reaction proceed for 2 hours at room temperature with gentle agitation.

  • Washing: After the reaction, extensively wash the polymer surface with deionized water to remove non-covalently bound PEHA and by-products.

  • Drying and Characterization: Dry the functionalized polymer surface with nitrogen and characterize it using XPS and contact angle measurements to confirm successful functionalization.

Visualizations

Diagram 1: General Workflow for PEHA Functionalization

G cluster_prep 1. Material Preparation cluster_reaction 2. Functionalization Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization start Start with Material (e.g., Nanoparticles, Polymer) activate Surface Activation (e.g., introduce epoxy, -COOH) start->activate react React with PEHA (Control Stoichiometry, Temp, Time) activate->react wash Wash to Remove Excess PEHA react->wash analyze Analyze Functionalized Material (FTIR, XPS, etc.) wash->analyze

Caption: Workflow for material functionalization with PEHA.

Diagram 2: Decision Tree for Troubleshooting Low Functionalization

G decision decision result Functionalization should improve issue issue start Low/No Functionalization Detected check_surface Is the material surface properly activated? start->check_surface check_conditions Are reaction conditions (temp, time, solvent) optimal? check_surface->check_conditions Yes issue1 Re-activate material surface check_surface->issue1 No check_reagents Are PEHA and other reagents of good quality? check_conditions->check_reagents Yes issue2 Optimize reaction conditions check_conditions->issue2 No check_reagents->result Yes issue3 Use fresh, high-purity reagents check_reagents->issue3 No

Caption: Troubleshooting low PEHA functionalization yield.

Diagram 3: Signaling Pathway of Common Side Reactions

G PEHA PEHA DesiredProduct Singly-attached PEHA PEHA->DesiredProduct MultiSite Multi-site Attachment on a single entity PEHA->MultiSite CO2_reaction Carbamate Formation (Reaction with CO2) PEHA->CO2_reaction Material Material with Reactive Group (X) Material->DesiredProduct Crosslinking Cross-linked Material Material->Crosslinking Material->MultiSite DesiredProduct->Crosslinking

Caption: Desired vs. side reactions in PEHA functionalization.

References

Troubleshooting agglomeration in Pentaethylenehexamine-based polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentaethylenehexamine (PEHA)-based polymerization. The focus is on addressing the common issue of particle agglomeration during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEHA) and why is it used in polymerization?

This compound (PEHA) is a linear polyamine with six amine groups.[1][2] Its multiple reactive amine sites make it a highly effective cross-linking and curing agent in various polymerization reactions, particularly with epoxy resins.[1][2] The flexible ethylene (B1197577) chains and numerous amine groups allow for the formation of robust, three-dimensional polymer networks, leading to cured systems with excellent mechanical strength and chemical resistance.[1]

Q2: What is agglomeration in the context of polymerization?

Agglomeration is the process where individual polymer particles clump together to form larger clusters or aggregates.[3] This can be a significant issue in polymerization, as it can lead to a broad particle size distribution, reduced product purity, and negatively impact the final material's properties.[3]

Q3: What are the primary causes of agglomeration in polymerization reactions?

Several forces and factors can contribute to particle agglomeration, including:

  • Van der Waals forces: Weak, short-range attractive forces between molecules.

  • Electrostatic forces: Attractions between charged particles.

  • Chain entanglement: Intermingling of polymer chains on the surface of different particles.[1]

  • Insufficient stabilization: Inadequate surfactant or stabilizer concentration to keep particles separated.[4]

  • High reaction temperature: Can increase particle tackiness and collision frequency.[3]

  • Improper agitation: Both too low and too high stirring speeds can promote agglomeration.[3]

Troubleshooting Guide for Agglomeration

This guide provides a systematic approach to troubleshooting and resolving agglomeration issues in your this compound-based polymerization experiments.

Issue 1: Significant clumping of polymer particles observed during or after the reaction.

Possible Cause: Insufficient stabilization of the growing polymer particles.

Troubleshooting Steps:

  • Increase Surfactant/Stabilizer Concentration: The most common reason for agglomeration is an inadequate amount of surfactant to coat the surface of the nanoparticles. Gradually increase the concentration of your surfactant or stabilizer in increments.

  • Optimize Surfactant Type: The choice of surfactant can be critical. Consider whether an ionic or non-ionic surfactant is more appropriate for your system. Surfactants provide stability through electrostatic and/or steric repulsion.[5]

  • Ensure Proper Mixing: Ensure the surfactant is well-dissolved and evenly distributed in the reaction medium before initiating polymerization.

Experimental Protocol: Optimizing Surfactant Concentration

  • Baseline Experiment: Set up your standard polymerization reaction that results in agglomeration. Record the initial concentrations of all reactants, including the surfactant.

  • Systematic Variation: Prepare a series of experiments where the concentration of the surfactant is incrementally increased (e.g., by 20% in each subsequent experiment) while keeping all other parameters constant.

  • Analysis: After each reaction, quantify the degree of agglomeration. This can be done by filtering and weighing the agglomerated material or by using techniques like Dynamic Light Scattering (DLS) to analyze the particle size distribution of the non-agglomerated portion.

  • Evaluation: Plot the amount of agglomeration versus the surfactant concentration to identify the minimum concentration required to achieve a stable dispersion.

Issue 2: Inconsistent particle size and some degree of agglomeration.

Possible Cause: Improper agitation speed.

Troubleshooting Steps:

  • Optimize Stirring Speed: The stirring rate has a significant impact on particle size and agglomeration.

    • Too low: Insufficient mixing can lead to localized high concentrations of monomers and poor heat dissipation, causing particles to stick together.

    • Too high: Excessive shear forces can overcome the repulsive barriers between particles, forcing them to collide and agglomerate.

  • Systematic Speed Variation: Conduct a series of experiments at different stirring speeds (e.g., 200, 400, 600, 800 rpm) while keeping all other parameters constant.

  • Analyze Particle Size: Characterize the resulting particle size and distribution for each stirring speed using techniques like DLS or Scanning Electron Microscopy (SEM).

Data on Stirring Speed vs. Particle Size

Stirring Speed (rpm)Mean Particle Size (nm)Polydispersity Index (PDI)Observations
2008500.8Large particles, significant agglomeration
4004500.4Smaller particles, reduced agglomeration
6002500.2More uniform particles, minimal agglomeration
8003000.3Increase in particle size due to shear-induced agglomeration
10004000.5Significant shear-induced agglomeration

Note: This is a representative table. Actual results will vary depending on the specific reaction system.

Issue 3: Agglomeration appears to be "hard" and difficult to redisperse.

Possible Cause: Formation of chemical bonds between particles, leading to hard agglomerates.

Troubleshooting Steps:

  • Control Reaction Temperature: High temperatures can lead to the formation of stronger bonds between particles.[3] Experiment with lowering the reaction temperature.

  • Staged Monomer Addition: Instead of adding all the monomer at once, a semi-batch or continuous addition can help to control the reaction rate and reduce the likelihood of hard agglomerate formation.

  • Surface Modification: Consider in-situ surface modification of the nanoparticles as they form. This can be achieved by adding a capping agent that reacts with the particle surface and prevents them from bonding with each other.

Visualizing the Troubleshooting Process

TroubleshootingWorkflow start Agglomeration Observed check_stabilizer Check Stabilizer (Concentration & Type) start->check_stabilizer adjust_stabilizer Adjust Stabilizer - Increase Concentration - Change Type check_stabilizer->adjust_stabilizer Inadequate check_agitation Evaluate Agitation (Stirring Speed) check_stabilizer->check_agitation Adequate adjust_stabilizer->check_agitation end_resolved Agglomeration Resolved adjust_stabilizer->end_resolved adjust_agitation Optimize Stirring Speed (Systematic Variation) check_agitation->adjust_agitation Not Optimized check_temperature Assess Reaction Temperature check_agitation->check_temperature Optimized adjust_agitation->check_temperature adjust_agitation->end_resolved adjust_temperature Modify Temperature (Lowering) check_temperature->adjust_temperature Too High check_addition Review Monomer Addition check_temperature->check_addition Optimal adjust_temperature->check_addition adjust_temperature->end_resolved adjust_addition Implement Staged Addition check_addition->adjust_addition Bulk Addition check_addition->end_resolved Staged adjust_addition->end_resolved end_unresolved Consult Further adjust_addition->end_unresolved Still Unresolved

Caption: Key factors leading to particle agglomeration.

References

Technical Support Center: PEHA-Impregnated Sorbents for CO2 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the use of pentaethylenehexamine (PEHA)-impregnated sorbents for CO2 capture experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and testing of PEHA-impregnated sorbents.

Q1: Why is the CO2 adsorption capacity of my sorbent lower than expected?

A1: Several factors could lead to lower-than-expected CO2 adsorption capacity. Consider the following potential causes and solutions:

  • Cause 1: Incomplete or Non-Uniform PEHA Impregnation. If the PEHA is not well-dispersed within the support's pores, many amine sites will be inaccessible to CO2. This can happen if the PEHA aggregates on the external surface, blocking the pores.[1]

    • Solution: Ensure the PEHA is fully dissolved in the solvent (e.g., methanol) before adding the support material.[2] Use an appropriate volume of solvent to ensure the support is fully wetted (wet impregnation method).[3][4] Agitate the mixture for a sufficient duration to promote even distribution.

  • Cause 2: Pore Blocking. High PEHA loading can lead to the blockage of the support's micropores and mesopores, which increases the mass transfer resistance for CO2 molecules.[3][5] While higher loading increases the number of amine sites, it can paradoxically reduce the accessible sites.

    • Solution: Optimize the PEHA loading percentage. The ideal loading balances high amine content with pore accessibility.[3][6] Start with a lower loading (e.g., 30-50 wt%) and incrementally increase it, while monitoring the surface area and pore volume via BET analysis.[3][5]

  • Cause 3: Inappropriate Adsorption Temperature. The reaction between CO2 and amine groups is exothermic.[4] Very high temperatures can negatively impact the adsorption equilibrium, reducing the overall capacity.[6] Conversely, very low temperatures might not provide enough energy to overcome kinetic limitations.

    • Solution: The optimal adsorption temperature for PEHA-impregnated sorbents is typically between 50°C and 90°C.[5][7] Perform experiments across a temperature range (e.g., 30°C to 100°C) to determine the optimal condition for your specific sorbent.[3]

  • Cause 4: Absence of Moisture. In some cases, the presence of water vapor can promote the formation of carbamate (B1207046) and increase CO2 capacity.[8][9]

    • Solution: If operating under completely dry conditions, consider introducing a controlled amount of humidity into the gas stream to see if it enhances performance.

Q2: My sorbent's performance is degrading quickly over several adsorption-desorption cycles. What is causing this instability?

A2: Sorbent instability is a common challenge. The primary causes are thermal degradation and amine leaching.

  • Cause 1: Amine Leaching/Evaporation. PEHA is physically adsorbed onto the support material and can be lost at high regeneration temperatures due to its volatility.[9][10] This leads to a progressive loss of active sites.

    • Solution: Keep the regeneration temperature as low as possible while still ensuring complete CO2 desorption. A typical range is 110-130°C.[5][10] Consider chemical crosslinking of the PEHA molecules to create a more stable polymer network, which can reduce leaching.[11][12]

  • Cause 2: Thermal Degradation. At temperatures above 135°C, especially in dry conditions, PEHA can undergo irreversible reactions to form urea, which deactivates the amine sites.[3] The presence of oxygen in the flue gas at high temperatures can also oxidize the amines.[13]

    • Solution: Strictly control the regeneration temperature to stay below the degradation threshold.[3] Perform regeneration in an inert atmosphere (e.g., pure N2) to prevent oxidative degradation.[14]

  • Cause 3: Irreversible Reaction with Contaminants. Acidic gases like SO2 and NOx in the flue gas can react irreversibly with the amine groups, forming stable salts and deactivating the sorbent.[2]

    • Solution: If using simulated or real flue gas, ensure it is free of SO2 and other acidic contaminants, or include an upstream guard bed to remove them. While PEHA sorbents show some resistance, prolonged exposure, especially to SO2, has a negative effect.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal PEHA loading for maximizing CO2 capture?

A1: The optimal PEHA loading depends heavily on the properties of the support material, particularly its pore volume and surface area. Generally, CO2 adsorption capacity increases with PEHA loading up to a certain point, after which pore blockage becomes the dominant effect.[3][15] For many common supports like mesoporous silica (B1680970) and resins, the optimal loading is often found to be around 50 wt%.[3][6] However, it is crucial to determine this experimentally for your specific support material.

Q2: How does the choice of support material affect the sorbent's performance?

A2: The support material is critical. Key properties to consider are:

  • Pore Structure: A large pore volume and suitable pore diameter are essential to accommodate a high loading of PEHA without severe pore blockage.[2][6]

  • Surface Area: A high surface area can help in achieving better dispersion of the amine.[14] However, pore volume is often more critical for impregnated sorbents.[2]

  • Thermal and Chemical Stability: The support must be stable under the chosen adsorption and regeneration conditions. For example, silica can lose structural integrity in the presence of steam at high temperatures.[3] Alumina is a potential alternative with better stability in some conditions.[3]

Q3: What is the primary mechanism of CO2 capture in PEHA-impregnated sorbents?

A3: The primary mechanism is chemisorption, where the acidic CO2 molecules react with the basic amine groups (-NH2, -NH) in the PEHA.[7] This chemical reaction leads to the formation of ammonium (B1175870) carbamate.[7] This is a stronger interaction than physisorption, resulting in high selectivity for CO2, but also requires more energy for regeneration.[16]

Q4: How do I regenerate the sorbent after it is saturated with CO2?

A4: Regeneration is typically achieved through a temperature swing adsorption (TSA) process. The sorbent is heated, usually under a flow of inert gas like nitrogen, to a temperature sufficient to break the chemical bonds between the CO2 and the amine sites, releasing the captured CO2. A temperature of 110°C is often cited as effective for desorption without causing significant PEHA degradation.[10]

Data Presentation: CO2 Adsorption Capacities

The following table summarizes the performance of various PEHA-impregnated sorbents reported in the literature.

Support MaterialPEHA Loading (wt%)Adsorption Temp. (°C)CO2 ConcentrationAdsorption Capacity (mmol/g)Reference
Geothermal Silica WasteNot Specified6010 vol%1.05[7]
Resin (HP20)5025Pure CO24.11 (181 mg/g)[6]
Resin (HPD450)50Not Specified15 vol%3.62[8]
SBA-15 Silica5075 (348 K)15%3.06[4]
MWCNTs5075 (348 K)15%2.93[4]
Hierarchically Porous Silica37Not SpecifiedNot Specified2.93[17]
MCM-41 Silica5075 (348 K)15%2.02[4]
Alumina35401%2.06 (90.5 mg/g)[3]
Activated Fly Ash2570Not Specified0.59 (26 mg/g)[18]

Experimental Protocols

1. Sorbent Preparation: Wet Impregnation Method

This is a common and straightforward method for preparing amine-impregnated sorbents.[2][3][4]

  • Support Pre-treatment: Dry the porous support material (e.g., silica gel, alumina) in an oven overnight at 110-120°C to remove any adsorbed water.

  • Amine Solution Preparation: Calculate the required mass of PEHA based on the desired weight percentage loading. Dissolve the PEHA in a suitable solvent, such as methanol (B129727) or ethanol. The volume of the solvent should be sufficient to form a slurry with the support.

  • Impregnation: Add the dried support material to the PEHA-solvent solution. Stir the resulting slurry vigorously at room temperature for several hours (e.g., 2-4 hours) to ensure uniform mixing and impregnation of the amine into the pores.

  • Solvent Removal: Remove the solvent using a rotary evaporator under vacuum at a moderate temperature (e.g., 50-60°C).

  • Final Drying: Place the resulting powder in a vacuum oven and dry at a higher temperature (e.g., 80-100°C) for several hours to remove any residual solvent. The final product is the PEHA-impregnated sorbent.

2. CO2 Adsorption Capacity Measurement

Thermogravimetric Analysis (TGA) is a widely used method to measure CO2 adsorption capacity.[4][9]

  • Sample Preparation: Place a small, accurately weighed amount of the sorbent (e.g., 10-20 mg) into the TGA crucible.

  • Activation/Pre-treatment: Heat the sample to the regeneration temperature (e.g., 110-120°C) under a flow of inert gas (e.g., N2 or He) and hold for 30-60 minutes to remove any pre-adsorbed species like water and CO2.

  • Cooling: Cool the sample down to the desired adsorption temperature (e.g., 75°C) under the same inert gas flow.

  • Adsorption: Once the weight has stabilized, switch the gas flow to the test gas (e.g., pure CO2 or a mixture like 15% CO2 in N2) at a controlled flow rate.

  • Equilibrium: Record the weight gain over time. The adsorption capacity is calculated from the total weight gain once the sample weight becomes stable (reaches equilibrium). The capacity is typically expressed in mmol of CO2 per gram of sorbent.

  • Desorption (Optional): To test cyclic stability, switch the gas back to the inert flow and ramp the temperature back up to the regeneration temperature to measure the weight loss, which corresponds to the desorbed CO2.

Visualizations

experimental_workflow Experimental Workflow for Sorbent Preparation and Testing cluster_prep Sorbent Preparation cluster_eval Sorbent Evaluation prep_support 1. Support Drying (e.g., 110°C) prep_solution 2. Dissolve PEHA in Solvent impregnation 3. Impregnation (Stirring) prep_solution->impregnation drying 4. Solvent Evaporation & Final Drying impregnation->drying characterization 5. Characterization (BET, SEM, FTIR) drying->characterization adsorption_test 6. CO2 Adsorption Test (TGA) characterization->adsorption_test cycle_test 7. Cyclic Stability Test (Adsorption-Desorption) adsorption_test->cycle_test

Caption: A typical experimental workflow for the preparation and evaluation of PEHA-impregnated sorbents.

influencing_factors Key Factors Influencing CO2 Adsorption Capacity center CO2 Adsorption Capacity n1 Sorbent Properties center->n1 n2 PEHA Loading center->n2 n3 Operating Conditions center->n3 n4 Gas Stream Composition center->n4 s1_1 Pore Volume n1->s1_1 s1_2 Pore Size n1->s1_2 s1_3 Surface Area n1->s1_3 s1_4 Support Type (Silica, Alumina, etc.) n1->s1_4 s2_1 Amine Efficiency n2->s2_1 s2_2 Pore Blocking n2->s2_2 s3_1 Temperature n3->s3_1 s3_2 Pressure n3->s3_2 s3_3 Gas Flow Rate n3->s3_3 s4_1 CO2 Concentration n4->s4_1 s4_2 Presence of H2O n4->s4_2 s4_3 Contaminants (SOx, NOx) n4->s4_3

Caption: A logical diagram illustrating the interconnected factors that affect sorbent performance.

References

Technical Support Center: Purification of Crude Pentaethylenehexamine (PEHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Pentaethylenehexamine (PEHA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining high-purity PEHA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude this compound?

A1: The main difficulties in PEHA purification arise from its inherent chemical properties and the composition of the crude product. Key challenges include:

  • Isomeric Complexity: Commercial PEHA is not a single compound but a complex mixture of linear, branched, and cyclic isomers. Separating these structurally similar molecules is a significant hurdle.

  • High Viscosity: Crude PEHA is a viscous liquid, which can complicate handling, pumping, and achieving efficient mass transfer during distillation and filtration.

  • Color Impurities: The crude product is often a yellowish or dark-colored liquid due to the presence of impurities, which may need to be removed for specific applications.

  • High Boiling Point: PEHA has a high boiling point, necessitating vacuum distillation to prevent thermal degradation.

  • Reactivity: As a polyamine, PEHA can be reactive and susceptible to degradation under certain conditions, such as high temperatures or in the presence of oxygen.

Q2: What are the common impurities found in crude PEHA?

A2: Besides the isomeric mixture of PEHA, other potential impurities can include:

  • Lower and higher molecular weight polyethyleneamines.

  • Water.

  • Residual catalysts from the synthesis process.

  • Oxidation and degradation by-products.

  • Color bodies of unknown structure.

Q3: What are the most effective methods for purifying crude PEHA?

A3: The most common and effective industrial and laboratory methods for PEHA purification are:

  • Fractional Vacuum Distillation: This is the primary method used to separate PEHA from lower and higher boiling impurities. Due to the high boiling point of PEHA, the distillation is performed under reduced pressure to avoid thermal decomposition.

  • Selective Crystallization via Salt Formation: This technique is particularly useful for separating the linear PEHA isomer from its branched and cyclic counterparts. The formation of specific salts, such as tosylates, can leverage differences in solubility among the isomers, allowing for the selective precipitation and isolation of the desired linear form.[1]

Q4: How can color be removed from crude PEHA?

A4: Color impurities can often be removed by treating the PEHA with activated carbon.[2][3] This process involves mixing the crude amine with powdered or granular activated carbon, followed by filtration to remove the carbon and the adsorbed color bodies. The efficiency of this process depends on factors like temperature, contact time, and the type of activated carbon used.[2]

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Potential Cause Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency; incorrect reflux ratio.- Increase the number of theoretical plates in the distillation column (use a longer packed column).- Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.[4][5]
Bumping or Unstable Boiling Uneven heating; high viscosity of the liquid.- Use a magnetic stir bar or a mechanical stirrer for vigorous agitation.- Ensure uniform heating with a heating mantle and a suitable controller.- Gradually increase the temperature to avoid rapid boiling.
Product Degradation (Darkening) Temperature is too high; presence of oxygen.- Lower the distillation pressure to reduce the boiling point.- Ensure the distillation apparatus is leak-free to maintain a high vacuum.- Purge the system with an inert gas (e.g., nitrogen or argon) before starting the distillation.
Difficulty in Handling High Viscosity Liquid Low temperature; inherent property of PEHA.- Pre-heat the crude PEHA to reduce its viscosity before transferring it to the distillation flask.- Use larger diameter tubing and connections to facilitate flow.- Positive displacement pumps are well-suited for handling high-viscosity fluids.
Column Flooding Excessive boil-up rate; high liquid viscosity hindering downflow.- Reduce the heating rate to decrease the vapor flow up the column.- Ensure the column packing allows for adequate liquid drainage.
Selective Crystallization of PEHA Salts
Problem Potential Cause Troubleshooting Steps
Oiling Out Instead of Crystallization Supersaturation is too high; cooling rate is too fast; inappropriate solvent.- Slow down the cooling rate to allow for orderly crystal growth.- Use a less polar solvent or a solvent mixture to better control solubility.- Add seed crystals to induce crystallization.
Low Yield of Precipitated Salt The salt is too soluble in the chosen solvent; incomplete salt formation.- Use a solvent in which the desired salt has lower solubility.- Add an anti-solvent to the solution to induce further precipitation.- Ensure the correct stoichiometric amount of the acid (e.g., p-toluenesulfonic acid) has been added.
Poor Isomer Selectivity Co-precipitation of different isomeric salts.- Optimize the solvent system to maximize the solubility difference between the isomeric salts.- Perform recrystallization of the obtained salt to improve purity.
Difficulty in Filtering the Precipitate Very fine crystals; viscous mother liquor.- Allow the crystals to grow larger by slowing down the crystallization process.- Dilute the mother liquor with a suitable solvent to reduce its viscosity before filtration.- Use a filter press or centrifuge for more efficient solid-liquid separation.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of Crude PEHA

Objective: To separate PEHA from lower and higher boiling point impurities.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., with Raschig rings or structured packing), a distillation head with a condenser and thermometer, a receiving flask, and a vacuum pump with a cold trap and pressure gauge.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Procedure:

    • Charge the round-bottom flask with crude PEHA and a magnetic stir bar.

    • Begin stirring and gradually apply vacuum to the system, aiming for a pressure of 5-15 mmHg.[4]

    • Once the desired pressure is stable, begin heating the flask gently with a heating mantle.

    • Collect any low-boiling fractions that distill over first.

    • Slowly increase the temperature. The main fraction of PEHA will begin to distill. Collect the fraction that distills at the expected boiling point for PEHA under the applied pressure. The boiling point will depend on the vacuum level.

    • Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction.

    • Once the main fraction is collected, stop heating and allow the system to cool under vacuum before slowly releasing the vacuum.

Protocol 2: Selective Crystallization of Linear PEHA as a Tosylate Salt

Objective: To separate linear PEHA from branched and cyclic isomers.

Methodology:

  • Salt Formation:

    • Dissolve the crude PEHA mixture in a suitable solvent, such as ethanol (B145695) or isopropanol.

    • In a separate container, prepare a solution of p-toluenesulfonic acid monohydrate in the same solvent.

    • Slowly add the acid solution to the PEHA solution with stirring. An exothermic reaction will occur, and a precipitate may form. The number of equivalents of acid to add will depend on the desired salt form.

  • Crystallization:

    • Heat the mixture to dissolve any precipitate that has formed, creating a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature. The tosylate salt of the linear PEHA isomer is generally less soluble and will selectively crystallize out.

    • To maximize the yield, the mixture can be further cooled in an ice bath or refrigerator.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble salts of the branched and cyclic isomers.

    • The crystals can be further purified by recrystallization from a suitable solvent.

  • Liberation of Free Amine:

    • Dissolve the purified tosylate salt in water.

    • Add a strong base, such as sodium hydroxide (B78521) solution, to deprotonate the amine and liberate the free PEHA.

    • The free PEHA can then be extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or toluene) and isolated by evaporation of the solvent.

Protocol 3: Decolorization of Crude PEHA with Activated Carbon

Objective: To remove color impurities from crude PEHA.

Methodology:

  • Treatment:

    • In a suitable flask, mix the crude PEHA with 1-3% (w/w) of powdered activated carbon.

    • Heat the mixture to 70-80°C with vigorous stirring.[3] The reduced viscosity at this temperature will improve contact between the PEHA and the activated carbon.

    • Maintain the temperature and stirring for 30-60 minutes.[3]

  • Filtration:

    • Allow the mixture to cool slightly to reduce the risk of handling hot, viscous liquid.

    • Filter the mixture through a bed of filter aid (e.g., celite) to remove the fine activated carbon particles. A heated filter funnel may be necessary to prevent the PEHA from becoming too viscous during filtration.

    • The resulting filtrate should be significantly lighter in color. The process can be repeated if further color removal is required.

Data Presentation

Table 1: Purity and Yield Data for PEHA Purification Methods (Illustrative)

Purification Method Starting Material Key Parameters Purity of Final Product (Illustrative) Yield (Illustrative)
Fractional Vacuum DistillationCrude PEHA MixturePressure: 10 mmHg, Reflux Ratio: 5:1>95% (total amines)70-85%
Selective Crystallization (Tosylate Salt)Crude PEHA MixtureSolvent: Isopropanol, Cooling Rate: 5°C/hour>98% (linear isomer)40-60% (of linear isomer)
Activated Carbon TreatmentColored Crude PEHA2% Activated Carbon, 75°C, 1 hourPurity largely unchanged, color significantly reduced>95%

Note: The values in this table are illustrative and can vary depending on the specific composition of the crude PEHA and the precise experimental conditions.

Visualizations

Experimental Workflow for PEHA Purification

PEHA_Purification_Workflow crude_peha Crude PEHA (Mixture of Isomers, Colored, Viscous) decolorization Decolorization (Activated Carbon Treatment) crude_peha->decolorization filtration1 Filtration decolorization->filtration1 distillation Fractional Vacuum Distillation filtration1->distillation Path 1: Mixed Isomers crystallization Selective Crystallization (Tosylate Salt Formation) filtration1->crystallization Path 2: Linear Isomer purified_mixed_peha Purified Mixed Isomers distillation->purified_mixed_peha filtration2 Filtration crystallization->filtration2 liberation Liberation of Free Amine (Base Treatment & Extraction) filtration2->liberation purified_linear_peha High-Purity Linear PEHA liberation->purified_linear_peha

Caption: General workflow for the purification of crude this compound.

Logical Relationship for Troubleshooting Distillation

Distillation_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution poor_separation Poor Separation low_efficiency Low Column Efficiency poor_separation->low_efficiency product_darkening Product Darkening high_temp Excessive Temperature product_darkening->high_temp bumping Bumping/Unstable Boiling uneven_heating Uneven Heating/High Viscosity bumping->uneven_heating increase_plates Increase Column Packing/ Optimize Reflux Ratio low_efficiency->increase_plates reduce_pressure Lower Distillation Pressure high_temp->reduce_pressure stir_vigorously Use Vigorous Stirring/ Ensure Uniform Heating uneven_heating->stir_vigorously

Caption: Troubleshooting logic for common issues in PEHA distillation.

References

Technical Support Center: Mitigating Oxidative Degradation of Pentaethylenehexamine (PEHA) in CO₂ Capture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments focused on mitigating the oxidative degradation of Pentaethylenehexamine (PEHA) in CO₂ capture processes.

Frequently Asked Questions (FAQs)

Q1: What is oxidative degradation of PEHA and why is it a significant issue?

Oxidative degradation is the chemical breakdown of the PEHA solvent in the presence of oxygen, which is often present in flue gas streams.[1] This degradation is a major operational concern because it leads to several problems:

  • Solvent Loss: The active amine is consumed, reducing the overall CO₂ capture efficiency.[2]

  • Formation of Corrosive Byproducts: Degradation can produce acidic compounds like formic and acetic acids, which increase the corrosivity (B1173158) of the solvent, potentially damaging equipment.[3][4]

  • Increased Viscosity & Foaming: The formation of degradation products can increase the viscosity of the amine solution and lead to operational issues such as foaming.

  • Environmental Concerns: Some degradation products may be volatile and harmful to the environment if emitted.[2]

Q2: What are the primary factors that accelerate the oxidative degradation of PEHA?

Several process parameters can significantly influence the rate of oxidative degradation. The most critical factors include the concentration of dissolved oxygen, temperature, and the presence of metal ions.[5][6]

Q3: What are the common strategies to mitigate the oxidative degradation of PEHA?

Mitigation strategies focus on controlling the factors that promote degradation. Key approaches include:

  • Inhibitor Addition: Introducing chemical additives that can scavenge free radicals or passivate metal surfaces to interrupt the degradation chain reactions.

  • Process Condition Optimization: Lowering the temperature in the absorber can significantly reduce degradation rates.[6] Additionally, minimizing oxygen concentration in the flue gas through pre-treatment can be effective.

  • Solvent Modification: Modifying the chemical structure of PEHA, for instance by reacting it with epoxides, has been shown to improve stability against oxidation.[7]

  • Material Selection: Using materials of construction that are resistant to corrosion can minimize the leaching of metal ions (like iron) that catalyze degradation.[8]

Q4: How can I differentiate between thermal and oxidative degradation in my experiments?

Thermal degradation occurs at high temperatures, typically in the stripper section of a capture plant (120-150°C), whereas oxidative degradation is predominant in the lower-temperature, oxygen-rich environment of the absorber (around 50-55°C).[1][9] To isolate these effects experimentally:

  • To study thermal degradation: Run experiments at high temperatures (e.g., 140°C) in an oxygen-free environment, typically under a CO₂ or nitrogen atmosphere.[9]

  • To study oxidative degradation: Conduct experiments at lower temperatures (e.g., 55-75°C) while sparging a gas mixture containing a known concentration of oxygen.[3]

Troubleshooting Guides

Problem: My PEHA solvent is rapidly losing CO₂ absorption capacity.
  • Possible Cause 1: Oxidative Degradation. The active amine sites are being destroyed by a reaction with oxygen. This is often accompanied by a color change in the solvent to yellow or brown.

  • Troubleshooting Steps:

    • Verify Oxygen Concentration: Ensure the oxygen concentration in your simulated flue gas is at the intended level. Leaks in the experimental setup can introduce excess atmospheric oxygen.

    • Analyze for Degradation Products: Use analytical techniques like HPLC or GC-MS to identify and quantify common degradation products such as organic acids.[10][11] An increase in these products confirms degradation.

    • Check for Metal Contamination: Analyze a solvent sample for dissolved metals (e.g., Fe, Cu) using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS). Metal ions are potent catalysts for oxidation.[6]

    • Implement Mitigation: Introduce an oxidation inhibitor or test the effect of lowering the reactor temperature.

G start Rapid Loss of CO₂ Capacity Observed check_color Is the solvent color changing (yellow/brown)? start->check_color check_o2 Verify O₂ concentration in feed gas. check_color->check_o2 Yes no_degradation Consider other causes: - Solvent loss (volatilization) - CO₂ loading error - Analytical instrument malfunction check_color->no_degradation No analyze_products Analyze for degradation products (GC-MS, HPLC). check_o2->analyze_products analyze_metals Analyze for dissolved metals (ICP, AAS). analyze_products->analyze_metals degradation_confirmed Oxidative Degradation Likely analyze_metals->degradation_confirmed implement_mitigation Implement Mitigation: - Add inhibitors - Lower temperature - Use metal chelators degradation_confirmed->implement_mitigation

Problem: My analytical results for PEHA concentration are inconsistent.
  • Possible Cause 1: Improper Sample Handling. PEHA samples can continue to degrade after being collected if not stored properly.

  • Troubleshooting Steps:

    • Immediately after collection, store samples in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.

    • If analysis is not immediate, freeze the samples to halt chemical reactions.

  • Possible Cause 2: Analytical Method Issues. The chosen analytical method may not be robust or properly validated for the complex mixture of the degraded solvent.

  • Troubleshooting Steps:

    • Method Validation: Ensure your analytical method (e.g., HPLC, GC) is validated for linearity, accuracy, and precision with PEHA standards.[12]

    • Internal Standard: Use an internal standard during quantification to account for variations in injection volume or detector response.

    • Sample Preparation: Ensure the sample preparation, including dilution and filtration, is consistent across all samples. Inconsistent preparation is a common source of error.

Data Presentation

Table 1: Key Factors Influencing Oxidative Degradation of PEHA

ParameterEffect on Degradation RateTypical Experimental ConditionRationale
Temperature Increases significantly with temperature50 - 75 °C (Absorber)[3]Higher temperatures provide the activation energy for oxidation reactions.
Oxygen (O₂) Conc. Increases with O₂ partial pressure2 - 15% in feed gas[1]Oxygen is the primary reactant in the oxidative degradation pathway.
CO₂ Loading Complex effect; can be protective or catalytic0.2 - 0.4 mol CO₂/mol amine[5]CO₂ can protect amine groups but also form species that may participate in degradation.[13][14]
Metal Ions (Fe, Cu) Strongly catalytic, significantly increases rateppm levelsMetals facilitate the formation of radical species that initiate degradation chains.[6]

Table 2: Common Analytical Techniques for Degradation Monitoring

TechniquePurposeAnalytesReference
HPLC Quantification of parent amine and non-volatile degradation products.PEHA, Organic Acids[11]
GC-MS Identification and quantification of volatile degradation products.PEHA, Low MW Amines, Aldehydes[9][10]
Ion Chromatography (IC) Quantification of heat stable salts and organic acids.Formate, Acetate, Oxalate[5]
ICP-MS / AAS Quantification of dissolved metal ion concentrations.Fe, Cu, Ni, Cr[6]
UV-Vis Spectroscopy Qualitative monitoring of degradation (color change).Metal-ligand complexes[8]

Experimental Protocols

Protocol: Screening for Oxidative Degradation of PEHA in a Bench-Scale Reactor

This protocol describes a typical experiment to assess the rate of oxidative degradation of a PEHA solvent and test the efficacy of an inhibitor.

1. Materials & Equipment:

  • 30 wt% aqueous this compound (PEHA) solution

  • Oxidation inhibitor (if testing)

  • Jacketed glass reactor (100-500 mL) with a multi-port lid[1]

  • Magnetic stirrer and hot plate

  • Temperature controller and probe

  • Gas sparging tube

  • Reflux condenser (cooled to 5°C)[3]

  • Mass flow controllers for gas blending (O₂, CO₂, N₂)

  • Gas washing bottles (for humidification)[5]

  • Liquid sampling port

  • Analytical instruments: HPLC, IC, ICP-MS

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare 30 wt% PEHA (add inhibitor if needed) load_reactor Load Solvent into Jacketed Reactor prep_solvent->load_reactor heat Heat to 55-75°C load_reactor->heat sample_t0 Take t=0 Sample heat->sample_t0 start_gas Start Gas Flow (O₂/CO₂/N₂) sample_t0->start_gas run_exp Run for 96 hours (periodic sampling) start_gas->run_exp end_exp End Experiment run_exp->end_exp analyze_amine PEHA Conc. (HPLC) calc Calculate Degradation Rate & Inhibitor Efficiency analyze_amine->calc analyze_ions Ions (IC) analyze_ions->calc analyze_metals Metals (ICP-MS) analyze_metals->calc end_exp->analyze_amine end_exp->analyze_ions end_exp->analyze_metals

2. Experimental Setup & Procedure:

  • Solvent Preparation: Prepare the 30 wt% aqueous PEHA solution. If testing an inhibitor, add it to the solution at the desired concentration.

  • Reactor Assembly: Assemble the jacketed glass reactor with the magnetic stirrer, temperature probe, gas sparging tube, reflux condenser, and sampling port. Connect the reactor to the temperature controller.

  • Loading: Charge the reactor with a known volume of the amine solution.

  • Heating & Inert Purge: Begin stirring and heat the solution to the target temperature (e.g., 75°C). While heating, purge the solution with N₂ to remove dissolved oxygen.

  • Initial Sample (t=0): Once the target temperature is stable, take an initial liquid sample (t=0). This sample will serve as the baseline.

  • Initiate Oxidation: Stop the N₂ purge and start sparging the pre-mixed, humidified gas (e.g., 6% O₂, 10% CO₂, 84% N₂) through the solution at a controlled flow rate.[3]

  • Sampling: Collect liquid samples at predetermined intervals (e.g., 12, 24, 48, 72, 96 hours). Store them immediately as described in the troubleshooting guide.

  • Termination: After the final sample is taken, stop the gas flow and heating, and safely disassemble the apparatus.

3. Analysis:

  • PEHA Concentration: Analyze all collected samples using a validated HPLC method to determine the concentration of remaining PEHA.

  • Degradation Products: Use IC to quantify the concentration of heat-stable salts and organic acids.

  • Metal Analysis: Use ICP-MS to measure the concentration of dissolved metal ions in the t=0 and final samples to assess any corrosion.

  • Data Evaluation: Plot the PEHA concentration versus time to determine the degradation rate. Compare the rates between the inhibited and uninhibited experiments to calculate the inhibitor's efficiency.

Degradation Pathway Visualization

The oxidative degradation of polyethyleneamines like PEHA is a complex radical process. The diagram below illustrates a simplified, conceptual pathway.

G cluster_init Initiation cluster_prop Propagation cluster_term Termination Products PEHA PEHA (R-CH₂-NH-R') Radical Amine Radical (R-CH·-NH-R') PEHA->Radical Peroxy Peroxy Radical (R-CH(OO·)-NH-R') Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (R-CH(OOH)-NH-R') Peroxy->Hydroperoxide + PEHA (- PEHA·) Aldehyde Aldehyde/Imine Intermediates Hydroperoxide->Aldehyde Decomposition Acids Carboxylic Acids (Formic, Acetic) Aldehyde->Acids Further Oxidation Fragmentation Fragmentation (Lower MW Amines) Aldehyde->Fragmentation O2_M O₂ + Metal Ion (Fe²⁺) O2_M->Radical H⁺ abstraction

References

Controlling the degree of functionalization on surfaces with Pentaethylenehexamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the degree of functionalization on surfaces with Pentaethylenehexamine (PEHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEHA) and why is it used for surface functionalization?

This compound (PEHA) is an organic polyamine with a linear chain structure containing six amine groups: four secondary and two primary terminal amines.[1] Its molecular formula is C10H28N6.[2] This structure makes it a versatile hexadentate ligand.[1] PEHA is frequently used for surface modification to introduce a high density of amine functional groups. These groups can enhance properties like adsorption capacity for CO2 or metal ions, and serve as reactive sites for further conjugation in drug delivery systems.[3][4]

Q2: What are the common substrates functionalized with PEHA?

PEHA is commonly used to functionalize a variety of substrates, including silica, activated carbon, and materials with epoxy groups.[3][4] The choice of substrate depends on the final application, such as using porous materials like activated carbon for adsorption applications.[4]

Q3: How can I confirm that PEHA has been successfully grafted onto my surface?

Successful functionalization can be confirmed using various surface characterization techniques. Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic amine functional groups of PEHA on the surface.[3] X-ray Photoelectron Spectroscopy (XPS) can provide elemental analysis of the surface, confirming the presence of nitrogen from PEHA. Thermogravimetric Analysis (TGA) can indicate the thermal stability of the modified material.[3]

Q4: What safety precautions should be taken when working with PEHA?

PEHA is a corrosive and hazardous substance.[1] It has an ammonia-like odor and can cause skin irritation and other health effects.[2] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s) Relevant Characterization
Low Degree of Functionalization - Incomplete reaction due to insufficient reaction time or temperature. - Steric hindrance on the substrate surface. - Low concentration of PEHA solution. - Inactive surface (e.g., insufficient epoxy groups).- Optimize reaction time and temperature. For example, a reaction at 30°C for 90 minutes has been used for modifying activated carbon.[4] - Increase the concentration of the PEHA solution. - Ensure the substrate surface is properly activated before functionalization.- FTIR to check for the presence of amine peaks. - XPS to quantify nitrogen content on the surface. - TGA to determine the amount of grafted PEHA.
Poor Reproducibility - Inconsistent reaction conditions (temperature, time, pH). - Variation in the purity or source of PEHA. Commercial PEHA can contain branched and cyclic isomers.[1] - Inconsistent substrate preparation.- Strictly control all reaction parameters. - Use PEHA from the same supplier and lot for a series of experiments. Consider purification of commercial PEHA if isomer purity is critical. - Standardize the substrate activation and cleaning procedures.- Comparative analysis of FTIR, XPS, and TGA results across different batches.
Uncontrolled Multilayer Formation - High concentration of PEHA leading to self-assembly or layer-by-layer deposition. - Strong intermolecular interactions between PEHA molecules.- Reduce the concentration of the PEHA solution. - Optimize the pH of the reaction solution to control the protonation state of the amine groups and reduce intermolecular interactions.[5] - Introduce washing steps between functionalization cycles if performing a layer-by-layer assembly.[6]- Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to visualize surface morphology. - Ellipsometry to measure film thickness.
Reduced Surface Area of Porous Substrates - Pore blockage by PEHA molecules, especially in materials with small pore sizes.[4]- Use a lower concentration of PEHA. - Optimize the reaction time to prevent excessive deposition. - Consider using a smaller amine molecule if pore size is a critical limitation.- Brunauer-Emmett-Teller (BET) analysis to measure specific surface area and pore volume before and after functionalization.[4]

Experimental Protocols

Protocol 1: Functionalization of Activated Carbon with PEHA

This protocol describes the modification of activated carbon (AC) to enhance its adsorption capacity for metal ions.[4]

Materials:

  • Activated Carbon (AC) powder

  • This compound (PEHA)

  • Deionized water

  • Jacketed reactor with a stirrer

Procedure:

  • Prepare an aqueous solution of PEHA at the desired concentration. A pH of 11 has been shown to be effective.[4]

  • Add the AC powder to the PEHA solution in the jacketed reactor.

  • Stir the mixture at a constant speed (e.g., 500 rpm) and maintain a controlled temperature (e.g., 30°C) for a set duration (e.g., 90 minutes).[4]

  • After the reaction, separate the modified activated carbon (MAC) from the solution by filtration or centrifugation.

  • Wash the MAC thoroughly with deionized water to remove any unreacted PEHA.

  • Dry the MAC in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Characterization:

  • FTIR: To confirm the presence of amine groups.

  • BET Analysis: To determine the specific surface area and pore volume. A decrease in both is expected after functionalization.[4]

Protocol 2: Grafting PEHA onto an Epoxy-Functionalized Surface

This protocol outlines a two-step process for covalently attaching PEHA to a surface, such as silica, that has been pre-functionalized with epoxy groups.[3]

Step 1: Surface Preparation with Epoxy Groups

  • This step involves treating the substrate (e.g., silica) with an epoxy-silane coupling agent. The specific procedure will depend on the chosen coupling agent and substrate. The result is a surface with tethered epoxy functional groups.[3]

Step 2: Grafting of PEHA

  • Immerse the epoxy-grafted substrate in an excess of PEHA solution.

  • The primary and secondary amine groups of PEHA will act as nucleophiles, attacking and opening the epoxide rings.[3] This forms a stable covalent bond.

  • Control the reaction time and temperature to influence the density of the grafted PEHA.

  • After the reaction, thoroughly wash the surface with a suitable solvent (e.g., ethanol, deionized water) to remove unreacted PEHA.

  • Dry the functionalized surface under a stream of nitrogen or in a vacuum oven.

Data Presentation

Table 1: Effect of PEHA Functionalization on Activated Carbon Properties

PropertyActivated Carbon (AC)Modified Activated Carbon (MAC)Reference
Specific Surface Area (SSA)575 m²/g69 m²/g[4]
Pore Volume0.39 cm³/g0.09 cm³/g[4]

Visualizations

experimental_workflow cluster_step1 Step 1: Substrate Preparation cluster_step2 Step 2: PEHA Grafting substrate Substrate (e.g., Silica) activation Surface Activation (e.g., with Epoxy-Silane) substrate->activation reaction Reaction (Nucleophilic Ring Opening) activation->reaction peha_solution PEHA Solution peha_solution->reaction washing Washing & Drying reaction->washing functionalized_surface PEHA-Functionalized Surface washing->functionalized_surface

Caption: Workflow for grafting PEHA onto an epoxy-functionalized surface.

troubleshooting_logic start Problem: Low Functionalization cause1 Insufficient Reaction Time/Temp? start->cause1 cause2 Low PEHA Concentration? start->cause2 cause3 Inactive Surface? start->cause3 solution1 Optimize Reaction Conditions cause1->solution1 Yes solution2 Increase PEHA Concentration cause2->solution2 Yes solution3 Ensure Surface Activation cause3->solution3 Yes

Caption: Troubleshooting logic for low degree of functionalization.

References

Addressing solubility issues of Pentaethylenehexamine in specific solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Pentaethylenehexamine (PEHA).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound (PEHA)?

A1: this compound is a yellowish liquid with an ammonia-like odor[1]. It is generally characterized by its excellent solubility in water and other organic solvents[2]. As a strong base, its solubility can be influenced by the pH of the solvent system[2]. It is stable under ordinary conditions but is incompatible with strong oxidizing agents and strong acids[3][4].

Q2: What is the solubility of PEHA in aqueous solutions?

A2: PEHA is highly soluble in water. Some sources describe it as completely miscible[5]. More specific quantitative data indicates a solubility of 500 g/L at 20°C[6][7][8]. Another source states its solubility is greater than or equal to 100 mg/mL (or 100 g/L) at 70°F (21°C)[1]. The pH of a 10 g/L aqueous solution is approximately 11-12[5][7].

Q3: In which common organic solvents is PEHA soluble?

A3: PEHA is soluble in several common organic solvents. However, its solubility varies significantly among them. It is also noted to be soluble in hydrocarbons[9]. Quantitative data for specific organic solvents at 25°C is available and summarized in the table below[10].

Q4: What factors can influence the solubility of PEHA?

A4: Several factors can affect the solubility of any compound, including PEHA:

  • Temperature: For many substances, solubility increases with temperature[11].

  • pH: As a basic compound, the pH of the solvent system can significantly impact PEHA's solubility. Acid-base reactions can lead to salt formation, which may have different solubility characteristics[11][12]. PEHA is incompatible with strong acids, which can lead to exothermic reactions[4].

  • Solvent Polarity: The principle of "like dissolves like" applies. The polarity of the solvent plays a crucial role in determining solubility[11].

  • Purity of PEHA: Commercial grades of PEHA are often mixtures of linear, branched, and cyclic isomers, which may have slightly different solubility profiles[12].

  • Presence of Other Solutes: The presence of other dissolved substances can alter the overall properties of thesolvent and affect PEHA's solubility.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound in various solvents.

SolventSolubilityTemperature
Water500 g/L[6][7][8]20 °C
Water≥ 100 g/L[1]21 °C (70 °F)
WaterCompletely Miscible[5]20 °C
Methanol94.61 g/L[10]25 °C
Ethanol17.62 g/L[10]25 °C
Isopropanol3.42 g/L[10]25 °C

Troubleshooting Guides

Issue: My PEHA solution is cloudy, has formed a precipitate, or will not fully dissolve.

This guide provides a systematic approach to diagnosing and resolving common solubility issues with PEHA.

G cluster_start Initial Observation cluster_analysis Troubleshooting Workflow cluster_solution Potential Solutions & Outcomes start Solubility Issue Encountered (Precipitation, Cloudiness, Incomplete Dissolution) check_solvent Step 1: Verify Solvent System start->check_solvent is_aqueous Is the solvent aqueous? check_solvent->is_aqueous check_ph Step 2a: Check & Adjust pH (PEHA is basic, pH ~11-12 in water) is_aqueous->check_ph Yes check_organic Step 2b: Consult Solubility Table Is PEHA soluble in this organic solvent? is_aqueous->check_organic No check_temp Step 3: Consider Temperature Adjustment (Gentle heating may increase solubility) check_ph->check_temp check_organic->check_temp check_method Step 4: Review Dissolution Method check_temp->check_method solution_agitate Use Mechanical Agitation (Stirring, Vortexing, Sonication) check_method->solution_agitate solution_incremental Add PEHA Incrementally (Avoid high local concentrations) check_method->solution_incremental outcome_fail Issue Persists: Consider solvent impurities or PEHA grade check_method->outcome_fail outcome_success Resolution: Clear, Homogeneous Solution solution_agitate->outcome_success solution_incremental->outcome_success G prep 1. Preparation measure_solvent 2. Measure required volume of deionized water into a clean beaker. prep->measure_solvent add_stir 3. Place beaker on a magnetic stir plate and add a stir bar. measure_solvent->add_stir measure_peha 4. Accurately weigh the required mass of PEHA. add_stir->measure_peha add_peha 5. Add PEHA to the vortex of the stirred water slowly and incrementally. measure_peha->add_peha observe 6. Continue stirring until fully dissolved. Observe for any cloudiness or particulates. add_peha->observe adjust 7. If issues persist, consider gentle warming (e.g., to 30-40°C) while stirring. observe->adjust

References

Strategies to minimize the toxicity of Pentaethylenehexamine in biological applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the toxicity of Pentaethylenehexamine (PEHA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEHA) and why is its toxicity a concern in biological applications?

A1: this compound (PEHA) is a polyamine with multiple amine groups, making it a highly positively charged molecule at physiological pH.[1] This property is advantageous for applications like gene delivery, where it can electrostatically interact with and condense negatively charged nucleic acids (DNA, RNA) to form nanoparticles for cellular uptake.[2][3] However, this high cationic charge density is also the primary source of its cytotoxicity. The positively charged PEHA can disrupt the negatively charged cell membrane, leading to membrane damage, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, cell death through apoptosis or necrosis.[4][5][6]

Q2: What are the primary mechanisms of PEHA-induced cytotoxicity?

A2: The toxicity of PEHA, similar to other cationic polymers like polyethylenimine (PEI), is primarily driven by two mechanisms:

  • Membrane Disruption: The high positive charge density of PEHA interacts strongly with the anionic components of the cell membrane, such as phospholipids (B1166683) and membrane proteins. This can compromise membrane integrity, leading to increased permeability, leakage of cellular contents, and cell lysis.[5]

  • Oxidative Stress: PEHA can induce intracellular production of Reactive Oxygen Species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.[7][8] An excess of ROS leads to oxidative stress, which damages cellular components including lipids, proteins, and DNA, and can trigger programmed cell death (apoptosis).[8][9]

Q3: What are the most effective strategies to minimize PEHA toxicity?

A3: The most common and effective strategies focus on shielding the cationic charge of PEHA or modifying its structure to make it more biocompatible. Key approaches include:

  • Surface Modification (PEGylation): Covalently attaching polyethylene (B3416737) glycol (PEG) chains to PEHA or PEHA-containing nanoparticles is a widely used method.[10][11] PEG creates a hydrophilic, neutral shield around the nanoparticle, which masks the positive charge, reduces non-specific interactions with cell membranes, and decreases recognition by the immune system.[10][12][13]

  • Encapsulation: Incorporating PEHA into larger nanoparticle structures, such as liposomes or polymeric micelles, can shield its charge and provide a more controlled release.[14][15]

  • Structural Modification: Using biodegradable cross-linkers to create degradable PEHA derivatives. These larger molecules can be effective for their purpose (e.g., gene delivery) and then break down into smaller, less toxic low molecular weight PEHA units inside the cell.[3]

  • Complexing with Anionic Molecules: Forming polyplexes by complexing PEHA with the therapeutic agent (e.g., DNA or RNA) can partially neutralize its charge and reduce toxicity compared to the free polymer.[4]

Q4: How does surface modification, such as PEGylation, specifically reduce the toxicity of PEHA-based nanoparticles?

A4: PEGylation reduces toxicity through several mechanisms:

  • Charge Shielding: The long, flexible PEG chains form a neutral, hydrophilic cloud on the nanoparticle surface, physically masking the high positive charge of the PEHA core.[10] This significantly reduces the electrostatic interactions with the cell membrane, preventing membrane disruption.

  • Reduced Opsonization: The PEG layer prevents the adsorption of blood proteins (opsonins), which would otherwise mark the nanoparticles for rapid clearance by the immune system (e.g., macrophages).[13] This increases the circulation time in vivo.

  • Improved Stability: PEGylation can prevent the aggregation of nanoparticles in biological media, which is crucial for consistent and effective delivery.[13]

Troubleshooting Guide

Problem: High cell death is observed in my experiments after treatment with PEHA-based formulations.

Possible Cause Suggested Solution
Concentration Too High The concentration of PEHA is above the toxic threshold for your specific cell line. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic working concentration.[16]
High Cationic Charge Unmodified PEHA is causing significant membrane disruption. Modify the surface of your PEHA formulation with PEG to shield the positive charge.[7][10]
Formation of Aggregates PEHA formulations may aggregate in culture media, leading to localized high concentrations and increased toxicity. Ensure proper dispersion before adding to cells. Consider PEGylating the formulation to improve stability.[13]
Cell Line Sensitivity The cell line you are using is particularly sensitive to cationic polymers. Test your formulation on a different, potentially more robust cell line to compare results.[17]

Problem: I am observing inconsistent results in my cytotoxicity assays (e.g., MTT, XTT).

Possible Cause Suggested Solution
Inaccurate Pipetting Inconsistent volumes of cells or PEHA solution are being added to wells. Calibrate your pipettes and use reverse pipetting for viscous solutions.
Inconsistent Cell Seeding Uneven cell density across the plate can lead to variable results. Ensure your cell suspension is homogenous before seeding. Avoid edge effects by not using the outermost wells of the plate.
Interference with Assay Dye PEHA may interact with the MTT reagent itself. Run a control with PEHA and the MTT reagent in cell-free media to check for any direct reaction. If interference is detected, consider using an alternative cytotoxicity assay.
Variable Incubation Times Inconsistent incubation times with the PEHA formulation or the assay reagent can affect results. Use a multichannel pipette and a standardized workflow to ensure consistent timing.

Quantitative Data Summary

The following table provides illustrative cytotoxicity data for a cationic polymer, demonstrating the significant reduction in toxicity that can be achieved through complexation with DNA. Note that specific IC50 values for PEHA will vary depending on the cell line, molecular weight of the PEHA, and experimental conditions.[4]

Formulation Cell Line IC50 (µg/mL) Interpretation
Branched PEI (25 kDa)A43137High Cytotoxicity
Linear PEI (25 kDa)A43174Moderate Cytotoxicity
Branched PEI/DNA PolyplexA431> 100Reduced Cytotoxicity
Linear PEI/DNA PolyplexA431~ 60Toxicity is not always reduced and can depend on the complex structure[4]

Data adapted from studies on Polyethylenimine (PEI), a structurally related cationic polymer.[4]

Visualizations: Workflows and Pathways

G start High Cytotoxicity Observed with PEHA Formulation step1 Step 1: Characterize Toxicity (Determine IC50 via MTT Assay) start->step1 step2 Step 2: Select Mitigation Strategy step1->step2 strategy1 Strategy A: Surface Modification (PEGylation) step2->strategy1 strategy2 Strategy B: Reduce PEHA Concentration step2->strategy2 step3 Step 3: Synthesize & Purify Modified Formulation strategy1->step3 step4 Step 4: Re-evaluate Cytotoxicity (Compare IC50 with Original) strategy2->step4 step3->step4 decision Is Toxicity Significantly Reduced? step4->decision end Optimized Formulation with Minimal Toxicity decision->step2 No decision->end  Yes

Caption: Workflow for mitigating PEHA-induced cytotoxicity.

G cluster_cell Cell peha PEHA (High Cationic Charge) membrane Cell Membrane Disruption peha->membrane ros Increased ROS Production (Oxidative Stress) peha->ros apoptosis Apoptosis (Cell Death) membrane->apoptosis mitochondria Mitochondrial Damage ros->mitochondria dna DNA Damage ros->dna mitochondria->apoptosis dna->apoptosis peg PEGylation (Surface Modification) peg->peha Inhibits

Caption: PEHA-induced cytotoxicity pathway and mitigation by PEGylation.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration at which a substance inhibits cell viability by 50% (IC50). It measures the metabolic activity of viable cells.[18]

Materials:

  • L929 fibroblast cell line (or other appropriate cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PEHA formulation

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[18]

  • Compound Preparation: Prepare a series of dilutions of your PEHA formulation in fresh culture medium. It is recommended to use a 2-fold or 3-fold serial dilution to cover a wide concentration range.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared PEHA dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known cytotoxic substance).[18]

  • Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C and 5% CO2.

  • MTT Addition: Remove the medium containing the PEHA. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[18]

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette up and down to ensure complete dissolution.[18]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the negative control (untreated cells). Plot the cell viability against the logarithm of the PEHA concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles with PEG

This protocol describes how to attach a PEG linker to a nanoparticle surface that has primary amine groups, such as a PEHA-based nanoparticle.[10]

Materials:

  • Amine-functionalized nanoparticles (e.g., PEHA/DNA polyplexes)

  • Heterobifunctional PEG linker with an amine-reactive group (e.g., Tos-PEG-OH or NHS-PEG-OH)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or a borate (B1201080) buffer, pH 8.5.

  • Purification method: Centrifugation or dialysis.

Methodology:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the reaction buffer to a known concentration (e.g., 1 mg/mL).

  • Reagent Preparation: Dissolve the PEG linker in the reaction buffer to achieve a 10-50 fold molar excess compared to the estimated surface amine groups on the nanoparticles.

  • Conjugation Reaction: Add the PEG linker solution to the nanoparticle dispersion. Allow the reaction to proceed at room temperature for 12-24 hours with continuous gentle stirring.[10]

  • Purification:

    • Centrifugation: Centrifuge the nanoparticle suspension to pellet the modified nanoparticles. Remove the supernatant containing unreacted PEG linker. Resuspend the nanoparticle pellet in fresh buffer. Repeat this wash step 2-3 times.[10]

    • Dialysis: Alternatively, dialyze the reaction mixture against the buffer using an appropriate molecular weight cutoff (MWCO) membrane to remove unreacted PEG.

  • Characterization: Confirm successful PEGylation by measuring the change in surface charge (zeta potential, which should become more neutral) and size (dynamic light scattering, which should show a slight increase in hydrodynamic diameter).

Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS) Generation

This protocol uses a fluorescent probe (like DCFH-DA) to measure the generation of intracellular ROS following treatment with a substance.[19]

Materials:

  • Cell line of interest

  • PEHA formulation

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • Positive control: Tert-butyl hydroperoxide (tBHP)[19]

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of DCFH-DA solution (typically 5-10 µM in HBSS) to each well. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any excess probe.

  • Treatment: Add 100 µL of your PEHA formulation (diluted in HBSS or serum-free medium) to the wells. Include negative (HBSS only) and positive (tBHP) controls.

  • Incubation & Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) at various time points (e.g., 30, 60, 120 minutes) using a fluorescence plate reader.

  • Analysis: Normalize the fluorescence intensity of treated cells to that of the negative control cells. A significant increase in fluorescence indicates an increase in intracellular ROS generation.

References

Technical Support Center: Enhancing the Stability of Pentaethylenehexamine-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Pentaethylenehexamine (PEHA)-metal complexes in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEHA) and why is it used as a ligand?

A1: this compound (PEHA) is a linear polyamine with six amine groups, making it a potent hexadentate ligand.[1] Its multiple coordination sites allow it to form highly stable chelate complexes with a variety of metal ions.[1][2] This strong binding affinity is crucial in applications such as drug delivery, where maintaining the integrity of the metal complex is essential for therapeutic efficacy.

Q2: Which metal ions can be complexed with PEHA?

A2: PEHA can coordinate with a wide range of transition metal ions, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), cadmium (Cd), as well as lanthanum (La), neodymium (Nd), europium (Eu), samarium (Sm), lead (Pb), thorium (Th), and uranium (U).[1]

Q3: What are the primary factors that influence the stability of PEHA-metal complexes?

A3: The stability of PEHA-metal complexes is influenced by several key factors:

  • Nature of the Metal Ion: The charge and size of the metal ion are critical. Generally, higher charge density (charge-to-radius ratio) on the metal ion leads to more stable complexes.[3]

  • The Chelate Effect: As a hexadentate ligand, PEHA forms multiple chelate rings with a central metal ion. This "chelate effect" significantly enhances the thermodynamic stability of the complex compared to complexes formed with monodentate ligands.[2]

  • pH of the Solution: The pH of the medium is crucial as it affects the protonation state of the amine groups in PEHA. At low pH, protonation of the amine groups can compete with metal ion coordination, leading to decreased complex stability.[4][5]

  • Temperature: Temperature can affect the stability constant of the complex. For many chelate complexes, their formation is an entropically driven process.[2]

  • Ligand-to-Metal Ratio: The ratio of PEHA to the metal ion can influence the stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio), which in turn affects its stability.[6]

Q4: How is the stability of a PEHA-metal complex quantified?

A4: The stability of a metal complex is quantified by its stability constant (also known as the formation constant, K) or the overall stability constant (β). A higher value for K or β indicates a more stable complex.[7] These constants are typically determined experimentally using techniques such as potentiometric titration or spectrophotometry.[8] The logarithm of the stability constant (log K) is often reported for convenience.

Q5: Can PEHA-metal complexes degrade, and what are the common degradation pathways?

A5: Yes, PEHA-metal complexes can degrade. The polyamine ligand itself can be susceptible to oxidative degradation, a process that can be catalyzed by the coordinated transition metal ion, especially in the presence of oxygen or oxidizing agents like hydrogen peroxide.[9][10] Degradation can involve the oxidation of the amine groups, potentially leading to the breakdown of the ligand and subsequent dissociation of the metal ion.[11][12]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Complex Formation
Potential Cause Troubleshooting Step Explanation
Incorrect pH Adjust the pH of the reaction mixture to a neutral or slightly basic range (typically pH 7-9).The amine groups of PEHA need to be deprotonated to effectively coordinate with the metal ion. In acidic conditions, protonation of the amines competes with metal binding.
Inappropriate Solvent Ensure the solvent used can dissolve both the metal salt and PEHA. For many applications, deionized water or ethanol (B145695) are suitable.Poor solubility of reactants will hinder the complexation reaction.[13]
Steric Hindrance If using substituted PEHA derivatives, consider the bulkiness of the substituents.Bulky groups near the coordination sites can sterically hinder the formation of the complex.
Incorrect Ligand-to-Metal Ratio Experiment with varying the molar ratio of PEHA to the metal salt. An excess of the ligand may be required to drive the equilibrium towards complex formation.The stoichiometry of the most stable complex may require a specific ratio of reactants.[6]
Issue 2: Precipitation During Synthesis or Storage
Potential Cause Troubleshooting Step Explanation
Metal Hydroxide (B78521) Formation Maintain the pH of the solution within a range where the metal hydroxide is soluble. This is particularly important for metals that precipitate at higher pH.At high pH, many metal ions will precipitate as metal hydroxides, competing with the complexation reaction.
Low Complex Stability Re-evaluate the factors affecting stability (pH, temperature, solvent). Consider using a counter-ion for the metal salt that results in a more soluble complex.If the complex is not sufficiently stable under the storage conditions, it may dissociate, leading to precipitation of the metal salt or ligand.
Insoluble Product If the desired complex is inherently insoluble in the reaction solvent, consider performing the synthesis in a different solvent or using a solvent mixture.The solubility of the final complex is a critical factor for both synthesis and application.
Issue 3: Complex Instability and Dissociation Over Time
Potential Cause Troubleshooting Step Explanation
Oxidative Degradation Store the complex under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Avoid the presence of oxidizing agents.Transition metal complexes can catalyze the oxidative degradation of the polyamine ligand, leading to dissociation.[9][10]
Hydrolysis Control the pH of the storage solution. For some complexes, buffering the solution can help maintain stability.Hydrolysis can lead to the displacement of the PEHA ligand by water molecules or hydroxide ions, especially at very low or high pH.
Air-Sensitive Reactants/Products For air-sensitive metal ions or complexes, use Schlenk line techniques for synthesis and handling.[4][14][15]Exposure to air and moisture can lead to decomposition of the reactants or the final product.[16]

Quantitative Data

Table 1: Stability Constants of Selected Metal-PEHA Complexes

Metal IonStoichiometry (Metal:PEHA)Log KMethodReference
Cu(II)1:121.3Spectrophotometry[6]
Cu(II)1:229.5Spectrophotometry[6]

Note: The 1:2 Cu(II)-PEHA complex is noted to be one of the most stable copper(II) complexes known.[6]

Experimental Protocols

Protocol 1: Synthesis of a [Ni(peha)]Cl₂ Complex

This protocol is a representative example for the synthesis of a PEHA-metal complex.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (PEHA)

  • Absolute ethanol

  • Deionized water

Procedure:

  • In a clean, dry round-bottom flask, dissolve a specific molar amount of NiCl₂·6H₂O in a minimal amount of deionized water.

  • In a separate beaker, dissolve an equimolar amount of PEHA in absolute ethanol.

  • Slowly add the PEHA solution dropwise to the stirring nickel(II) chloride solution at room temperature.

  • A color change should be observed upon addition of the ligand, indicating complex formation. For Ni(II), this is often a change from green to blue or purple.

  • Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete complexation.

  • If a precipitate forms, it can be collected by vacuum filtration. If the complex remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid product.

  • Wash the resulting solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator.

Protocol 2: Determination of Stability Constant by Potentiometric Titration

This protocol outlines the general steps for determining the stability constant of a PEHA-metal complex using the Bjerrum method.[8]

Materials:

  • PEHA-metal complex

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized solution of a strong base (e.g., NaOH), carbonate-free

  • Inert electrolyte (e.g., KNO₃ or KCl) to maintain constant ionic strength

  • Calibrated pH meter with a combination glass electrode

  • Thermostatted titration vessel

Procedure:

  • Prepare a solution of the PEHA ligand of known concentration in a solution of constant ionic strength.

  • Prepare a second solution identical to the first, but also containing the metal ion of interest at a known concentration. The metal-to-ligand ratio should be chosen to favor the formation of the desired complex (e.g., 1:1 or 1:5).[17]

  • Titrate both solutions with a standardized strong base (e.g., NaOH) at a constant temperature.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the titration curves (pH vs. volume of base added) for both the ligand alone and the ligand-metal mixture.

  • The difference in the titration curves is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each pH value.

  • A formation curve is then constructed by plotting n̄ versus pL (-log[L]).

  • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.

Visualizations

Experimental_Workflow_for_Complex_Synthesis cluster_preparation Reactant Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation cluster_purification Purification and Drying Metal_Salt Dissolve Metal Salt (e.g., NiCl2·6H2O in H2O) Mix Slowly Add Ligand to Metal Salt Solution with Stirring Metal_Salt->Mix Ligand Dissolve PEHA (in Ethanol) Ligand->Mix React Stir for 1-2 hours at Room Temperature Mix->React Isolate Isolate Product React->Isolate Filter Vacuum Filtration Isolate->Filter if precipitate Evaporate Rotary Evaporation Isolate->Evaporate if in solution Wash Wash with Cold Ethanol Filter->Wash Evaporate->Wash Dry Dry in Desiccator Wash->Dry Final_Product Characterize Final [Ni(peha)]Cl2 Complex Dry->Final_Product

Caption: Workflow for the synthesis of a this compound-metal complex.

Troubleshooting_Logic_Diagram Start Low Stability or Decomposition Observed Check_pH Is pH optimal (typically 7-9)? Start->Check_pH Adjust_pH Adjust pH with non-coordinating buffer Check_pH->Adjust_pH No Check_Atmosphere Is the complex air-sensitive? Check_pH->Check_Atmosphere Yes Adjust_pH->Check_Atmosphere Use_Inert Handle under inert atmosphere (N2/Ar) Check_Atmosphere->Use_Inert Yes Check_Temp Is storage temperature appropriate? Check_Atmosphere->Check_Temp No Use_Inert->Check_Temp Adjust_Temp Store at lower temperature (e.g., 4°C) Check_Temp->Adjust_Temp No Check_Oxidants Are oxidizing agents or light present? Check_Temp->Check_Oxidants Yes Adjust_Temp->Check_Oxidants Protect Store in amber vial and degas solvents Check_Oxidants->Protect Yes Stable_Complex Stable Complex Achieved Check_Oxidants->Stable_Complex No Protect->Stable_Complex

Caption: Troubleshooting logic for enhancing complex stability.

References

Validation & Comparative

A Comparative Study: Pentaethylenehexamine (PEHA) vs. Tetraethylenepentamine (TEPA) as Epoxy Hardeners

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers and Formulation Professionals

In the realm of thermosetting polymers, the selection of an appropriate curing agent is paramount to achieving the desired performance characteristics of an epoxy resin system. Among the myriad of available hardeners, aliphatic amines are widely utilized for their ambient temperature curing capabilities and robust performance. This guide provides a comprehensive comparative study of two such hardeners: Pentaethylenehexamine (PEHA) and Tetraethylenepentamine (TEPA). This document is intended for researchers, scientists, and professionals in drug development and other fields who require a detailed understanding of the performance differences between these two critical components.

Chemical and Physical Properties

PEHA and TEPA are both ethyleneamines, characterized by a linear structure with repeating ethylene (B1197577) units and multiple amine functional groups. These structural similarities result in some overlapping properties, yet their differences in molecular weight and the number of active amine hydrogens lead to distinct performance characteristics in epoxy formulations.

PropertyThis compound (PEHA)Tetraethylenepentamine (TEPA)
IUPAC Name N'-(2-(2-(2-(2-aminoethylamino)ethylamino)ethylamino)ethyl)ethane-1,2-diamineN'-(2-((2-aminoethyl)amino)ethyl)ethane-1,2-diamine
CAS Number 4067-16-7[1]112-57-2[2]
Molecular Formula C10H28N6[1]C8H23N5[2]
Molecular Weight 232.37 g/mol [1]189.30 g/mol [2]
Appearance Yellowish liquid with an ammonia-like odor.Clear to pale yellow liquid with an ammonia-like odor.[2]
Density (at 25°C) ~0.95 g/mL~0.98 - 1.00 g/cc[3]
Amine Value Not specified in search results1,300 – 1,400 mg KOH/g[3]
Viscosity (at 25°C) Not specified in search results10 – 25 mPa·s[3]

Curing Mechanism and Reactivity

The curing of epoxy resins with amine hardeners proceeds through the nucleophilic addition of the amine's active hydrogen atoms to the epoxide rings of the resin. This reaction opens the epoxy ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to a cross-linked, three-dimensional network.

The reactivity of aliphatic amines like PEHA and TEPA is generally high, allowing for curing at ambient temperatures.[4] However, the higher number of active amine hydrogens in PEHA (eight) compared to TEPA (seven) theoretically allows for a higher crosslink density. This can influence the final mechanical and thermal properties of the cured epoxy. It is generally observed that higher functionality amines can lead to faster cure times and harder, more chemically resistant networks.[3]

Performance Comparison

Performance MetricExpected Performance with PEHAExpected Performance with TEPA
Gel Time/Pot Life Potentially shorter due to higher reactivity and functionality.Generally provides a workable pot life, which can be adjusted by blending with other amines.[3]
Cure Speed Likely faster due to the greater number of reactive sites.Enables a fast cure.[3]
Glass Transition Temp. (Tg) Expected to be higher due to potentially higher crosslink density.Provides a good Tg, which is influenced by the cure schedule.[5][6]
Tensile Strength & Modulus Potentially higher due to increased network rigidity.Imparts good mechanical strength to the cured epoxy.
Chemical Resistance Expected to be excellent due to a densely cross-linked network.Results in a chemically resistant network.[3]

Experimental Protocols

To obtain precise comparative data for these two hardeners, a series of standardized tests should be conducted. The following are detailed methodologies for key experiments.

Gel Time Determination (Adapted from ASTM D2471)

Objective: To determine the time from the initial mixing of the epoxy resin and hardener to the formation of a gel-like state.

Materials:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (PEHA)

  • Tetraethylenepentamine (TEPA)

  • Disposable beakers

  • Stirring rods

  • Stopwatch

  • Water bath or oven for temperature control

Procedure:

  • Condition the epoxy resin and hardeners to a constant temperature (e.g., 25°C ± 1°C).

  • Accurately weigh the stoichiometric amount of epoxy resin and the respective hardener into a disposable beaker. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin.

  • Start the stopwatch immediately upon adding the hardener to the resin.

  • Thoroughly mix the components for 2 minutes, scraping the sides and bottom of the beaker to ensure homogeneity.

  • Periodically probe the mixture with a clean stirring rod. The gel time is the point at which the resin becomes stringy and no longer flows back to form a smooth surface after being touched with the probe.

  • Record the elapsed time as the gel time.

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (Adapted from ASTM E1356)

Objective: To determine the glass transition temperature of the fully cured epoxy systems.

Materials:

  • Cured samples of PEHA-epoxy and TEPA-epoxy

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

Procedure:

  • Prepare samples of the epoxy systems by mixing the resin and each hardener at the correct stoichiometric ratio.

  • Cure the samples according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure at a specified elevated temperature).

  • Accurately weigh a small portion (5-10 mg) of the cured sample into an aluminum DSC pan and seal it.

  • Place the sample pan and a reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected Tg.

  • The Tg is determined from the resulting heat flow versus temperature curve as the midpoint of the inflection in the heat flow.[5][6]

Tensile Properties (Adapted from ASTM D638)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy systems.

Materials:

  • Cured dog-bone shaped specimens of PEHA-epoxy and TEPA-epoxy

  • Universal Testing Machine (UTM) with appropriate grips and extensometer

Procedure:

  • Prepare dog-bone shaped specimens of the cured epoxy systems according to the dimensions specified in ASTM D638.

  • Condition the specimens at a standard temperature and humidity for at least 40 hours before testing.

  • Measure the width and thickness of the narrow section of each specimen.

  • Mount the specimen in the grips of the Universal Testing Machine.

  • Attach an extensometer to the specimen to measure strain.

  • Apply a tensile load to the specimen at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, tensile modulus, and elongation at break from the recorded data.

Visualized Workflows and Relationships

Epoxy Curing Reaction

G Epoxy_Resin Epoxy Resin (with Epoxide Groups) Mixing Mixing Epoxy_Resin->Mixing Amine_Hardener Amine Hardener (PEHA or TEPA) (with Active Hydrogens) Amine_Hardener->Mixing Curing_Reaction Curing Reaction (Nucleophilic Addition) Mixing->Curing_Reaction Crosslinked_Network Cross-linked Thermoset Polymer Curing_Reaction->Crosslinked_Network

Caption: General reaction pathway for curing epoxy resin with an amine hardener.

Experimental Workflow for Comparative Analysis

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Formulation_PEHA Formulate Epoxy with PEHA Curing Cure Samples Formulation_PEHA->Curing Formulation_TEPA Formulate Epoxy with TEPA Formulation_TEPA->Curing Gel_Time Gel Time Test (ASTM D2471) Curing->Gel_Time DSC_Analysis DSC for Tg (ASTM E1356) Curing->DSC_Analysis Tensile_Test Tensile Test (ASTM D638) Curing->Tensile_Test Data_Comparison Compare Performance Data Gel_Time->Data_Comparison DSC_Analysis->Data_Comparison Tensile_Test->Data_Comparison

Caption: Workflow for the comparative experimental analysis of PEHA and TEPA.

Conclusion

Both this compound (PEHA) and Tetraethylenepentamine (TEPA) are effective aliphatic amine hardeners for epoxy resins, suitable for room temperature curing applications. The primary distinction lies in their molecular structure, with PEHA possessing a higher number of active amine hydrogens. This structural difference is anticipated to translate into a higher crosslink density for PEHA-cured systems, potentially leading to faster cure times, higher glass transition temperatures, and enhanced mechanical properties compared to TEPA-cured systems under identical conditions.

However, without direct comparative experimental data, these remain well-founded hypotheses. The selection between PEHA and TEPA will ultimately depend on the specific application requirements, such as the desired pot life, curing speed, and the final thermal and mechanical performance of the cured epoxy. For critical applications, it is strongly recommended that researchers and formulators conduct the experimental protocols outlined in this guide to ascertain the most suitable hardener for their specific needs.

References

A Comparative Guide to Pentaethylenehexamine (PEHA) and Polyethyleneimine (PEI) for CO2 Capture Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate amine is critical in the development of efficient solid sorbents for carbon dioxide (CO2) capture. Among the various amine-based compounds, pentaethylenehexamine (PEHA) and polyethyleneimine (PEI) have emerged as promising candidates due to their high amine density and potential for reversible CO2 binding. This guide provides an objective comparison of the CO2 capture performance of PEHA and PEI, supported by experimental data, detailed methodologies, and visual representations of key processes to aid researchers in their material selection and experimental design.

Performance Comparison: PEHA vs. PEI

Both PEHA and PEI are effective for CO2 capture, but their performance can vary significantly depending on the support material, amine loading, and operating conditions such as temperature and CO2 concentration.

This compound (PEHA) , a linear amine with a defined molecular weight, offers a high theoretical amine density. Studies have shown that PEHA-functionalized sorbents can achieve high CO2 adsorption capacities. For instance, PEHA impregnated on hierarchical porous silica (B1680970) has demonstrated a CO2 adsorption capacity of up to 4.5 mmol/g.[1] One of the key advantages of PEHA is its potentially higher thermal stability compared to lower molecular weight amines, which is crucial for the long-term stability of the sorbent during repeated adsorption-desorption cycles.

Polyethyleneimine (PEI) is a polymeric amine that exists in both linear and branched forms, with branched PEI being more commonly used for CO2 capture due to its higher density of primary, secondary, and tertiary amine groups. PEI has been extensively studied on a wide range of porous supports, including silica, alumina, and carbon-based materials.[2] Its polymeric nature allows for high loading onto supports, leading to high CO2 capture capacities. For example, PEI-impregnated resin has exhibited an excellent adsorption capacity of 4.44 mmol/g for pure CO2.

A direct comparison of PEHA and PEI on a fullerene C60 support revealed that PEHA-C60 maintains a more consistent CO2 capture performance across a wider temperature range than PEI-C60. The CO2 capture capacity of PEI-C60 was observed to drop significantly at lower temperatures.

Quantitative Data Summary

The following tables summarize the CO2 capture performance of PEHA and PEI on different supports as reported in various studies.

Table 1: CO2 Adsorption Capacities of PEHA-Based Sorbents

Support MaterialPEHA Loading (wt%)Temperature (°C)CO2 ConcentrationAdsorption Capacity (mmol/g)Reference
Hierarchical Porous Silica707510 vol% in N24.5[1]
Fullerene C60Not specified~30Not specified1.48 (65 mg/g)
Fullerene C60Not specified90.2Not specified1.90 (83.4 mg/g)

Table 2: CO2 Adsorption Capacities of PEI-Based Sorbents

Support MaterialPEI Loading (wt%)Temperature (°C)CO2 ConcentrationAdsorption Capacity (mmol/g)Reference
Resin HPD45050Not specifiedPure CO24.44
Resin HPD45050Not specified15 vol% CO23.62
γ-Alumina4025400 ppm0.9[3]
γ-Alumina2025400 ppmNot specified[3]
Fullerene C60Not specified~30Not specified0.23 (10 mg/g)
Fullerene C60Not specified90.3Not specified4.09 (180 mg/g)

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate comparison of sorbent performance. Below are generalized yet detailed protocols for the preparation of amine-impregnated sorbents and the measurement of their CO2 capture capacity, based on common practices in the cited literature.

Protocol 1: Preparation of Amine-Impregnated Sorbents (Wet Impregnation Method)
  • Support Pre-treatment: Dry the porous support material (e.g., silica gel, activated alumina) in an oven at 110-120 °C for at least 12 hours to remove any physisorbed water.

  • Amine Solution Preparation: Dissolve a predetermined amount of PEHA or PEI in a suitable solvent (e.g., methanol, ethanol) to achieve the desired amine loading. Stir the solution at room temperature until the amine is completely dissolved.

  • Impregnation: Add the dried support material to the amine solution. Stir the mixture continuously at a slightly elevated temperature (e.g., 40-60 °C) for several hours (e.g., 2-4 hours) to ensure uniform impregnation of the amine into the pores of the support.

  • Solvent Evaporation: Remove the solvent from the mixture using a rotary evaporator under reduced pressure.

  • Final Drying: Dry the resulting amine-impregnated sorbent in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight to remove any residual solvent.

  • Characterization: The final sorbent should be characterized for its amine content, surface area, pore volume, and thermal stability using techniques such as elemental analysis, N2 physisorption, and thermogravimetric analysis (TGA).

Protocol 2: Measurement of CO2 Adsorption Capacity using Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small amount of the sorbent material (typically 5-10 mg) into the TGA sample pan.

  • Activation (Pre-treatment): Heat the sample to a specific temperature (e.g., 100-110 °C) under a continuous flow of an inert gas (e.g., N2 or Ar) for a defined period (e.g., 30-60 minutes) to remove any adsorbed moisture and other volatile impurities.

  • Cooling: Cool the sample down to the desired adsorption temperature under the same inert gas flow.

  • Adsorption: Switch the gas flow to the desired CO2 gas stream (e.g., pure CO2 or a mixture of CO2 in N2) at a controlled flow rate. Maintain the sample at the adsorption temperature and record the weight gain over time until it becomes constant, indicating that the sorbent is saturated with CO2.

  • Data Analysis: The CO2 adsorption capacity is calculated from the weight gain of the sample and is typically expressed in mmol of CO2 per gram of sorbent.

  • Desorption (Optional): To study the regenerability of the sorbent, after the adsorption step, switch the gas flow back to the inert gas and increase the temperature to a desorption temperature (e.g., 100-120 °C). Record the weight loss as CO2 is released from the sorbent.

Visualizing the Processes

To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Sorbent Preparation cluster_testing CO2 Capture Testing Support Porous Support (e.g., Silica, Alumina) Impregnation Wet Impregnation Support->Impregnation Amine Amine Solution (PEHA or PEI in Solvent) Amine->Impregnation Drying Drying & Solvent Removal Impregnation->Drying Sorbent Amine-Impregnated Sorbent Drying->Sorbent Activation Activation (Heating in N2) Sorbent->Activation Adsorption CO2 Adsorption Activation->Adsorption Desorption Desorption (Heating in N2) Adsorption->Desorption Analysis Data Analysis Adsorption->Analysis Desorption->Activation Cyclic Stability Test Desorption->Analysis

Figure 1: Experimental workflow for CO2 capture using amine-impregnated sorbents.

CO2_Capture_Mechanism cluster_reactants cluster_products CO2 CO2 Carbamate Carbamate (R-NHCOO-) CO2->Carbamate Direct reaction with amine Bicarbonate Bicarbonate (HCO3-) CO2->Bicarbonate Reaction in presence of water Amine Primary/Secondary Amine (R-NH2/R2-NH) Amine->Carbamate Amine->Bicarbonate Acts as a base H2O H2O H2O->Bicarbonate

Figure 2: Simplified reaction pathways for CO2 capture by primary and secondary amines.

Conclusion

Both PEHA and PEI are highly effective aminopolymers for CO2 capture when impregnated onto porous supports. The choice between them will depend on the specific requirements of the application, including the operating temperature range, the desired CO2 capture capacity, and the importance of long-term thermal stability. PEI has been more extensively studied and has shown high capacities on a variety of supports. PEHA, while less studied, shows promise for applications requiring consistent performance across a broader temperature range. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to conduct their own comparative studies and to develop next-generation CO2 capture sorbents.

References

Efficacy of Pentaethylenehexamine compared to other chelating agents for lead removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective chelating agent is paramount in the therapeutic strategy for heavy metal poisoning. While established agents such as Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and British Anti-Lewisite (BAL) have well-documented clinical use for lead toxicity, interest in novel chelators continues. This guide provides a comparative overview of Pentaethylenehexamine (PEHA) against these standard therapies for lead removal, supported by available data.

Comparative Overview of Chelating Agents

The choice of a chelating agent is determined by several factors, including the severity of lead poisoning, the patient's age, the route of administration, and the agent's side-effect profile.

Chelating AgentChemical StructureAdministrationKey Characteristics
This compound (PEHA) Linear PolyamineNot established for lead poisoningA strong field, hexadentate ligand capable of coordinating with lead.[1] Investigated for its ability to increase urinary excretion of other metals like copper and cadmium in animal studies.[4] Its efficacy and safety for lead chelation in humans have not been established.
Ethylenediaminetetraacetic acid (EDTA) Polyaminocarboxylic acidIntravenous (as CaNa₂EDTA)FDA-approved for treating severe lead poisoning.[2] It is effective for both adults and children but requires intravenous administration and can cause nephrotoxicity.[2][3]
Dimercaptosuccinic acid (DMSA) DithiolOralFDA-approved and often the first-line treatment for children with blood lead levels ≥45 µg/dL.[5][6] It has a more favorable side-effect profile compared to BAL and can be administered orally.[5]
Dimercaprol (BAL) DithiolIntramuscularUsed for severe lead poisoning, particularly in cases of lead encephalopathy, often in conjunction with EDTA.[7] It is associated with numerous adverse effects, including pain at the injection site, hypertension, and nephrotoxicity.[7]

Mechanism of Action in Lead Toxicity and Chelation

Lead exerts its toxic effects by interfering with essential biological processes. It can mimic calcium and disrupt cellular signaling pathways, and it has a high affinity for sulfhydryl groups in proteins, leading to enzyme inhibition.[7][8] A key enzyme affected is δ-aminolevulinic acid dehydratase (ALAD), which is crucial for heme synthesis.[9]

Chelation therapy works by introducing a ligand that binds to lead with a higher affinity than endogenous molecules, forming a stable, non-toxic, water-soluble complex that can be excreted from the body, primarily through the kidneys.

Lead_Toxicity_and_Chelation cluster_lead_effects Lead (Pb²⁺) Toxicity cluster_chelation Chelation Therapy Pb Lead (Pb²⁺) Enzymes Enzymes (e.g., ALAD) Pb->Enzymes Inhibition (binds to sulfhydryl groups) Ca_pathways Calcium Signaling Pathways Pb->Ca_pathways Disruption (mimics Ca²⁺) Pb_Chelate Stable Lead-Chelate Complex Pb->Pb_Chelate Cellular_damage Cellular Damage & Dysfunction Enzymes->Cellular_damage Ca_pathways->Cellular_damage Chelator Chelating Agent (e.g., PEHA, EDTA, DMSA, BAL) Chelator->Pb_Chelate Binding Excretion Renal Excretion Pb_Chelate->Excretion Formation of water-soluble complex

Figure 1: Mechanism of lead toxicity and chelation therapy.

Experimental Protocols for Evaluating Chelating Agents

The evaluation of a chelating agent's efficacy for lead removal typically involves a series of in vitro and in vivo studies.

In Vitro Assessment:

  • Binding Affinity Studies: Isothermal titration calorimetry (ITC) or potentiometric titrations are used to determine the stability constant (log K) of the chelator-lead complex. A higher log K value indicates a stronger bond.

  • Cell Culture Models: Mammalian cell lines are exposed to lead, followed by treatment with the chelating agent. The reduction in intracellular lead concentration and the mitigation of lead-induced cytotoxicity are measured.[10]

In Vivo Assessment (Animal Models):

  • Lead Exposure: Rodent models are typically exposed to lead acetate (B1210297) in their drinking water or via intraperitoneal injections to achieve a target blood lead level.

  • Chelator Administration: The chelating agent is administered at various doses and routes (e.g., oral, intraperitoneal, intravenous).

  • Sample Collection and Analysis: Blood, urine, feces, and various tissues (kidney, liver, bone, brain) are collected at different time points.

  • Lead Quantification: Lead levels in the collected samples are measured using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Efficacy Evaluation: The efficacy is determined by the extent of reduction in blood and tissue lead levels and the increase in urinary and fecal lead excretion compared to a control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Model) Binding_Affinity Binding Affinity (e.g., ITC, Potentiometry) Cell_Culture Cell Culture Studies (Lead uptake, cytotoxicity) Lead_Exposure 1. Lead Exposure Binding_Affinity->Lead_Exposure Promising candidates proceed to in vivo testing Chelator_Admin 2. Chelator Administration Lead_Exposure->Chelator_Admin Sample_Collection 3. Sample Collection (Blood, Urine, Tissues) Chelator_Admin->Sample_Collection Lead_Quantification 4. Lead Quantification (AAS, ICP-MS) Sample_Collection->Lead_Quantification Efficacy_Analysis 5. Efficacy Analysis (Reduction in Pb levels, Increase in excretion) Lead_Quantification->Efficacy_Analysis

Figure 2: General experimental workflow for evaluating chelating agents.

Quantitative Data on Established Chelating Agents

The following table summarizes key quantitative data for the established chelating agents. Data for PEHA is not included due to the lack of specific studies on its use in lead poisoning.

ParameterEDTADMSABAL
Typical Adult Dose 1 g/m²/day IV10 mg/kg orally every 8 hours for 5 days, then every 12 hours for 14 days3-5 mg/kg IM every 4 hours
Primary Excretion Route UrineUrineUrine and Feces
Reported Side Effects Nephrotoxicity, pain at injection site, hypocalcemiaGastrointestinal distress, transient elevation of liver enzymes, skin rashNephrotoxicity, hypertension, pain at injection site, fever, nausea, vomiting
Use in Children Yes, for severe casesYes, preferred for moderate to severe casesYes, for severe cases with encephalopathy

Conclusion

This compound, as a potent hexadentate ligand, holds theoretical promise as a chelating agent for lead. However, a significant gap in the scientific literature exists regarding its efficacy, safety, and pharmacokinetic profile specifically for lead detoxification. In contrast, EDTA, DMSA, and BAL are well-established therapies with defined treatment protocols and known safety profiles. While DMSA is often favored for its oral administration and lower toxicity, especially in children, EDTA and BAL remain crucial for managing severe lead poisoning.

Further research, including comprehensive in vitro and in vivo studies following established experimental protocols, is necessary to determine if PEHA can be a viable and safe alternative or adjunct to the current standard of care for lead poisoning. Until such data becomes available, its use in a clinical setting cannot be recommended. Researchers in drug development are encouraged to explore the potential of polyamines like PEHA, but with the rigorous scientific validation required for any new therapeutic agent.

References

Validating the Purity of Synthesized Pentaethylenehexamine: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of chromatographic methods for validating the purity of Pentaethylenehexamine (PEHA), a complex polyamine used in various industrial and pharmaceutical applications. We will delve into the experimental protocols and performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), offering supporting data to guide your choice of analytical technique.

This compound (PEHA) is a linear polyamine with six amine groups, making it a highly polar and reactive molecule.[1] The synthesis of PEHA, typically through the reaction of ethylenediamine (B42938) or ethylene (B1197577) dichloride with ammonia (B1221849), often results in a mixture of linear, branched, and cyclic isomers.[2] These isomers are the primary impurities that need to be identified and quantified to ensure the quality and consistency of the synthesized product. Due to the low volatility and high polarity of PEHA, direct chromatographic analysis can be challenging, often necessitating derivatization to improve separation and detection.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique for PEHA purity analysis depends on several factors, including the desired resolution of isomers, sensitivity for trace impurities, sample throughput, and available instrumentation. Below is a comparative overview of GC, HPLC, and CE for this application.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the differential migration of charged species in an electric field.
Derivatization Often required to increase volatility and reduce peak tailing. Common agents include trifluoroacetylating reagents.Frequently necessary to enhance UV absorbance or fluorescence for sensitive detection. Common agents include Dansyl Chloride, OPA, and FMOC-Cl.Generally not required as separation is based on charge and size.
Typical Column/Capillary Fused silica (B1680970) capillary columns with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).Reversed-phase columns (e.g., C18) are commonly used for separating derivatized amines.Fused silica capillaries, which can be coated to modify the electroosmotic flow.
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Visible Spectrophotometer, Fluorescence Detector, Mass Spectrometry (MS).UV-Visible Spectrophotometer, Laser-Induced Fluorescence (LIF).
Analysis Time Typically faster for volatile compounds, but derivatization adds to the overall time.Can be longer due to the time required for gradient elution and derivatization.Often very fast, with separation times in the order of minutes.
Resolution of Isomers Can be effective, especially with high-resolution capillary columns. Retention indices can aid in isomer identification.[3]Good resolution of derivatized isomers can be achieved with optimized gradient elution.Excellent for separating charged isomers due to differences in their charge-to-size ratio.
Limit of Detection (LOD) Generally in the low ng/g to pg/g range, particularly with MS detection.Can reach low ng/g levels, especially with fluorescence detection of derivatized amines.Can be very low, especially with LIF detection.
Limit of Quantification (LOQ) Typically in the low ng/g range.Can be in the low ng/g range.In the low ng/mL range.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of PEHA using GC, HPLC, and CE.

Gas Chromatography (GC-FID) Protocol

This protocol outlines a general procedure for the analysis of PEHA purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). Derivatization is included to improve the chromatographic properties of the analytes.

1. Sample Preparation and Derivatization:

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized PEHA and dissolve it in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).

  • Derivatization: To the sample solution, add 100 µL of a trifluoroacetylating agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA) and 10 µL of a catalyst (e.g., pyridine). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

2. GC-FID Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C, hold for 5 minutes.

    • Ramp 2: 15°C/min to 300°C, hold for 10 minutes.

  • Detector Temperature: 320°C.

  • Data Acquisition: Collect data from the start of the injection until all components have eluted.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes the analysis of PEHA after pre-column derivatization with Dansyl Chloride, allowing for sensitive UV detection.

1. Sample Preparation and Derivatization:

  • Sample Solution: Prepare a 1 mg/mL solution of the synthesized PEHA in 0.1 M hydrochloric acid.

  • Derivatization:

    • To 100 µL of the sample solution in a vial, add 200 µL of a saturated sodium bicarbonate solution.

    • Add 400 µL of a 10 mg/mL solution of Dansyl Chloride in acetone.

    • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

    • After cooling, add 100 µL of a 25% ammonia solution to quench the excess Dansyl Chloride.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • HPLC System: A liquid chromatograph with a gradient pump, autosampler, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: Linear gradient from 50% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Linear gradient from 95% to 50% B

    • 26-30 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Capillary Electrophoresis (CE) Protocol

This protocol provides a method for the direct analysis of PEHA isomers without derivatization, leveraging their inherent charge.

1. Sample Preparation:

  • Sample Solution: Dissolve the synthesized PEHA in deionized water to a concentration of 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter.

2. CE Conditions:

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused silica capillary, 50 µm ID, 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: Direct UV detection at 200 nm.

Visualization of Workflows

To better illustrate the experimental processes, the following diagrams were created using Graphviz.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-FID Analysis PEHA Synthesized PEHA Dissolve Dissolve in Aprotic Solvent PEHA->Dissolve Derivatize Add Derivatizing Agent & Catalyst Dissolve->Derivatize Heat Heat at 70°C Derivatize->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC Cool->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for PEHA Purity Analysis by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC-UV Analysis PEHA Synthesized PEHA Dissolve Dissolve in 0.1 M HCl PEHA->Dissolve Derivatize Add Buffer & Dansyl Chloride Dissolve->Derivatize Incubate Incubate at 60°C Derivatize->Incubate Quench Quench with Ammonia Incubate->Quench Filter_HPLC Filter Quench->Filter_HPLC Inject Inject into HPLC Filter_HPLC->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for PEHA Purity Analysis by HPLC-UV.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis PEHA Synthesized PEHA Dissolve Dissolve in Deionized Water PEHA->Dissolve Filter_CE Filter Dissolve->Filter_CE Inject Inject into CE Filter_CE->Inject Separate Separation in Capillary Inject->Separate Detect UV Detection at 200 nm Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for PEHA Purity Analysis by CE.

Method_Comparison cluster_methods Chromatographic Methods cluster_params Comparison Parameters PEHA Synthesized This compound GC Gas Chromatography (GC) PEHA->GC HPLC High-Performance Liquid Chromatography (HPLC) PEHA->HPLC CE Capillary Electrophoresis (CE) PEHA->CE Resolution Isomer Resolution GC->Resolution Sensitivity Sensitivity (LOD/LOQ) GC->Sensitivity Time Analysis Time GC->Time Complexity Method Complexity GC->Complexity HPLC->Resolution HPLC->Sensitivity HPLC->Time HPLC->Complexity CE->Resolution CE->Sensitivity CE->Time CE->Complexity

Caption: Logical Comparison of Chromatographic Methods for PEHA Analysis.

Conclusion

The validation of synthesized this compound purity requires a robust analytical method capable of separating and quantifying its isomers and other potential impurities. Gas Chromatography, High-Performance Liquid Chromatography, and Capillary Electrophoresis each offer distinct advantages and disadvantages.

  • GC is a powerful technique, particularly when coupled with MS, for the analysis of volatile and semi-volatile compounds. However, the need for derivatization for polar amines like PEHA adds a layer of complexity to the sample preparation.

  • HPLC is highly versatile and well-suited for the analysis of non-volatile compounds. Pre-column derivatization significantly enhances the detectability of PEHA, making it a sensitive and reliable method.

  • CE provides an excellent alternative, especially for the separation of charged isomers, with the significant advantage of not requiring derivatization, leading to a simpler and faster workflow.

The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the need for high resolution of isomers, the desired level of sensitivity, and the available instrumentation and expertise. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making an informed decision for their PEHA purity validation needs.

References

A Comparative Analysis of Linear vs. Technical Grade Pentaethylenehexamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaethylenehexamine (PEHA), a hexadentate ligand, is a versatile molecule in the field of catalysis, primarily owing to the Lewis basicity of its six amine groups.[1] It is commercially available in two principal grades: a high-purity linear isomer and a more economical technical grade. While both find application in catalysis, their performance characteristics can differ significantly due to compositional variations. This guide provides an objective comparison of their catalytic performance, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the appropriate grade for their specific application.

Compositional Differences: The Root of Performance Variation

The fundamental distinction between linear and technical grade PEHA lies in their isomeric purity.

  • Linear this compound: As the name suggests, this grade consists predominantly of the straight-chain isomer, N-(2-aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]-1,2-ethanediamine. Its well-defined structure offers uniform coordination sites.

  • Technical Grade this compound: This is a mixture of linear, branched, and cyclic isomers.[1] The presence of these structural variants leads to a heterogeneous mixture of molecules with different steric and electronic properties.

This compositional difference is the primary determinant of the variations observed in their catalytic performance.

Illustrative Performance Comparison in a Model Catalytic Reaction

To illustrate the potential performance differences, we present hypothetical data for a model Heck coupling reaction. In this model system, PEHA is used as a ligand for a palladium catalyst.

Performance MetricLinear PEHA-Pd CatalystTechnical Grade PEHA-Pd Catalyst
Catalyst Loading (mol%) 0.10.1
Reaction Time (hours) 46
Substrate Conversion (%) 98%85%
Product Selectivity (%) >99%92%
Turnover Number (TON) 980850
Turnover Frequency (TOF) (h⁻¹) 245142
Catalyst Stability (after 3 cycles) 95% of initial activity70% of initial activity

This data is illustrative and intended to highlight potential performance differences based on the known compositional variations between the two grades.

Analysis of Performance Data

The illustrative data suggests that the catalyst prepared with linear PEHA exhibits superior performance across all key metrics:

  • Higher Activity: The higher substrate conversion in a shorter reaction time, along with a greater Turnover Number (TON) and Turnover Frequency (TOF), indicates a more active catalytic system. This can be attributed to the well-defined and more accessible coordination sites of the linear isomer, facilitating efficient substrate binding and product release.

  • Enhanced Selectivity: The significantly higher product selectivity suggests that the uniform catalytic sites formed with linear PEHA minimize the formation of undesired byproducts. The varied isomeric composition of technical grade PEHA can lead to the formation of multiple types of active sites, some of which may catalyze side reactions.

  • Improved Stability and Reusability: The greater retention of catalytic activity after multiple cycles indicates a more robust catalyst. The defined coordination environment of the linear PEHA ligand likely forms a more stable complex with the metal center, reducing leaching and deactivation. The presence of various isomers in the technical grade may lead to less stable metal complexes that are more prone to degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the illustrative data are provided below.

1. Catalyst Preparation (Palladium-PEHA Complex)

  • Objective: To prepare the palladium catalyst complexed with either linear or technical grade PEHA.

  • Materials: Palladium(II) acetate (B1210297), Linear this compound, Technical Grade this compound, Toluene (anhydrous).

  • Procedure:

    • In a nitrogen-purged glovebox, dissolve 1 equivalent of Palladium(II) acetate in anhydrous toluene.

    • In a separate vial, dissolve 1.1 equivalents of either linear or technical grade this compound in anhydrous toluene.

    • Slowly add the PEHA solution to the palladium acetate solution with constant stirring.

    • Stir the resulting mixture at room temperature for 4 hours.

    • The resulting solution containing the Pd-PEHA catalyst is used directly in the catalytic reaction.

2. Model Heck Coupling Reaction

  • Objective: To evaluate the catalytic performance of the prepared catalysts in a Heck coupling reaction.

  • Materials: Iodobenzene (B50100), Styrene (B11656), Triethylamine (B128534) (Et₃N), Pd-PEHA catalyst solution, N,N-Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a dried Schlenk flask under a nitrogen atmosphere, add iodobenzene (1 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

    • Add 5 mL of anhydrous DMF to dissolve the reactants.

    • Inject the appropriate amount of the Pd-PEHA catalyst solution to achieve a 0.1 mol% catalyst loading.

    • Heat the reaction mixture to 100°C and stir.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Calculate substrate conversion and product selectivity based on the GC/HPLC analysis.

3. Catalyst Reusability Study

  • Objective: To assess the stability and reusability of the catalyst over multiple reaction cycles.

  • Procedure:

    • Upon completion of the first reaction cycle, cool the mixture to room temperature.

    • Extract the product with an appropriate solvent (e.g., ethyl acetate).

    • The remaining catalyst in the DMF phase is used for the next cycle.

    • Add fresh substrates and base to the catalyst-containing phase and repeat the reaction under the same conditions.

    • Repeat this process for a total of three cycles and measure the catalytic activity in each cycle.

Visualizing the Impact of Isomeric Composition on Catalysis

The following diagrams illustrate the conceptual differences between linear and technical grade PEHA in catalysis.

G cluster_linear Linear PEHA cluster_technical Technical Grade PEHA cluster_performance Catalytic Performance linear_peha Pure Linear Isomer uniform_sites Uniform & Accessible Coordination Sites linear_peha->uniform_sites high_activity High Activity & Selectivity uniform_sites->high_activity good_stability Good Stability uniform_sites->good_stability tech_peha Mixture of Linear, Branched & Cyclic Isomers non_uniform_sites Varied & Sterically Hindered Coordination Sites tech_peha->non_uniform_sites low_activity Lower Activity & Selectivity non_uniform_sites->low_activity poor_stability Poor Stability non_uniform_sites->poor_stability

Caption: Isomeric composition's effect on catalytic sites and performance.

G cluster_workflow Catalyst Performance Evaluation Workflow start Select PEHA Grade (Linear or Technical) prepare_catalyst Prepare Pd-PEHA Catalyst Complex start->prepare_catalyst run_reaction Run Heck Coupling Reaction prepare_catalyst->run_reaction analyze Analyze Results (GC/HPLC) run_reaction->analyze reusability Test Catalyst Reusability run_reaction->reusability compare Compare Performance Metrics analyze->compare reusability->compare

Caption: Experimental workflow for comparing PEHA grades in catalysis.

Conclusion

The choice between linear and technical grade this compound for catalytic applications should be guided by the specific requirements of the reaction. For applications demanding high activity, selectivity, and catalyst stability, the use of linear PEHA is highly recommended, despite its higher cost. The well-defined structure of the linear isomer leads to the formation of uniform and highly active catalytic sites. Conversely, for applications where cost is a primary concern and moderate performance is acceptable, technical grade PEHA can be a viable alternative. Researchers should be aware that the presence of various isomers in the technical grade can lead to lower catalytic efficiency and potential side reactions. It is advisable to perform a preliminary screening of both grades to determine the optimal choice for a given catalytic system.

References

A Comparative Guide to the Biocompatibility of Pentaethylenehexamine-Based Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe drug delivery systems is a cornerstone of modern pharmacology. Polymeric nanoparticles have emerged as a versatile platform for encapsulating and targeting therapeutics, enhancing their efficacy while minimizing systemic toxicity. Among the vast array of polymers explored, those based on pentaethylenehexamine (PEHA) have garnered interest due to their high density of amine groups, which facilitates drug conjugation and cellular uptake. However, the biocompatibility of these cationic polymers is a critical consideration that dictates their translational potential. This guide provides a comparative assessment of the biocompatibility of PEHA-based polymers against three widely used alternatives: polyethylene (B3416737) glycol (PEG), polylactic-co-glycolic acid (PLGA), and chitosan (B1678972).

While comprehensive biocompatibility data for PEHA-based polymers is limited in publicly available literature, this guide collates the existing information, including the toxicity of the PEHA monomer, and presents it alongside extensive experimental data for the comparator polymers. This objective comparison aims to equip researchers with the necessary information to make informed decisions in the selection of polymers for drug delivery applications.

Executive Summary of Biocompatibility Data

The following tables summarize the key quantitative biocompatibility parameters for PEHA (monomer), PEG, PLGA, and chitosan-based materials. It is crucial to note that the data for PEHA pertains to the monomer and may not be representative of its polymeric forms. The biocompatibility of polymers is highly dependent on factors such as molecular weight, degree of branching, surface modifications, and the specific formulation of the nanocarrier.

Table 1: Comparative In Vitro Cytotoxicity

Polymer/MonomerCell LineAssayIC50 / Cell ViabilityReference
This compound (PEHA) Monomer Data Not Available-Data Not Available-
Polyethylene Glycol (PEG) Derivatives HeLa, L929MTTTEG IC50: 19.8 mg/mL (HeLa), 12.4 mg/mL (L929)[1]
HeLa, L929MTTmPEGMA-500 IC50: 4.7 mg/mL (HeLa), 5.3 mg/mL (L929)[1]
Caco-2MTT>80% viability at various concentrations and MWs[2]
Polylactic-co-glycolic acid (PLGA) RAW264.7, BEAS-2BMultiparametricNo significant lethal toxicity up to 300 μg/ml[3]
A549, Beas-2BMTS>80% viability for NPs–DNA at 1.2 mg/mL[4]
Chitosan & Derivatives 3T3 fibroblastsMTSNo detectable IC50 at 4 mg/mL[5]
MCF-7MTTIC50 of chitosan nanoparticles: 5.3 µg/mL[5]
VariousVariousGenerally low cytotoxicity, >80% viability in many cases[6]

Table 2: Comparative In Vivo Toxicity

Polymer/MonomerAnimal ModelRoute of AdministrationLD50 / Toxicity ObservationsReference
This compound (PEHA) Monomer RatOralLD50: 1600 mg/kg[7]
Polyethylene Glycol (PEG)-Coated Nanoparticles MiceIntravenousNo obvious decrease in body weight or appreciable toxicity at 4000 μg/kg[7][8]
MiceIntravenous10 nm and 60 nm particles showed slight liver damage[8]
Polylactic-co-glycolic acid (PLGA) RatSkeletal Muscle ImplantBiocompatible and biodegradable[9][10]
Chitosan & Derivatives MiceOralLD50 > 5000 mg/kg for many formulations[11][12]
RatsOralNo tissue damage or acute toxicity up to 1000 mg/kg

Table 3: Comparative Hemocompatibility

PolymerAssayHemolysis PercentageReference
This compound (PEHA)-Based Polymers Data Not AvailableData Not Available-
Polyethylene Glycol (PEG) Hemolysis AssayPEGylation significantly improves hemocompatibility
Polylactic-co-glycolic acid (PLGA) Nanoparticles Hemolysis AssayNo significant hemolysis at concentrations up to 10 mg/ml[5][6]
Chitosan & Derivatives Hemolysis AssayGenerally low hemolysis (<5%), but can be concentration and derivative dependent

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biocompatibility studies. Below are summaries of standard experimental protocols used to generate the data presented above.

In Vitro Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

    • Procedure: Cells are seeded in 96-well plates and incubated with varying concentrations of the test polymer for a specified period (e.g., 24, 48, or 72 hours). Subsequently, MTT solution is added to each well, and the plate is incubated to allow formazan formation. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration of the polymer that causes 50% inhibition of cell growth, is then calculated.

In Vivo Toxicity Studies
  • Acute Oral Toxicity (LD50): This study determines the single dose of a substance that will cause the death of 50% of a group of test animals.

    • Procedure: A group of animals (commonly rats or mice) is administered a single oral dose of the test substance. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 value is calculated using statistical methods. Observations of changes in body weight, food and water consumption, and any clinical signs of toxicity are also recorded. At the end of the study, a gross necropsy is often performed.

Hemocompatibility Assays
  • Hemolysis Assay: This assay evaluates the extent to which a material damages red blood cells (erythrocytes), leading to the release of hemoglobin.

    • Procedure: A suspension of red blood cells is incubated with different concentrations of the test material in a buffered solution (e.g., phosphate-buffered saline, PBS) at 37°C for a defined period. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS) are included. After incubation, the samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control. Materials causing less than 5% hemolysis are generally considered hemocompatible.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a general workflow for biocompatibility assessment and a simplified signaling pathway relevant to cationic polymer-induced cytotoxicity.

Biocompatibility_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Decision1 Biocompatible? Cytotoxicity->Decision1 Hemocompatibility Hemocompatibility (Hemolysis Assay) Hemocompatibility->Decision1 Genotoxicity Genotoxicity Assays Genotoxicity->Decision1 Acute_Toxicity Acute Toxicity (LD50) Subchronic_Toxicity Sub-chronic Toxicity Acute_Toxicity->Subchronic_Toxicity Histopathology Histopathology Subchronic_Toxicity->Histopathology Biodistribution Biodistribution Subchronic_Toxicity->Biodistribution Decision2 Safe in Animals? Histopathology->Decision2 Biodistribution->Decision2 Start Polymer Synthesis & Characterization Start->Cytotoxicity Start->Hemocompatibility Start->Genotoxicity Decision1->Acute_Toxicity Yes Redesign Redesign Polymer Decision1->Redesign No Proceed Proceed to Pre-clinical Studies Decision2->Proceed Yes Decision2->Redesign No

Caption: General workflow for assessing the biocompatibility of a novel polymer.

Cationic_Polymer_Cytotoxicity CationicPolymer Cationic Polymer (e.g., PEHA-based) CellMembrane Cell Membrane Interaction CationicPolymer->CellMembrane MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption ROS Reactive Oxygen Species (ROS) Production CellMembrane->ROS CellDeath Cell Death MembraneDisruption->CellDeath MitochondrialDamage Mitochondrial Damage ROS->MitochondrialDamage Apoptosis Apoptosis MitochondrialDamage->Apoptosis Apoptosis->CellDeath

Caption: Simplified signaling pathway of cationic polymer-induced cytotoxicity.

Conclusion

The selection of a polymer for drug delivery applications requires a careful and thorough evaluation of its biocompatibility. While PEHA-based polymers offer potential advantages due to their chemical structure, the current lack of comprehensive and publicly available biocompatibility data for their polymeric forms presents a significant challenge for their widespread adoption. The oral LD50 of the PEHA monomer suggests a moderate level of acute toxicity.

In contrast, PEG, PLGA, and chitosan have been extensively studied, and a large body of evidence supports their general biocompatibility, although specific formulations and modifications can influence their safety profiles. PEGylation is a well-established strategy to enhance the biocompatibility of various nanoparticles. PLGA is renowned for its biodegradability into non-toxic byproducts. Chitosan, a natural polymer, generally exhibits low toxicity, though this can be dependent on its molecular weight and degree of deacetylation.

Researchers considering the use of PEHA-based polymers are strongly encouraged to conduct rigorous biocompatibility testing, including in vitro cytotoxicity, hemocompatibility, and in vivo toxicity studies. This guide serves as a foundational resource, highlighting the current state of knowledge and emphasizing the critical need for further research to fully elucidate the safety profile of PEHA-based polymers for drug delivery.

References

Determining the Binding Affinity of PEHA with Metal Ions using Isothermal Titration Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Isothermal Titration Calorimetry (ITC) for the determination of binding affinity between the chelating agent pentaethylenehexamine (PEHA) and various metal ions. While direct and extensive ITC data for PEHA remains limited in publicly accessible literature, this document outlines the experimental principles and presents a comparative analysis with well-characterized chelating agents such as EDTA. This allows for a thorough understanding of the thermodynamic landscape of metal chelation and provides a framework for future ITC studies involving PEHA.

Principles of Isothermal Titration Calorimetry in Metal Chelation

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions.[1] In the context of metal chelation, ITC quantifies the heat released or absorbed when a metal ion solution is titrated into a solution containing a chelating agent like PEHA.[2][3] This allows for the determination of key thermodynamic parameters in a single experiment, providing a complete thermodynamic profile of the binding event.[4][5][6] These parameters include:

  • Binding Affinity (Ka) and its reciprocal, the Dissociation Constant (Kd) : These values quantify the strength of the interaction between the metal ion and the chelator.

  • Enthalpy Change (ΔH) : This represents the heat change upon binding and provides insights into the nature of the chemical bonds being formed and broken.

  • Entropy Change (ΔS) : This parameter reflects the change in the randomness or disorder of the system upon binding, often related to conformational changes and the release of solvent molecules.

  • Stoichiometry (n) : This determines the ratio of metal ions bound to each molecule of the chelating agent.

Comparative Analysis of Chelating Agents

Due to the scarcity of published ITC data specifically for PEHA, this section presents a comparative analysis of the thermodynamic parameters for the well-studied chelating agent Ethylenediaminetetraacetic acid (EDTA) with various metal ions. This data serves as a valuable benchmark for understanding the expected thermodynamic profiles of strong chelators and for contextualizing future experimental results with PEHA.

Chelating AgentMetal IonKd (μM)ΔH (kcal/mol)-TΔS (kcal/mol)n (Stoichiometry)Buffer ConditionsReference
EDTACa²⁺0.11-5.8-4.81.0Acetate Buffer (pH 5.5)[7]
EDTACu²⁺Value not explicitly statedDependent on bufferDependent on buffer1.0HEPES, Imidazole, Tris[2]

Note: The enthalpy of binding for Cu²⁺ to EDTA is highly dependent on the buffer used due to the coupling of proton exchange with the buffer. This highlights the critical importance of buffer selection in ITC experiments involving metal ions.[2]

Experimental Protocol: ITC for PEHA-Metal Ion Binding

This section outlines a detailed methodology for conducting an ITC experiment to determine the binding affinity of PEHA with a selected metal ion.

Materials and Reagents
  • This compound (PEHA)

  • Metal salt (e.g., CuCl₂, ZnSO₄, NiCl₂)

  • Buffer solution (e.g., HEPES, PIPES, MES) with a low enthalpy of ionization to minimize buffer-related heat effects.[2][3]

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Instrumentation
  • Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC, TA Instruments Nano ITC)

Pre-Experimental Preparations
  • Solution Preparation :

    • Prepare a stock solution of PEHA in the chosen buffer. The concentration should be accurately determined.

    • Prepare a stock solution of the metal salt in the same buffer. Ensure the buffer composition and pH of both the PEHA and metal salt solutions are identical to avoid heats of dilution or mixing.[8]

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent the formation of air bubbles in the calorimeter cells.[8]

  • Instrument Setup :

    • Thoroughly clean the sample and reference cells of the ITC instrument with deionized water and then with the experimental buffer.

    • Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).

Experimental Procedure
  • Loading the Samples :

    • Load the PEHA solution into the sample cell (typically ~200-300 µL, depending on the instrument).[8]

    • Load the metal salt solution into the injection syringe (typically ~40-50 µL).[8] The concentration of the metal salt in the syringe should be approximately 10-20 times higher than the PEHA concentration in the cell to ensure saturation is reached during the titration.[8]

  • Titration :

    • Place the loaded syringe into the instrument.

    • Set up the titration parameters, including the number of injections (e.g., 19-20), the volume of each injection (e.g., 2 µL), and the spacing between injections (e.g., 150 seconds) to allow for a return to the baseline.

    • Initiate the titration. The instrument will inject the metal salt solution into the PEHA solution at regular intervals and record the heat changes.

  • Control Experiment :

    • Perform a control titration by injecting the metal salt solution into the buffer alone (without PEHA). This allows for the measurement of the heat of dilution of the metal salt, which can be subtracted from the experimental data for more accurate results.[9]

Data Analysis
  • Integration of Raw Data : The raw ITC data consists of a series of peaks, with each peak representing the heat change upon injection. Integrate the area under each peak to determine the heat change per injection.

  • Binding Isotherm Generation : Plot the integrated heat per injection against the molar ratio of the metal ion to PEHA. This generates a binding isotherm.

  • Model Fitting : Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This fitting process will yield the thermodynamic parameters: Ka (and thus Kd), ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation:

    ΔG = -RTln(Ka) = ΔH - TΔS

    where R is the gas constant and T is the absolute temperature.

Mandatory Visualizations

Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_PEHA Prepare PEHA Solution Degas Degas Solutions Prep_PEHA->Degas Prep_Metal Prepare Metal Ion Solution Prep_Metal->Degas Load_Cell Load PEHA into Cell Degas->Load_Cell Load_Syringe Load Metal Ion into Syringe Degas->Load_Syringe Titrate Perform Titration Load_Cell->Titrate Load_Syringe->Titrate Integrate Integrate Raw Data Titrate->Integrate Control Run Control Titration (Metal into Buffer) Control->Integrate Plot Generate Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Obtain Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit->Results

Caption: Experimental workflow for determining PEHA-metal ion binding affinity using ITC.

Logical Relationship of ITC Data Processing

ITC_Data_Processing cluster_params Thermodynamic Parameters cluster_derived Derived Parameters Raw_Data Raw ITC Data (Power vs. Time) Integration Peak Integration Raw_Data->Integration Binding_Isotherm Binding Isotherm (Heat vs. Molar Ratio) Integration->Binding_Isotherm Model_Fitting Non-linear Regression (e.g., One-Site Model) Binding_Isotherm->Model_Fitting Kd Kd (Dissociation Constant) Model_Fitting->Kd DeltaH ΔH (Enthalpy) Model_Fitting->DeltaH Stoichiometry n (Stoichiometry) Model_Fitting->Stoichiometry DeltaG ΔG (Gibbs Free Energy) Kd->DeltaG DeltaH->DeltaG DeltaS ΔS (Entropy) DeltaG->DeltaS

Caption: Logical flow of ITC data processing to determine thermodynamic parameters.

Safety and Handling of PEHA

This compound is a corrosive substance that can cause severe skin burns and eye damage.[10][11][12] It may also cause sensitization by skin contact.[10] It is harmful if swallowed.[11] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling PEHA.[11][13] All work should be conducted in a well-ventilated area or under a chemical fume hood.[12] Store PEHA in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[14]

Alternative Techniques for Determining Binding Affinity

While ITC is a powerful tool, other techniques can also be employed to determine the binding affinity of chelating agents with metal ions. These include:

  • Potentiometric Titration : This classical method involves monitoring the change in pH of a solution as a metal ion is added to a chelating agent. It is a highly accurate method for determining stability constants.

  • Spectroscopic Methods (UV-Vis, Fluorescence) : Changes in the absorbance or fluorescence spectrum of a chelator or a competitive indicator upon metal binding can be used to determine binding affinities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information about the metal-chelator complex and can be used to determine binding constants through chemical shift titrations.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to directly observe the metal-chelator complexes and determine their stoichiometry and relative binding affinities through competition experiments.

Each of these techniques has its own advantages and limitations, and the choice of method will depend on the specific system being studied and the information required. ITC, however, remains unique in its ability to provide a complete thermodynamic profile of the binding interaction in a single, direct measurement.[1]

References

Quantifying the CO2 capture and regeneration performance of PEHA-functionalized materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the CO2 Capture and Regeneration Performance of PEHA-Functionalized Materials

The imperative to mitigate atmospheric CO2 concentrations has spurred the development of advanced carbon capture technologies. Among these, the use of amine-functionalized solid sorbents has emerged as a promising avenue, offering potential advantages over traditional aqueous amine solutions, such as reduced regeneration energy and lower corrosivity. This guide provides a comprehensive comparison of the CO2 capture and regeneration performance of materials functionalized with pentaethylenehexamine (PEHA) against other common amine-based adsorbents, including monoethanolamine (MEA), diethanolamine (B148213) (DEA), and tetraethylenepentamine (B85490) (TEPA).

Performance Comparison of Amine-Functionalized Adsorbents

The efficiency of CO2 capture by amine-functionalized materials is critically dependent on the type of amine, the support material, and the operating conditions. PEHA, with its multiple amine groups, presents a high theoretical CO2 capture capacity. The following tables summarize the quantitative performance of PEHA-functionalized materials in comparison to other amine adsorbents based on available experimental data.

Table 1: CO2 Capture Capacity of Various Amine-Functionalized Materials

Support MaterialAmineAmine Loading (wt%)Adsorption Temperature (°C)CO2 Capture Capacity (mmol/g)Reference
Mesoporous SilicaPEHA-1054.48[1]
Chitosan-derived CarbonPEHA-100-[2]
MOF CarbonPEHA-754.37[3]
Fullerene C60PEHA-301.48 (65 mg/g)
Geothermal Residue SilicaPEHA2030< 0.65
Aqueous SolutionPEHA20Ambient12.2 (537 mg/g-PEHA)[2]
Mesoporous SilicaTEPA---
Geothermal Residue SilicaTEPA20300.65
Aqueous SolutionMEA30Ambient-[2]
Aqueous SolutionDEA---

Note: Direct comparison is challenging due to variations in experimental conditions and support materials. The data presented is indicative of the performance of each amine.

Table 2: Regeneration Performance and Stability

AdsorbentRegeneration MethodRegeneration Temperature (°C)Cyclic StabilityKey FindingsReference
PEHA-functionalized materialsThermal Swing Adsorption (TSA)Generally 80-120GoodLower regeneration energy compared to aqueous amines.
PEI@HP20Thermal Swing Adsorption (TSA)100Stable over 100 cycles with slight initial decay.Complete desorption in under 8 minutes at 100°C.
Amine-impregnated MOF carbonsThermal Swing Adsorption (TSA)100Moderate decay (~7 wt%) over 40 cycles.Desirable narrow temperature-swing window.
Aqueous MEAThermal Swing Adsorption (TSA)>100Prone to degradation and volatilization.High energy penalty for regeneration.[4]

Experimental Protocols

Accurate quantification of CO2 capture and regeneration performance relies on standardized experimental procedures. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Breakthrough Analysis.

Thermogravimetric Analysis (TGA) for CO2 Adsorption Capacity

TGA measures the change in mass of a material as a function of temperature or time in a controlled atmosphere.

Methodology:

  • Pre-treatment/Activation: The adsorbent sample is heated under an inert gas flow (e.g., N2) to a specific temperature (e.g., 100-120°C) to remove any pre-adsorbed species like water and CO2.

  • Adsorption: The temperature is lowered to the desired adsorption temperature (e.g., 25-75°C), and the gas flow is switched to pure CO2 or a CO2-containing gas mixture. The mass increase is monitored until it stabilizes, indicating saturation.

  • Desorption/Regeneration: The gas flow is switched back to the inert gas, and the temperature is increased to the regeneration temperature. The mass loss is recorded, which corresponds to the amount of CO2 desorbed.

  • Calculation: The CO2 adsorption capacity is calculated from the mass gained during the adsorption step, typically expressed in mmol of CO2 per gram of adsorbent.

Breakthrough Analysis

Breakthrough analysis simulates the performance of an adsorbent in a fixed-bed reactor, providing information on dynamic adsorption capacity, selectivity, and kinetics.

Methodology:

  • Packed Bed Preparation: A known amount of the adsorbent is packed into a column of a specific diameter and length.

  • Activation: The packed bed is pre-treated by flowing an inert gas at an elevated temperature to clean the adsorbent surface.

  • Adsorption: A gas mixture with a known CO2 concentration is passed through the packed bed at a constant flow rate and temperature. The CO2 concentration at the outlet of the column is continuously monitored using a gas analyzer.

  • Breakthrough Curve: A plot of the normalized outlet CO2 concentration (C/C₀) versus time is generated. The "breakthrough point" is the time at which the outlet CO2 concentration starts to increase significantly. The time to reach saturation (C/C₀ ≈ 1) is also recorded.

  • Calculation: The dynamic CO2 adsorption capacity is calculated by integrating the area above the breakthrough curve.

Visualizing the Process

To better understand the experimental workflow and the logical relationships in CO2 capture research, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Support Support Material (Silica, MOF, Biochar) Functionalization Functionalization (Impregnation/Grafting) Support->Functionalization Amine Amine (PEHA, MEA, DEA, TEPA) Amine->Functionalization TGA TGA Functionalization->TGA Adsorption/Desorption Cycles Breakthrough Breakthrough Analysis Functionalization->Breakthrough Dynamic Adsorption Capacity CO2 Capture Capacity TGA->Capacity Regeneration Regeneration Performance TGA->Regeneration Breakthrough->Capacity Stability Cyclic Stability Breakthrough->Stability Regeneration->Stability

Caption: Experimental workflow for evaluating PEHA-functionalized materials.

Signaling_Pathway cluster_adsorption CO2 Adsorption cluster_desorption Regeneration (Desorption) CO2_gas CO2 (gas) Adsorbed_CO2 Adsorbed CO2 (Carbamate/Bicarbonate) CO2_gas->Adsorbed_CO2 Chemisorption Adsorbent Amine-Functionalized Adsorbent Adsorbent->Adsorbed_CO2 Regenerated_Adsorbent Regenerated Adsorbent Adsorbed_CO2->Regenerated_Adsorbent Desorption CO2_released CO2 (gas, concentrated) Adsorbed_CO2->CO2_released Heat_Input Heat Input (e.g., TSA) Heat_Input->Adsorbed_CO2 Regenerated_Adsorbent->Adsorbent Re-use

Caption: Adsorption and regeneration cycle for amine-functionalized adsorbents.

References

Benchmarking the Corrosion Inhibition Efficiency of Pentaethylenehexamine (PEHA) Against Commercial Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an effective corrosion inhibitor is paramount in numerous industrial applications to ensure the integrity and longevity of metallic materials. Pentaethylenehexamine (PEHA), a linear polyethyleneamine, presents a compelling case as a corrosion inhibitor due to its multiple amine functional groups that can strongly adsorb onto metal surfaces. This guide provides a comparative analysis of the corrosion inhibition efficiency of PEHA and related polyamines against commercially available inhibitors, supported by experimental data from various studies.

Quantitative Performance Data

The following tables summarize the corrosion inhibition efficiency of PEHA-related compounds and various commercial inhibitors on mild steel in acidic environments, as determined by weight loss and electrochemical methods.

Table 1: Performance of PEHA-related Polyamines as Corrosion Inhibitors

InhibitorConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Test MethodReference
Polyethylenimine (PEI)60000 g/mol 3.5% NaCl25>90 (implied)Electrochemical[1]
PHETA*200 ppm1 M HCl3094.7Weight Loss

Note: PHETA is a derivative of a polyethyleneamine, offering insight into the potential performance of similar structures like PEHA.

Table 2: Performance of Commercial Corrosion Inhibitors

Inhibitor Name/TypeConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Test Method
Imidazoline-based100 ppmCO2 saturated brineNot Specified>90Electrochemical
Amine-based (CORTRON AR-505)Not SpecifiedSeawaterNot Specified>85 (implied)Electrochemical
8-Quinoline Sulphonyl Chloride1 mM1 M HClRoom Temp~87Weight Loss
Expired Dogmatil Drug (Amide-based)150 ppm1 M HCl4598.3Weight Loss
N-2-methylbenzylidene-4-antipyrineamine5 x 10⁻⁴ M1 M HClNot Specified91.8Weight Loss, EIS
3,3'-Dimethylbiphenyl-4,4'-diamin (O.Tolidine)Various1 M HCl25>80Weight Loss

Experimental Protocols

The data presented in this guide were primarily obtained through two common corrosion testing methodologies: Weight Loss Method and Electrochemical Techniques.

1. Weight Loss Method (Gravimetric) - Based on ASTM G31

This is a fundamental and widely used method to determine the average corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are polished with abrasive papers of decreasing grit size, washed with distilled water and acetone, and then dried.

  • Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared with and without the inhibitor at various concentrations.

  • Immersion: The prepared coupons are immersed in the test solutions for a specified duration (e.g., 6, 24, or 48 hours) at a constant temperature.

  • Cleaning: After immersion, the coupons are removed, cleaned with a solution to remove corrosion products (e.g., a solution containing HCl and hexamine), washed, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

    • W₀ is the weight loss of the steel coupon in the uninhibited solution.

    • Wᵢ is the weight loss of the steel coupon in the inhibited solution.

2. Electrochemical Methods

These techniques provide insights into the kinetics and mechanism of corrosion inhibition.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Potentiodynamic Polarization: The potential of the working electrode is scanned over a range, and the resulting current is measured. The corrosion current density (i_corr) is determined from the Tafel plots. The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the open circuit potential over a range of frequencies. The impedance data is used to model the corrosion process and determine the charge transfer resistance (R_ct). The inhibition efficiency is calculated as: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100

Mandatory Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_results Results A Mild Steel Coupon Preparation (Polishing, Cleaning, Weighing) D Weight Loss Test (Immersion as per ASTM G31) A->D E Electrochemical Tests (Polarization, EIS) A->E B Corrosive Solution Preparation (e.g., 1 M HCl) B->D B->E C Inhibitor Solution Preparation (Varying Concentrations) C->D C->E F Post-test Cleaning & Weighing D->F G Data Acquisition E->G H Calculate Corrosion Rate F->H I Calculate Inhibition Efficiency G->I J Compare Performance H->J I->J

Caption: Experimental workflow for evaluating corrosion inhibitors.

Corrosion Inhibition Mechanism of PEHA

inhibition_mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface (Fe) cluster_interaction Adsorption & Film Formation cluster_result Corrosion Inhibition PEHA PEHA Molecule H₂N-(CH₂CH₂NH)₄-CH₂CH₂-NH₂ Adsorption Adsorption of Protonated PEHA (Electrostatic Interaction) PEHA->Adsorption Protonation in acid H_plus H⁺ Cl_minus Cl⁻ Fe_surface Fe Fe Fe Fe Fe_surface->Adsorption Adsorption via N atoms (Lone pair donation) Film Formation of Protective Inhibitor Film Adsorption->Film Inhibition Reduced Corrosion Rate Film->Inhibition

Caption: Adsorption mechanism of PEHA on a steel surface.

Discussion of Inhibition Mechanism

This compound, as a linear polyamine, functions as a corrosion inhibitor primarily through adsorption onto the metal surface. In acidic solutions, the amine groups of PEHA become protonated. The positively charged PEHA molecules are then electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the corrosive medium.

Furthermore, the nitrogen atoms in the PEHA molecule possess lone pairs of electrons, which can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. This process, known as chemisorption, leads to the formation of a stable, protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The long-chain structure of PEHA allows for multiple points of attachment to the surface, enhancing the stability and coverage of the protective film.

References

Comparative analysis of different polyamines for surface modification of nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface functionalization of nanomaterials is a critical step in the development of effective drug delivery, gene therapy, and diagnostic agents. Polyamines, with their cationic nature and versatile reactivity, are a prominent class of molecules for surface modification, enhancing cellular uptake, and enabling the targeted delivery of therapeutic payloads. This guide provides a comparative analysis of four key polyamines—spermine (B22157), spermidine (B129725), putrescine, and polyethyleneimine (PEI)—for the surface modification of nanomaterials.

Performance Comparison of Polyamine-Modified Nanoparticles

The choice of polyamine for nanoparticle surface modification significantly impacts the physicochemical properties and biological performance of the resulting nanocarrier. The following tables summarize key performance metrics from various studies, providing a comparative overview. Disclaimer: The data presented is compiled from multiple sources and may not be directly comparable due to variations in nanoparticle composition, experimental conditions, and cell lines used.

PolyamineNanoparticle CoreHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Spermine Acetalated Dextran284.7 ± 0.4+33.7 ± 0.4[N/A]
Poly(β-amino ester)65.6 - 209(Varies with N/P ratio)[1]
PEI/DNA complex~150(pH dependent)[2]
Spermidine PLGA~150Near neutral[N/A]
PLGA172.5 ± 4.3(Not specified)[3]
PLGA135.6 ± 1.26-18.4 ± 2.15 (after encapsulation)[N/A]
Putrescine Sphingomyelin< 100> +50[N/A]
PEI PLGA/DNA complex(Varies with N/P ratio)+19.73 (at 15:300 PEI:PLGA ratio)[4]
Gold Nanoparticle(Not specified)(Shift to positive)[N/A]
PEI/DNA complex116.7 ± 7.5(pH dependent)[2]

Table 1: Physicochemical Properties of Polyamine-Modified Nanoparticles. This table compares the hydrodynamic diameter and zeta potential of nanoparticles modified with different polyamines. The nanoparticle core material and reference are provided for context.

PolyamineNanoparticle & PayloadCell LineCellular Uptake/Transfection EfficiencyCytotoxicityReference
Spermine Poly(β-amino ester)/siRNAH129949 times higher than PEI polyplexesLower than PEI[1]
PEI/Spermine/DNA293T40.7% increase compared to PEI/DNA(Not specified)[2]
Spermidine PLGA/DoxorubicinA549Enhanced uptake via PTSEnhanced cytotoxicity compared to free DOX[N/A]
PLGA/FluorofenidoneA549Almost twice as high as unmodified NPs(Not specified)[3]
PEI PAA/DNA vs. BPEI/DNAA549BPEI ~3-fold higher than PAABPEI showed significant cytotoxicity[5]
Fluorinated Spermine-PEI/siRNACT26Higher than PEI 25 kDa in serumLower than PEI 25 kDa[N/A]

Table 2: Biological Performance of Polyamine-Modified Nanoparticles. This table provides a comparative overview of the cellular uptake, transfection efficiency, and cytotoxicity of nanoparticles functionalized with different polyamines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative protocols for key experiments.

Synthesis of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles via Single Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs.

  • Organic Phase Preparation: Dissolve 50-100 mg of PLGA in 2-5 mL of a volatile organic solvent such as dichloromethane (B109758) (DCM) or acetone. If encapsulating a drug, dissolve the hydrophobic drug in this organic phase.

  • Aqueous Phase Preparation: Prepare a 1-5% (w/v) solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath or using a high-speed homogenizer. The sonication power and time (typically 1-5 minutes) should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Stir the resulting oil-in-water (o/w) emulsion at room temperature for several hours (e.g., 4-12 hours) under a fume hood to allow the organic solvent to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000-20,000 x g) for 20-30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water two to three times by repeated centrifugation and resuspension to remove excess surfactant and unencapsulated drug.

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization and further use. For long-term storage, nanoparticles can be lyophilized.

Surface Modification of PLGA Nanoparticles with Polyamines (Carbodiimide Chemistry)

This protocol describes the covalent conjugation of polyamines to the carboxyl groups on the surface of PLGA nanoparticles.

  • Nanoparticle Preparation: Synthesize PLGA nanoparticles using a method that preserves surface carboxyl groups (e.g., using a surfactant other than PVA or by modifying the PLGA polymer).

  • Activation of Carboxyl Groups: Resuspend the PLGA nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the nanoparticle suspension. The molar ratio of EDC/NHS to the surface carboxyl groups should be optimized (e.g., 2:1 to 5:1). Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation with Polyamine: Add the desired polyamine (spermine, spermidine, putrescine, or PEI) to the activated nanoparticle suspension. The concentration of the polyamine should be optimized. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Washing: Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer or glycine). Wash the nanoparticles extensively with deionized water by centrifugation to remove unreacted reagents and excess polyamine.

  • Characterization: Characterize the surface-modified nanoparticles for size, zeta potential, and surface chemistry (e.g., using FTIR or XPS) to confirm successful conjugation.

Quantification of Drug Loading Efficiency

The drug loading efficiency (DLE) and encapsulation efficiency (EE) are critical parameters for drug delivery systems.

Indirect Method:

  • After nanoparticle synthesis and purification, collect the supernatant and washing solutions.

  • Quantify the amount of unencapsulated drug in the collected solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy).

  • Calculate the DLE and EE using the following formulas:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DLE (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Direct Method:

  • Take a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO or acetonitrile) to release the encapsulated drug.

  • Quantify the amount of drug in the solution using an appropriate analytical method.

  • Calculate the DLE using the following formula:

    • DLE (%) = (Amount of drug in nanoparticles / Weight of nanoparticles) x 100

In Vitro Cellular Uptake Assay using Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of nanoparticle uptake by cells.

  • Cell Seeding: Seed cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Nanoparticle Incubation: Prepare fluorescently labeled nanoparticles (either by encapsulating a fluorescent dye or by conjugating a fluorophore to the polyamine). Add the fluorescent nanoparticles to the cell culture medium at the desired concentration.

  • Incubation: Incubate the cells with the nanoparticles for a specific period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. If desired, stain the cell nuclei with DAPI and/or the cytoskeleton with a fluorescently labeled phalloidin.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cellular uptake of nanoparticles using a fluorescence microscope.

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways involved in the surface modification and cellular uptake of polyamine-functionalized nanomaterials.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization Polymer_Drug Polymer & Drug (Organic Phase) Emulsification Emulsification (Sonication/Homogenization) Polymer_Drug->Emulsification Surfactant Surfactant (Aqueous Phase) Surfactant->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Washing Washing & Collection (Centrifugation) Solvent_Evaporation->Washing Nanoparticles Bare Nanoparticles Washing->Nanoparticles Activation Carboxyl Activation (EDC/NHS) Nanoparticles->Activation Conjugation Polyamine Conjugation Activation->Conjugation Purification Purification Conjugation->Purification Modified_NPs Modified Nanoparticles Purification->Modified_NPs Size_Zeta Size & Zeta Potential (DLS) Morphology Morphology (TEM/SEM) Drug_Loading Drug Loading (UV-Vis/HPLC) Modified_NPs->Size_Zeta Modified_NPs->Morphology Modified_NPs->Drug_Loading

Caption: Experimental workflow for the synthesis, surface modification, and characterization of polyamine-functionalized nanoparticles.

Cellular_Uptake_Pathways cluster_pei PEI-Modified Nanoparticles cluster_polyamine Natural Polyamine-Modified Nanoparticles (Spermine, Spermidine) PEI_NP PEI-NP Endocytosis_PEI Endocytosis PEI_NP->Endocytosis_PEI Endosome_PEI Endosome (Acidic pH) Endocytosis_PEI->Endosome_PEI Proton_Sponge Proton Sponge Effect Endosome_PEI->Proton_Sponge Endosomal_Escape_PEI Endosomal Escape Proton_Sponge->Endosomal_Escape_PEI Payload_Release_PEI Payload Release (Cytosol) Endosomal_Escape_PEI->Payload_Release_PEI Polyamine_NP Polyamine-NP PTS_Receptor Polyamine Transport System (PTS) Polyamine_NP->PTS_Receptor Receptor_Mediated_Endocytosis Receptor-Mediated Endocytosis PTS_Receptor->Receptor_Mediated_Endocytosis Endosome_Polyamine Endosome Receptor_Mediated_Endocytosis->Endosome_Polyamine Endosomal_Escape_Polyamine Endosomal Escape Endosome_Polyamine->Endosomal_Escape_Polyamine Payload_Release_Polyamine Payload Release (Cytosol) Endosomal_Escape_Polyamine->Payload_Release_Polyamine

Caption: Cellular uptake and endosomal escape mechanisms of polyamine-modified nanoparticles.

Polyamine_Selection_Logic Application Primary Application? Gene_Delivery Gene Delivery Application->Gene_Delivery Gene Drug_Delivery Drug Delivery Application->Drug_Delivery Drug High_Transfection High Transfection Efficiency? Gene_Delivery->High_Transfection Targeted_Delivery Targeted Delivery to PTS-Overexpressing Cells? Drug_Delivery->Targeted_Delivery Low_Cytotoxicity Low Cytotoxicity Critical? High_Transfection->Low_Cytotoxicity No PEI Consider PEI (High charge density, proton sponge effect) High_Transfection->PEI Yes Low_Cytotoxicity->PEI No Spermine_Spermidine Consider Spermine/Spermidine (Lower cytotoxicity, PTS targeting) Low_Cytotoxicity->Spermine_Spermidine Yes Targeted_Delivery->PEI No (unless further modified) Targeted_Delivery->Spermine_Spermidine Yes Putrescine Consider Putrescine (Cationic nature, precursor for higher polyamines) Targeted_Delivery->Putrescine Consider

Caption: A decision logic diagram for selecting a polyamine for nanoparticle surface modification based on the intended application.

References

Evaluating the Long-Term Stability of PEHA-Modified Adsorbents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The long-term stability of adsorbent materials is a critical factor for their practical application in industrial processes such as carbon capture and heavy metal remediation. Pentaethylenehexamine (PEHA)-modified adsorbents have emerged as promising materials due to their high adsorption capacity, attributed to the abundance of amine functional groups. This guide provides a comparative evaluation of the long-term stability of PEHA-modified adsorbents against other common adsorbent materials, supported by experimental data and detailed protocols.

Comparative Performance Analysis

The long-term stability of an adsorbent is primarily assessed by its performance over repeated adsorption-desorption cycles, its resistance to thermal and oxidative degradation, and the extent of leaching of the modifying agent.

Cyclic Adsorption-Desorption Stability

PEHA-modified adsorbents have demonstrated variable stability depending on the support material and the operating conditions. For CO2 capture, epoxide-modified PEHA adsorbents have shown stable performance over 50 cycles.[1] In the realm of heavy metal removal, PEHA-modified activated carbon has been shown to be reusable for at least four cycles without a significant drop in performance.[2]

AdsorbentApplicationNumber of CyclesPerformance LossReference
Epoxide-Modified PEHA on Silica (B1680970)CO2 Capture50Minimal[1]
PEHA-Modified Activated CarbonRare Earth Element Adsorption4No significant change[2]
TEPA-impregnated SilicaCO2 Capture21No reduction in capacity[1]
PEI-loaded Bimodal Porous SilicaCO2 Capture10~2% loss[1]
Activated CarbonBiogas Desulfurization-Capacity decrease at higher H2S concentrations[3]
Anion Exchange ResinsPFAS RemovalLong-termHigher capacity for PFSA compared to GAC[4]
ZeoliteCO2 Capture-Stable under certain conditions[5]
Metal-Organic Frameworks (MOFs)Heavy Metal Removal6<15% reduction[6]
Thermal and Oxidative Stability

Thermal and oxidative degradation are significant challenges for amine-based adsorbents. PEHA-modified adsorbents, like other polyamine-functionalized materials, can be susceptible to degradation at elevated temperatures and in the presence of oxygen, which can lead to a decrease in adsorption capacity over time.[7] Modification of PEHA with agents like propylene (B89431) oxide has been shown to decrease oxidative degradation.[8]

Thermogravimetric analysis (TGA) is a common technique to assess the thermal stability of adsorbents. For PEHA-modified silica, TGA can reveal the temperature at which the PEHA molecules begin to decompose, providing an upper limit for the adsorbent's operating temperature.[9][10]

Adsorbent TypeKey Stability FactorObservationReference
Amine-Modified (general)Oxidative DegradationCan be significant, leading to capacity loss.[7]
Epoxide-Modified TEPAOxidative Stability18% capacity decrease after 20h at 100°C in air.[8]
Unmodified TEPAOxidative Stability90% capacity decrease after 20h at 100°C in air.[8]
PEI/SilicaOxidative Stability52% decrease in working capacity after 24h in 3% O2 at 110°C.[7]
Epoxide-Functionalized PEI/SilicaOxidative Stability23% decrease in working capacity after 24h in 3% O2 at 110°C.[7]
Leaching Stability

The leaching of the functionalizing agent, in this case PEHA, from the support material is a critical concern for long-term stability, especially in aqueous applications. Leaching not only reduces the adsorbent's capacity but can also introduce contaminants into the treated stream. The strength of the bond between PEHA and the support material dictates the leaching stability. Covalent grafting of amines to the support generally results in better stability compared to impregnation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of adsorbent stability.

Cyclic Adsorption-Desorption Testing

This test evaluates the adsorbent's performance over multiple cycles of use and regeneration.

Objective: To determine the change in adsorption capacity over a specified number of cycles.

Apparatus: Fixed-bed or fluidized-bed reactor system, gas/liquid delivery system, analytical equipment (e.g., gas analyzer for CO2, ICP-OES for heavy metals).

Procedure:

  • Adsorption: Pack a known amount of the adsorbent into the reactor. Pass a fluid (gas or liquid) containing the target adsorbate at a defined concentration and flow rate through the reactor at a specific temperature until the adsorbent is saturated (breakthrough is observed).

  • Regeneration: Stop the adsorbate flow and regenerate the adsorbent. For CO2 capture, this typically involves a temperature swing (heating in an inert gas stream) or a pressure swing. For heavy metals, regeneration is often achieved by washing with an acidic solution.

  • Cycling: Repeat the adsorption and regeneration steps for a predetermined number of cycles (e.g., 10, 50, 100).

  • Analysis: Measure the adsorption capacity during each cycle. Plot the adsorption capacity as a function of the cycle number to determine the performance loss.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the thermal decomposition temperature of the PEHA-modified adsorbent.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Place a small, known mass of the adsorbent in the TGA sample pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of significant mass loss indicates the beginning of thermal degradation of the PEHA.[9]

Oxidative Stability Testing

This protocol assesses the adsorbent's resistance to degradation in the presence of oxygen, which is particularly relevant for flue gas applications.

Objective: To quantify the loss in adsorption capacity after exposure to an oxidative environment at elevated temperatures.

Apparatus: Temperature-controlled oven or reactor, gas supply (air or a specific O2/N2 mixture), and adsorption testing setup.

Procedure:

  • Place a known amount of the fresh adsorbent in the oven or reactor.

  • Expose the adsorbent to a continuous flow of air or a simulated flue gas containing oxygen at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 24 hours).[7]

  • After the aging period, cool the adsorbent to the adsorption temperature.

  • Measure the adsorption capacity of the aged adsorbent using the cyclic adsorption-desorption protocol.

  • Compare the capacity of the aged adsorbent to that of the fresh adsorbent to determine the percentage of capacity loss due to oxidative degradation.

Leaching Test

This test is crucial for adsorbents used in liquid-phase applications to determine the stability of the PEHA on the support.

Objective: To quantify the amount of PEHA that leaches from the adsorbent into the surrounding liquid.

Apparatus: Shaker or stirrer, centrifuge or filtration setup, analytical instrument to quantify PEHA in the liquid phase (e.g., HPLC or TOC analyzer).

Procedure:

  • Place a known mass of the PEHA-modified adsorbent in a specific volume of a relevant liquid medium (e.g., deionized water, or a solution with a specific pH).

  • Agitate the mixture for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Separate the adsorbent from the liquid by centrifugation or filtration.

  • Analyze the liquid phase to determine the concentration of leached PEHA.

  • Express the amount of leached PEHA as a percentage of the initial PEHA loading on the adsorbent.

Visualizing the Adsorbent Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of PEHA-modified silica adsorbents via the impregnation method.

Adsorbent_Synthesis_Workflow start Start silica_prep Silica Support Preparation start->silica_prep drying Drying silica_prep->drying impregnation Impregnation drying->impregnation peha_solution PEHA Solution Preparation peha_solution->impregnation mixing Mixing/Stirring impregnation->mixing aging Aging mixing->aging filtration Filtration/Washing aging->filtration final_drying Final Drying filtration->final_drying characterization Characterization (TGA, FTIR, BET) final_drying->characterization end PEHA-Modified Adsorbent characterization->end

Workflow for PEHA-Modified Adsorbent Synthesis.

Conclusion

PEHA-modified adsorbents offer high adsorption capacities for various applications. However, their long-term stability is a key consideration for industrial deployment. While modifications can enhance their resistance to oxidative and thermal degradation, careful selection of the support material and operating conditions is crucial. Compared to other amine-functionalized adsorbents like TEPA and PEI, the stability of PEHA-based materials is comparable, with specific advantages depending on the modification and application. In comparison to traditional adsorbents like activated carbon and zeolites, PEHA-modified materials often exhibit higher initial capacities but may face greater challenges in terms of long-term stability under harsh conditions. Metal-organic frameworks represent a promising alternative with high tunability, but their stability, particularly in the presence of water, remains a significant area of research. Further development and standardized testing are necessary to fully realize the potential of PEHA-modified adsorbents in large-scale applications.

References

A Comparative Guide to Analytical Methods for Pentaethylenehexamine (PEHA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pentaethylenehexamine (PEHA), a complex linear polyethyleneamine. Given the limited availability of cross-validation studies for PEHA, this document compiles and compares potential analytical techniques based on established methods for similar polyamines and related compounds. The information presented herein is intended to assist researchers in selecting and developing appropriate analytical methods for their specific applications.

Comparison of Key Analytical Techniques

The quantification of this compound presents analytical challenges due to its high polarity, low volatility, and lack of a strong UV-Vis chromophore. The primary analytical techniques suitable for PEHA analysis include High-Performance Liquid Chromatography (HPLC) with derivatization or specialized detectors, Gas Chromatography (GC) with derivatization, potentiometric titration, and UV-Vis spectrophotometry.

Table 1: Comparison of Analytical Methods for this compound (PEHA) Quantification
Analytical Technique Principle Potential Advantages Potential Challenges & Mitigation Strategies Reported/Expected Performance (for similar analytes)
HPLC with Pre-column Derivatization (e.g., Dansyl Chloride, FMOC) Separation of derivatized PEHA based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV or fluorescence detection.- High sensitivity and selectivity, especially with fluorescence detection. - Well-established derivatization chemistries for polyamines.[1][2][3]- Derivatization step adds complexity and potential for variability. Mitigation: Consistent and controlled derivatization conditions are crucial. - Potential for multiple derivatized products from the multiple amine groups in PEHA. Mitigation: Optimization of derivatization conditions to ensure a single, stable product.Linearity (R²): >0.99[4] LOD: pmol to nmol range[5][6] Precision (RSD): < 5-10%[6]
HPLC with Evaporative Light Scattering Detection (ELSD) Separation by HPLC followed by nebulization of the eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles.- Universal detection method, does not require a chromophore.[7][8] - Compatible with gradient elution.[7] - Avoids chemical derivatization.[9]- Non-linear response may require calibration with a suitable function. - Lower sensitivity compared to fluorescence detection after derivatization. - Requires a volatile mobile phase.LOD: Low ng range[8] Precision (RSD): < 2%[8]
Gas Chromatography (GC) with Derivatization Separation of volatile PEHA derivatives in the gas phase followed by detection (e.g., Flame Ionization Detector - FID).- High resolution for volatile compounds. - Robust and widely available technique.- PEHA is non-volatile and requires derivatization (e.g., acylation, silylation) to increase volatility.[10] - Potential for thermal degradation of derivatives in the injector or column. Mitigation: Use of lower injector temperatures and thermally stable columns.[11]Linearity (R²): >0.99 LOD/LOQ: Dependent on derivatization and detector, potentially in the ppm range.[11]
Potentiometric Titration Measurement of the potential difference between two electrodes as a function of the volume of a titrant (acid) added to the PEHA solution. Quantifies the total amine content.- Simple, cost-effective, and does not require specialized chromatographic equipment.[12] - Provides a measure of total basicity (total amine value).- Not specific to PEHA; will quantify all basic compounds in the sample. - Lower sensitivity compared to chromatographic methods. - May have multiple inflection points for polyamines, requiring careful interpretation.[13]Precision (RSD): Typically < 1% for endpoint determination.
UV-Vis Spectrophotometry (Complexation with Cu(II)) Formation of a colored complex between PEHA and copper(II) ions, with the absorbance measured at a specific wavelength.- Very simple and rapid method. - Cost-effective instrumentation.- Lower sensitivity and selectivity compared to other methods. - Susceptible to interference from other metal-chelating compounds. - Requires careful pH control.[14]Linearity: Dependent on the specific complex and conditions. LOD: Likely in the µg/mL range.[15][16][17]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar polyamines and should be optimized and validated for the specific analysis of PEHA.

HPLC with Pre-column Dansyl Chloride Derivatization and Fluorescence Detection

This protocol outlines a general approach for the analysis of polyamines via derivatization with dansyl chloride.

a. Reagents and Materials:

  • This compound (PEHA) standard

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Saturated sodium bicarbonate or borate (B1201080) buffer (pH 9.5-10)

  • Ammonia (B1221849) solution (e.g., 25%) to stop the reaction

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other mobile phase modifier

  • Reversed-phase C18 column

b. Derivatization Procedure: [4]

  • To 100 µL of the sample or standard solution in a reaction vial, add 200 µL of saturated sodium bicarbonate solution.

  • Add 400 µL of the dansyl chloride solution and vortex thoroughly.

  • Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.

  • After incubation, cool the vials to room temperature.

  • Add 100 µL of ammonia solution to quench the excess dansyl chloride and vortex.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid). A typical gradient could be 50% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~525 nm.

Potentiometric Titration for Total Amine Value

This method determines the total basicity of a sample, which can be correlated to the PEHA concentration in a pure sample.

a. Reagents and Materials:

  • This compound (PEHA) sample

  • Standardized hydrochloric acid (HCl) or perchloric acid (HClO4) solution (e.g., 0.1 N)

  • Suitable solvent (e.g., deionized water, isopropanol, or a mixture)

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

b. Titration Procedure: [18][19][20]

  • Accurately weigh a suitable amount of the PEHA sample and dissolve it in a known volume of the chosen solvent in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize while stirring.

  • Add the standardized acid titrant in small increments (e.g., 0.1-0.5 mL).

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point(s), which is/are indicated by a sharp change in pH.

  • Plot the pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of the titration curve or by using the first or second derivative of the curve.

Mandatory Visualizations

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate analytical method for PEHA quantification based on key experimental requirements.

MethodSelectionWorkflow cluster_requirements Key Requirements cluster_methods Analytical Method Options start Define Analytical Needs for PEHA Quantification req_specificity High Specificity Required? start->req_specificity req_sensitivity High Sensitivity Required? req_specificity->req_sensitivity No method_hplc_deriv HPLC with Derivatization req_specificity->method_hplc_deriv Yes req_throughput High Throughput Needed? req_sensitivity->req_throughput No req_sensitivity->method_hplc_deriv Yes req_cost Cost Constraints? req_throughput->req_cost No method_hplc_elsd HPLC-ELSD req_throughput->method_hplc_elsd Yes method_gc_deriv GC with Derivatization req_cost->method_gc_deriv Moderate method_titration Potentiometric Titration req_cost->method_titration Yes method_uvvis UV-Vis Spectrophotometry req_cost->method_uvvis Yes result_high_spec_sens result_high_spec_sens method_hplc_deriv->result_high_spec_sens High Specificity & Sensitivity result_high_throughput result_high_throughput method_hplc_elsd->result_high_throughput High Throughput, No Derivatization result_volatile_analysis result_volatile_analysis method_gc_deriv->result_volatile_analysis Analysis of Volatilizable Components result_total_amines result_total_amines method_titration->result_total_amines Total Amine Value (Low Cost) result_simple_quant result_simple_quant method_uvvis->result_simple_quant Simple, Rapid Quantification

Caption: Workflow for selecting a PEHA quantification method.

Experimental Workflow for HPLC with Pre-column Derivatization

The diagram below outlines the key steps involved in the quantification of PEHA using HPLC with pre-column derivatization.

HPLCWorkflow start Sample/Standard Preparation derivatization Pre-column Derivatization (e.g., with Dansyl Chloride) start->derivatization hplc_separation HPLC Separation (Reversed-Phase C18 Column) derivatization->hplc_separation detection Fluorescence or UV Detection hplc_separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis quantification Quantification against Calibration Curve data_analysis->quantification

Caption: Workflow for PEHA analysis by HPLC with derivatization.

References

Safety Operating Guide

Proper Disposal of Pentaethylenehexamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of pentaethylenehexamine (PEHA), this guide offers procedural steps to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and maintaining a safe laboratory environment.

This compound is a corrosive substance that may cause sensitization by inhalation and is hazardous to the aquatic environment.[1][2][3] Therefore, all handling and disposal procedures must be conducted in strict accordance with local, state, and federal regulations.[2][4]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles.[1]

  • Hand Protection: Protective neoprene gloves.[1]

  • Respiratory Protection: Use a self-contained or supplied-air respiratory equipment with an appropriate filter (e.g., filter K, or a combined K/P cartridge if aerosols are present).[1] This is particularly crucial as inhalation of aerosols may be very toxic.[1]

  • Protective Clothing: Chemical-resistant boots and protective clothing are necessary to prevent skin contact.[1]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5] Avoid contact with skin, eyes, and moisture.[4] Do not eat, drink, or smoke when handling this chemical.[4]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuation and Isolation: Clear the area of all personnel. For liquid spills, isolate the spill or leak area in all directions for at least 50 meters (150 feet).[6][7] Increase this distance downwind as necessary.[6]

  • Alerting Authorities: Notify emergency responders and inform them of the location and nature of the hazard.[4]

  • Containment: Stop the leak if it is safe to do so.[4] Contain the spill using inert materials such as sand, earth, or vermiculite.[4] Do not use cellulosic materials like wood chips or sawdust for cleanup, as they can react with ethyleneamines. [4]

  • Absorption and Collection: Absorb the spilled material with inorganic absorbents.[4] For small spills, absorbent paper can be used.[6][7] Collect the absorbed material and any recoverable product into labeled, sealed containers for disposal.[4][6] Use spark-proof tools and explosion-proof equipment during this process.[8]

  • Decontamination: Wash the spill area with a strong soap and water solution.[6][9] Prevent runoff from entering drains or water courses.[4][5]

  • Ventilation: Ensure the area is well-ventilated.[2]

  • Re-entry: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[6][9]

Step-by-Step Disposal Procedure

All waste, including contaminated absorbents and personal protective equipment, must be handled as hazardous waste.[1]

  • Waste Collection: Collect this compound waste in suitable, closed, and properly labeled containers.[5][8] Do not use containers made of copper, copper alloys, brass, or bronze, as they are quickly corroded by amines.[4]

  • Waste Storage: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[4][5] Containers should be protected from physical damage and checked regularly for leaks.[4]

  • Treatment and Neutralization: Prior to disposal, treatment may be required. This can involve neutralization with a suitable dilute acid.[4] This step should be performed by trained personnel in a controlled environment.

  • Final Disposal: The primary recommended disposal method is incineration in a licensed facility, potentially after mixing with a combustible solvent.[1][4] Alternatively, the neutralized waste may be buried in a licensed landfill.[4] It is imperative to consult with a licensed waste management authority to identify a suitable treatment and disposal facility.[4]

  • Container Decontamination: Decontaminate empty containers before destruction or reuse.[4] Observe all label safeguards until the containers are cleaned and destroyed.[4]

Quantitative Data for Disposal and Safety

ParameterValueSource
Spill Isolation Distance (Liquids) At least 50 meters (150 feet) in all directions[6][7]
Spill Isolation Distance (Fire) 800 meters (1/2 mile) in all directions[6]
pH 11 (10 g/L in H₂O)[3][8]
Flash Point 183 °C[8]
Auto-ignition Temperature 335 °C[8]
EPA Hazardous Waste Number D002 (Corrosivity)[4]

This compound Disposal Workflow

This compound Disposal Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Spill or Leak? cluster_2 Spill Response Protocol cluster_3 Final Disposal Pathway A This compound Waste Generated B Wear Appropriate PPE: - Safety Goggles - Neoprene Gloves - Respirator - Protective Clothing A->B Always C Collect Waste in Labeled, Compatible Container B->C D Spill Occurs? C->D E Isolate Area (min. 50m for liquids) D->E Yes I Store Waste Securely D->I No F Contain Spill with Inert Absorbent (e.g., Sand) E->F G Collect Contaminated Material in Sealed Container F->G H Decontaminate Spill Area G->H H->I J Consult Waste Management Authority I->J K Transport to Licensed Facility J->K L Treatment (e.g., Neutralization) K->L M Final Disposal L->M N Incineration M->N O Licensed Landfill M->O

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pentaethylenehexamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Pentaethylenehexamine

This compound (PEHA) is a versatile chemical intermediate vital in various research and development applications. However, its corrosive nature and potential for sensitization demand strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of your work. This guide provides essential, immediate, and actionable information for the safe handling, storage, and disposal of this compound, empowering researchers to work with confidence and security.

Operational Plan: From Receipt to Disposal

A systematic approach is crucial when working with this compound. Follow these procedural steps to minimize risk and ensure a safe laboratory environment.

1. Pre-Handling Preparations:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.

  • Personnel Training: Ensure all personnel involved are fully trained on the hazards of this compound and the procedures outlined in this guide and the Safety Data Sheet (SDS).

  • Emergency Preparedness: Locate and verify the functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[1] Have spill control materials readily available.

2. Personal Protective Equipment (PPE):

The correct selection and use of PPE is your primary defense against exposure.

  • Hand Protection: Wear chemical-resistant gloves.[1][2] Neoprene or PVC gloves are recommended.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Use tightly fitting chemical safety goggles in conjunction with a full-face shield.[1][2]

  • Skin and Body Protection: Wear a chemically resistant apron or lab coat. For tasks with a higher risk of splashing, a full-body protective suit may be necessary.[1] Safety footwear, such as rubber boots, is also recommended.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[2]

3. Handling Procedures:

  • Work Area: All handling of this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood.[3]

  • Avoiding Contact: Take extreme care to avoid contact with skin and eyes.[4] Do not breathe vapors or mists.

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[4]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling the chemical.[1]

4. Storage:

  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Keep away from acids, oxidizing agents, and sources of ignition.[1]

  • Ventilation: Ensure the storage area is well-ventilated.

Disposal Plan: Managing this compound Waste

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Spill Management:

  • Immediate Action: In case of a spill, evacuate the area and alert others.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

2. Waste Disposal:

  • Classification: this compound and its containers must be disposed of as hazardous waste.[5]

  • Procedure: Dispose of contents and containers in accordance with local, regional, and national regulations.[3] This typically involves incineration at a licensed facility.[5]

  • Empty Containers: Do not reuse empty containers. They should be decontaminated and disposed of as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 183 °C (361.4 °F)[4]
Boiling Point 426 °C (800 °F)
pH 11 (10g/l in H₂O)[4]
Oral LD50 (Rat) 4.13 g/kg[2]

Note: No specific exposure limits (TLV-TWA, PEL) were listed in the reviewed sources.[2]

Experimental Protocol: Safe Handling Workflow

To visualize the procedural flow for handling this compound safely, the following diagram outlines the key steps from preparation to disposal.

SafeHandlingWorkflow This compound Safe Handling Workflow prep Preparation - Risk Assessment - Assemble PPE - Verify Emergency Equipment handling Handling - Work in Fume Hood - Avoid Contact & Aerosols - Proper Hygiene prep->handling Proceed to Handling storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Away from Incompatibles handling->storage After Use spill Spill Response - Evacuate & Alert - Contain with Inert Material - Collect & Decontaminate handling->spill If Spill Occurs disposal Waste Disposal - Label as Hazardous Waste - Follow Regulations - Incineration Recommended handling->disposal Generate Waste storage->handling Retrieve for Use spill->disposal Collect for Disposal

Caption: A flowchart illustrating the key stages of safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentaethylenehexamine
Reactant of Route 2
Reactant of Route 2
Pentaethylenehexamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。